molecular formula C7H8N2O3 B11746589 4-Amino-2-methyl-5-nitrophenol

4-Amino-2-methyl-5-nitrophenol

Cat. No.: B11746589
M. Wt: 168.15 g/mol
InChI Key: ANHZPHIPRWOGCD-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-nitrophenol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methyl-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-amino-2-methyl-5-nitrophenol

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,8H2,1H3

InChI Key

ANHZPHIPRWOGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7)

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the spirit of advancing scientific discovery, we endeavor to provide comprehensive and accurate technical information. Our goal is to empower your research and development efforts with reliable data.

After a thorough and extensive search for information on 4-Amino-2-methyl-5-nitrophenol with the specified CAS number 82576-74-7 , we must report a significant discrepancy. The provided CAS number does not correspond to the chemical name in any publicly available chemical databases, peer-reviewed literature, or supplier catalogs.

Our investigation has revealed the following:

  • There is no consistent and verifiable data associated with the CAS number 82576-74-7 for the requested compound.

  • Information is available for several isomers of the requested compound, each with a distinct CAS number. These include:

    • 2-Amino-4-methyl-5-nitrophenol (CAS 6265-06-1)

    • 4-Amino-2-nitrophenol (CAS 119-34-6)

    • 2-Methyl-5-nitrophenol (CAS 5428-54-6)

    • 2-Amino-5-nitrophenol (CAS 121-88-0)

  • A compound with a very similar CAS number, 82576-75-8, has been identified as 2-[(4-Amino-2-methyl-5-nitrophenyl)amino]-ethanol , which is structurally different from the requested molecule.

The absence of reliable data for 4-Amino-2-methyl-5-nitrophenol with the CAS number 82576-74-7 suggests that this may be an incorrect CAS number, a rarely synthesized compound with no publicly documented properties, or a non-standard chemical name.

Given our commitment to scientific integrity and the core requirements of providing an in-depth and accurate technical guide, we are unable to proceed with the creation of the requested document. Constructing a guide based on speculative information or data from isomers would be misleading and scientifically unsound.

We recommend verifying the chemical name and CAS number from the original source. Should a corrected and verifiable identity for the compound be provided, we would be pleased to revisit this request and develop the comprehensive technical guide you require.

We appreciate your understanding and are committed to assisting you with your future research needs with the highest standards of accuracy and reliability.

An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound of significant interest in various chemical and industrial applications. Its molecular structure, featuring amino, methyl, hydroxyl, and nitro functional groups, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on delivering technical insights relevant to research and development professionals.

Chemical Structure and Identification

The core of 4-amino-2-methyl-5-nitrophenol is a benzene ring substituted with four different functional groups. The systematic naming and numbering of the ring positions are crucial for its unambiguous identification.

Systematic Name (IUPAC): 2-amino-4-methyl-5-nitrophenol[1]

CAS Number: 6265-06-1[1][2]

Molecular Formula: C₇H₈N₂O₃[1][2]

Molecular Weight: 168.15 g/mol [1][2]

Below is a two-dimensional representation of the chemical structure of 4-amino-2-methyl-5-nitrophenol.

Sources

An In-depth Technical Guide on the Core Differences Between 4-Amino-2-methyl-5-nitrophenol and 2-Amino-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Chemical and Physical Distinctions

The fundamental difference between these two isomers lies in the positional arrangement of the amino (-NH2) and hydroxyl (-OH) functional groups on the methyl-nitrophenol backbone. This variance in substitution patterns leads to distinct electronic and steric environments, which in turn dictate their unique chemical behaviors.

Structural Elucidation

While both isomers share the same molecular formula (C7H8N2O3) and molecular weight, their structural arrangements are distinct. These differences can be unequivocally determined using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The chemical shifts of the protons and carbons in the aromatic ring are highly sensitive to the electronic effects of the neighboring functional groups. Each isomer will exhibit a unique set of chemical shifts and coupling constants, providing a definitive structural fingerprint.

  • Infrared (IR) Spectroscopy: While both compounds will show characteristic absorption bands for N-H, O-H, and N-O bonds, the precise frequencies and band shapes can differ due to variations in intramolecular hydrogen bonding possibilities, which are dictated by the relative positions of the amino and hydroxyl groups.

  • UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are influenced by the substitution pattern on the aromatic ring. Consequently, the two isomers will likely exhibit different absorption maxima (λmax). For instance, a related compound, 4-Amino-2-nitrophenol, shows absorption maxima at 212 nm, 264 nm, and 342 nm.[1][2]

Comparative Physicochemical Properties

The differing arrangements of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups have a profound impact on the physicochemical properties of these isomers.

Property4-Amino-2-methyl-5-nitrophenol2-Amino-4-methyl-5-nitrophenol
Molecular Formula C7H8N2O3C7H8N2O3[3]
Molecular Weight 168.15 g/mol 168.15 g/mol [4]
Boiling Point Not available356.7°C at 760mmHg[4]
Density Not available1.421 g/cm³[4]
Flash Point Not available169.5°C[4]

It is important to note that comprehensive, experimentally verified data for both isomers is not always readily available in public databases. The provided data is based on available information and theoretical predictions.

Part 2: Synthesis and Reactivity

The synthetic strategies for accessing these isomers are distinct, relying on the directing effects of the substituents already present on the aromatic ring to guide the introduction of new functional groups.

Synthetic Pathways

The synthesis of these compounds often involves multi-step processes that may include nitration, reduction, and diazotization reactions. The order of these reactions is crucial for achieving the desired isomer. For example, the synthesis of a related compound, 2-amino-5-nitrophenol, can be achieved from o-aminophenol through a cyclocondensation-nitration process followed by hydrolysis.[5][6]

A general approach to synthesizing substituted nitrophenols often involves the nitration of a corresponding phenol or the diazotization of a nitroaniline followed by hydrolysis. For instance, 2-methyl-5-nitrophenol can be synthesized from 2-methyl-5-nitroaniline.[7]

Caption: Generalized 2-step synthesis workflow.

Reactivity Considerations

The location of the functional groups influences the reactivity of each isomer:

  • Acidity and Basicity: The pKa of the phenolic hydroxyl group and the pKb of the amino group will differ between the two isomers due to the varying electronic effects of the other substituents.

  • Electrophilic Aromatic Substitution: The positions on the aromatic ring that are most susceptible to electrophilic attack will be different for each isomer, governed by the combined directing effects of the existing functional groups.

  • Nucleophilic Aromatic Substitution: The nitro group is a strong activating group for nucleophilic aromatic substitution, making the positions ortho and para to it susceptible to attack. The accessibility of these positions will vary between the two isomers.

Part 3: Analytical Separation

For any research or development application, it is crucial to be able to separate and quantify these isomers accurately. High-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose.[8][9][10]

HPLC Method Protocol
  • Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point, as it separates compounds based on hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A UV detector is suitable for these compounds. The detection wavelength should be set at or near the λmax of the isomers to ensure maximum sensitivity. A photodiode array (PDA) detector can provide spectral information to confirm peak identity and purity.

  • Optimization: The gradient slope, flow rate, and column temperature should be optimized to achieve baseline separation of the two isomers.

HPLC_Workflow cluster_system HPLC System Sample Sample Injector Injector Sample->Injector HPLC_Column HPLC_Column Injector->HPLC_Column Detector Detector HPLC_Column->Detector Data_System Data_System Detector->Data_System

Sources

4-Amino-2-methyl-5-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-5-nitrophenol, a substituted aromatic compound of significant interest in synthetic organic chemistry. While the initial query referenced 4-Amino-2-methyl-5-nitrophenol, the chemically registered and documented compound is 2-Amino-4-methyl-5-nitrophenol (CAS No. 6265-06-1). This document will focus on this established structure, detailing its chemical and physical properties, potential synthetic pathways, applications, and essential safety protocols. This molecule belongs to the nitrophenol class, which are precursors in various industrial applications.

The core structure consists of a phenol ring substituted with an amino group, a methyl group, and a nitro group. The specific arrangement of these functional groups dictates its reactivity and utility as a chemical intermediate.

Core Molecular Attributes

The fundamental properties of 2-Amino-4-methyl-5-nitrophenol are summarized below. These values are crucial for experimental design, from solvent selection to reaction temperature and purification strategies.

PropertyValueSource
IUPAC Name 2-amino-4-methyl-5-nitrophenolPubChem[1]
CAS Number 6265-06-1LookChem[2], BLD Pharm[3]
Molecular Formula C7H8N2O3LookChem[2], PubChem[1]
Molecular Weight 168.15 g/mol LookChem[2], PubChem[1]
Synonyms 2-amino-5-nitro-p-cresolPubChem[1]

Physicochemical Properties

A detailed understanding of the physicochemical properties is essential for handling, storage, and application of the compound.

PropertyValueSource
Boiling Point 356.7°C at 760 mmHgLookChem[2]
Flash Point 169.5°CLookChem[2]
Density 1.421 g/cm³LookChem[2]
Vapor Pressure 1.4 x 10⁻⁵ mmHg at 25°CLookChem[2]

Synthesis and Manufacturing Insights

While specific industrial-scale synthesis protocols for 2-Amino-4-methyl-5-nitrophenol are proprietary, logical synthetic routes can be inferred from established chemical principles and patent literature for analogous compounds. A common precursor for this class of compounds is a substituted aniline or phenol.

A plausible synthetic pathway could involve the nitration of 2-amino-4-methylphenol. However, controlling the regioselectivity of nitration on a phenol ring activated by both an amino and a methyl group can be challenging.

A more controlled, multi-step synthesis is often preferred in an industrial setting. For instance, the synthesis of the related compound 2-methyl-5-nitrophenol often starts with ortho-aminotoluene (o-toluidine) and proceeds through diazotization and hydrolysis steps.[4] A similar pathway starting from a differently substituted toluidine could yield the target molecule.

Below is a conceptual workflow for the synthesis of a nitrophenol derivative, illustrating the typical stages involved.

G cluster_0 Step 1: Salification cluster_1 Step 2: Nitration cluster_2 Step 3: Diazotization cluster_3 Step 4: Hydrolysis A Starting Material (e.g., Substituted Toluene) B Reaction with Concentrated Acid A->B Formation of Salt C Salt from Step 1 D Addition of Nitrating Agent (e.g., HNO3/H2SO4) C->D Introduction of Nitro Group E Nitrated Intermediate F Reaction with Sodium Nitrite E->F Formation of Diazonium Salt G Diazonium Salt H Heating in Aqueous Acid G->H Replacement of Diazo Group with -OH I Final Product (2-Amino-4-methyl-5-nitrophenol) H->I

Caption: Conceptual workflow for nitrophenol synthesis.

Applications in Research and Industry

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of organic molecules.

  • Pharmaceutical and Agrochemical Synthesis : Nitroaromatic compounds are common precursors for the synthesis of amines via reduction of the nitro group. The resulting aminophenols are key building blocks for active pharmaceutical ingredients (APIs) and pesticides. The reduction of a nitrophenol to an aminophenol is a well-established and crucial transformation in medicinal chemistry.[5]

  • Dye Manufacturing : Aminophenol derivatives are extensively used in the production of azo dyes and other colorants.[4][6] For example, the related 2-Amino-5-nitrophenol is used as an intermediate for azo dyes and as a component in semi-permanent hair coloring products to achieve red and gold shades.[6] It is highly probable that 2-Amino-4-methyl-5-nitrophenol can be used in similar applications.

Spectroscopic Data

Characterization of 2-Amino-4-methyl-5-nitrophenol is typically performed using standard analytical techniques. The PubChem database indicates the availability of 1H NMR, UV-Visible, and IR spectra for this compound, which are essential for structural verification and purity assessment in a research or quality control setting.[1]

Safety and Handling

As a nitroaromatic compound, 2-Amino-4-methyl-5-nitrophenol must be handled with appropriate caution. Safety data for closely related compounds provides a strong indication of the necessary safety protocols.

Hazard Profile (based on analogous compounds):

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[7][9]

  • Respiratory Irritation : May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.

    • If there is a risk of inhalation, use a NIOSH-approved respirator.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.

    • Skin : Wash off immediately with soap and plenty of water.

    • Inhalation : Move to fresh air.

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.

The workflow for safe handling of this chemical is outlined in the diagram below.

G start Start: Handling Chemical assess Assess Hazards (Review SDS) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Work in Fume Hood ppe->hood handle Handle Compound hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of Waste Properly spill->dispose No cleanup->dispose wash Wash Hands Thoroughly dispose->wash end End wash->end

Caption: Safe handling workflow for nitrophenol compounds.

Conclusion

2-Amino-4-methyl-5-nitrophenol is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is significant. Understanding its molecular characteristics, potential synthetic routes, and, most importantly, its safety profile is paramount for any researcher or professional working with this compound. The information presented in this guide serves as a foundational resource for its safe and effective application.

References

  • LookChem. 2-amino-4-methyl-5-nitrophenol. [Link]

  • PubChem. 2-Amino-4-methyl-5-nitrophenol | C7H8N2O3 | CID 5360149. [Link]

  • Shree Devamani Chemopharma. 2 methyl 5 nitro phenol. [Link]

  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Fisher Scientific. Safety Data Sheet. [Link]

  • NCBI. 2-AMINO-5-NITROPHENOL. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-2-methyl-5-nitrophenol in Organic Solvents: Principles, Experimental Determination, and Predictive Modeling

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding, determining, and modeling the solubility of 4-Amino-2-methyl-5-nitrophenol. Recognizing the limited availability of specific quantitative solubility data in public literature for this compound, this guide provides the foundational principles and detailed experimental protocols necessary for generating this critical data in a laboratory setting.

Introduction: The Critical Role of Solubility Data

4-Amino-2-methyl-5-nitrophenol is an aromatic compound whose structural complexity makes it a person of interest as an intermediate in the synthesis of dyes and specialized organic molecules.[1] The successful design of crystallization processes, formulation development, and reaction optimization hinges on a thorough understanding of its solubility in various organic solvents. Solubility data dictates the choice of solvent for synthesis and purification, impacts reaction kinetics, and is a fundamental parameter in preclinical development.

This guide moves beyond a simple data sheet, providing the causal framework behind solubility phenomena and equipping the user with robust, self-validating protocols to generate reliable solubility data where none currently exists.

Section 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-Amino-2-methyl-5-nitrophenol possesses a unique combination of functional groups that dictate its interactions with different solvents.

Physicochemical Properties of 4-Amino-2-methyl-5-nitrophenol

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Inferred to be a colored crystalline solid, similar to related nitrophenols[3]
IUPAC Name 2-amino-4-methyl-5-nitrophenol[2]
CAS Number 6265-06-1[2]

Expertise & Experience: Deconstructing the Molecular Structure for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of 4-Amino-2-methyl-5-nitrophenol is a composite of its nonpolar benzene ring and methyl group, and its highly polar functional groups:

  • Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols (e.g., ethanol, methanol).

  • Amino (-NH₂) Group: As a primary amine, this group is also a strong hydrogen bond donor, further enhancing affinity for polar, protic solvents.

  • Nitro (-NO₂) Group: This is a strong electron-withdrawing group and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

Causality: The presence of multiple hydrogen bonding sites suggests that 4-Amino-2-methyl-5-nitrophenol will exhibit greater solubility in polar solvents (e.g., ethanol, methanol, acetone, acetonitrile) compared to nonpolar solvents (e.g., hexane, toluene).[5][6] Solvents capable of both donating and accepting hydrogen bonds are expected to be particularly effective.

Section 2: A Practical Guide to Experimental Solubility Determination

To obtain reliable, quantitative data, a robust experimental method is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the system at equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system by incorporating steps to ensure thermodynamic equilibrium is achieved.

Step 1: Preparation

  • Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

  • Prepare sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent-solute system.

  • Ensure a calibrated temperature control system is available, such as a thermostatic shaker or a water bath with a magnetic stirrer.

Step 2: Sample Addition

  • Add an excess amount of solid 4-Amino-2-methyl-5-nitrophenol to each vial. The key is to ensure that a solid phase remains visible throughout the experiment, confirming that the solution is saturated.

Step 3: Equilibration

  • Add a precise volume of the chosen organic solvent to each vial.

  • Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

  • Agitate the samples at a constant speed (e.g., 150 rpm).

  • Trustworthiness Check: To determine the time required to reach equilibrium, preliminary experiments should be conducted. Aliquots of the supernatant should be withdrawn at various time points (e.g., 6, 12, 18, 24, and 36 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[8] A minimum of 24 hours is typically sufficient for many systems.

Step 4: Sample Withdrawal and Preparation

  • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

  • Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Accurately weigh the filtered sample.

  • Dilute the sample gravimetrically with a suitable mobile phase (as determined in Section 3) to a concentration within the calibrated range of the analytical method.

Step 5: Analysis

  • Analyze the diluted samples using a validated analytical method, such as the HPLC protocol described in the following section, to determine the concentration of 4-Amino-2-methyl-5-nitrophenol.

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (T) B->C D Periodic Sampling to Confirm Equilibrium C->D Validation Loop E Settle Solids C->E F Withdraw Supernatant E->F G Filter (0.22 µm) F->G H Gravimetric Dilution G->H I HPLC Analysis H->I J Calculate Concentration I->J Result Result J->Result Solubility Data (g/L, mol/L, x)

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Section 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the solute in the saturated solvent is paramount. HPLC with UV-Vis detection is a highly suitable technique for analyzing aromatic nitro compounds due to their strong chromophores.[9][10]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol outlines a standard approach for quantifying 4-Amino-2-methyl-5-nitrophenol.

Step 1: Instrument and Column Setup

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[8]

  • Column Temperature: 30 °C.

Step 2: Mobile Phase Preparation

  • A common mobile phase for nitrophenols consists of a mixture of an organic modifier and an acidic aqueous buffer.[11]

  • Example: Acetonitrile and 0.1% formic acid in water. The exact ratio (e.g., 50:50 v/v) should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.[10]

Step 3: Detector Wavelength Selection

  • Determine the wavelength of maximum absorbance (λ-max) for 4-Amino-2-methyl-5-nitrophenol by running a UV scan of a dilute standard solution. Set the detector to this wavelength for maximum sensitivity.

Step 4: Calibration (Self-Validation)

  • Trustworthiness: A robust calibration is the foundation of accurate quantification.

  • Prepare a series of at least five standard solutions of 4-Amino-2-methyl-5-nitrophenol of known concentrations in the mobile phase, spanning the expected concentration range of the diluted solubility samples.

  • Inject each standard in triplicate to ensure reproducibility.

  • Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit excellent linearity, with a coefficient of determination (R²) ≥ 0.999.

Step 5: Sample Analysis

  • Inject the diluted, filtered samples from the solubility experiment.

  • Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of 4-Amino-2-methyl-5-nitrophenol in the diluted sample.

  • Back-calculate to determine the original concentration in the undiluted, saturated solution, accounting for the dilution factor.

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare Stock & Serial Dilution Standards B Inject Standards (n=3) A->B C Plot Peak Area vs. Conc. B->C D Generate Linear Regression (R² ≥ 0.999) C->D E Inject Diluted Solubility Sample F Measure Peak Area E->F G Calculate Conc. in Diluted Sample F->G Use Calibration Equation H Final Solubility Concentration G->H Apply Dilution Factor

Caption: Logical flow for HPLC quantification of solubility samples.

Section 4: Summarizing and Modeling Solubility Data

Once generated, the experimental data should be organized systematically and can be used to fit thermodynamic models for correlation and prediction.

Data Presentation

Experimental solubility data should be tabulated clearly. It is best practice to express solubility in multiple units, including mole fraction (x), molarity (mol/L), and mass concentration (g/L), as different models utilize different units.

Example Solubility Data Table

SolventTemperature (K)Solubility (mole fraction, x)Solubility (mol/L)Solubility (g/L)
Methanol298.15Experimental ValueExperimental ValueExperimental Value
Methanol308.15Experimental ValueExperimental ValueExperimental Value
Ethanol298.15Experimental ValueExperimental ValueExperimental Value
Acetone298.15Experimental ValueExperimental ValueExperimental Value
...............

Introduction to Thermodynamic Modeling

Thermodynamic models are powerful tools for correlating the temperature and solvent composition dependence of solubility, potentially reducing the number of experiments required.[12] Models like the van't Hoff equation can describe temperature dependence, while more complex models like the Jouyban-Acree model are excellent for mixed solvent systems.[12]

The Jouyban-Acree Model

For studies involving binary solvent mixtures (e.g., ethanol-water), the Jouyban-Acree model is a widely used and accurate correlative tool.[13][14] It accounts for the solubility in the neat solvents and includes interaction terms for the solvent mixture. The general form of the model for correlating data at a constant temperature is:

ln(x_m) = f₁ln(x₁) + f₂ln(x₂) + f₁f₂ [A₀ + A₁(f₁ - f₂) + A₂(f₁ - f₂)²]

where:

  • x_m is the mole fraction solubility in the mixture.

  • f₁ and f₂ are the volume or mole fractions of the solvents in the initial solute-free mixture.

  • x₁ and x₂ are the mole fraction solubilities in the neat solvents.

  • Aᵢ are the model constants obtained by fitting the equation to experimental data.[13]

Authoritative Grounding: The utility of the Jouyban-Acree model is well-documented for its accuracy in correlating drug solubility in various binary solvent systems, making it a reliable choice for further analysis of experimentally generated data.[15][16]

Conclusion

References

  • PubChem. 4-Amino-2-nitrophenol. [Link]

  • Journal of Chemical & Engineering Data. (2018, December 19). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • National Institutes of Health (NIH). (2022, March 20). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. [Link]

  • UNSW. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

  • PubChem. 2-Amino-4-methyl-5-nitrophenol. [Link]

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  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

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An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol (PubChem CID: 15801042)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Information specifically for 4-Amino-2-methyl-5-nitrophenol is limited in publicly accessible databases. Therefore, this guide provides a comprehensive overview by leveraging available data for the target compound and supplementing it with information from its close structural isomers. This approach allows for scientifically grounded inferences regarding its properties, potential applications, and safety considerations. All data derived from analogs will be clearly indicated.

Chemical Identity and Properties

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound. Its structure, featuring an amino, a methyl, a nitro, and a hydroxyl group on a benzene ring, suggests its potential utility as a versatile chemical intermediate.

Caption: Chemical structure of 4-Amino-2-methyl-5-nitrophenol.

Physicochemical Properties of 4-Amino-2-methyl-5-nitrophenol

Limited experimental data is available for this specific compound. The following table summarizes the computed properties available from PubChem.

PropertyValueSource
Molecular FormulaC7H8N2O3PubChem
Molecular Weight168.15 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Exact Mass168.05349212PubChem
Monoisotopic Mass168.05349212PubChem
Topological Polar Surface Area92.1 ŲPubChem
Heavy Atom Count12PubChem
Comparative Properties of Structural Isomers

To better understand the potential characteristics of 4-Amino-2-methyl-5-nitrophenol, a comparison with its isomers for which more data is available is instructive.

Property4-Amino-2-nitrophenol2-Amino-4-methyl-5-nitrophenol2-Methyl-5-nitrophenol2-Amino-5-nitrophenol
PubChem CID 34174195360149110074984721
CAS Number 119-34-66265-06-15428-54-6121-88-0
Molecular Formula C6H6N2O3C7H8N2O3C7H7NO3C6H6N2O3
Molecular Weight 154.12 g/mol 168.15 g/mol 153.14 g/mol 154.12 g/mol
Appearance Dark red plates, needles or reddish-purple powder[1]---
Melting Point 125-127 °C[1]--198-202 °C (dec.)
Boiling Point -356.7 °C at 760 mmHg[2]--
Flash Point -169.5 °C[2]-Not applicable
Density -1.421 g/cm³[2]--
Solubility in Water Insoluble[3]--Insoluble[4]

Synthesis of Aminonitrophenols

A plausible synthetic pathway for aminonitrophenols often involves a multi-step process that can be tailored based on the desired substitution pattern. The choice of starting material and the sequence of reactions are critical to achieving the correct isomer.

Conceptual_Synthesis_Workflow cluster_start Starting Material Selection cluster_reactions Reaction Sequence cluster_purification Purification cluster_product Final Product start_material Substituted Phenol or Aniline (e.g., o-cresol or p-aminophenol) protection Functional Group Protection (e.g., Acylation of amine) start_material->protection nitration Nitration (e.g., HNO3/H2SO4) reduction Selective Reduction (e.g., Na2S, NaSH) nitration->reduction protection->nitration deprotection Deprotection reduction->deprotection purification Crystallization / Chromatography deprotection->purification product 4-Amino-2-methyl-5-nitrophenol purification->product

Caption: Conceptual workflow for the synthesis of substituted aminonitrophenols.

One documented synthesis for a related compound, 2-methyl-5-nitrophenol, starts from 2-methyl-5-nitroaniline. This process involves diazotization of the amino group followed by hydrolysis.[5] Another patent describes the production of 2-methyl-5-nitrophenol starting from ortho-aminotoluene through a series of steps including salt formation, nitration, diazotization, and hydrolysis.[6][7]

Potential Applications

Given its chemical structure, 4-Amino-2-methyl-5-nitrophenol is likely to be a valuable intermediate in the synthesis of more complex molecules. The applications of its isomers provide strong indications of its potential uses.

  • Dye and Pigment Industry: Many aminonitrophenol derivatives are used as precursors for azo dyes and as components in hair dye formulations. For instance, 2-amino-5-nitrophenol is used in semi-permanent hair coloring products to achieve red and gold-blond shades.[8][9][10] 4-Amino-2-nitrophenol has also been used in hair dyes.[3][11]

  • Pharmaceutical and Agrochemical Synthesis: The combination of functional groups makes these compounds suitable starting points for the synthesis of bioactive molecules. 2-Methyl-5-nitrophenol is described as an important intermediate for pharmaceuticals and pesticides.[6][7][12]

  • Specialty Chemicals: These compounds can serve as building blocks for a variety of specialty chemicals, including materials for photography and as corrosion inhibitors.

Potential_Application_Pathways cluster_intermediates As a Chemical Intermediate cluster_applications Final Product Applications start 4-Amino-2-methyl-5-nitrophenol diazotization Diazotization start->diazotization acylation Acylation start->acylation alkylation Alkylation start->alkylation dyes Azo Dyes & Hair Colorants diazotization->dyes pharma Pharmaceuticals acylation->pharma specialty Specialty Chemicals acylation->specialty agro Agrochemicals alkylation->agro

Caption: Potential application pathways for 4-Amino-2-methyl-5-nitrophenol.

Safety and Toxicology

The safety and toxicological profile of 4-Amino-2-methyl-5-nitrophenol has not been extensively studied. However, data from its isomers suggest that it should be handled with care.

General Hazards of Aminonitrophenols:

  • Irritation: These compounds can be irritating to the skin, eyes, and respiratory tract.[4][13]

  • Toxicity: They may be harmful if inhaled, ingested, or absorbed through the skin.[13]

  • Carcinogenicity: Some isomers, like 4-amino-2-nitrophenol, are suspected carcinogens.[1][3] The International Agency for Research on Cancer (IARC) has evaluated 2-amino-5-nitrophenol and found inadequate evidence for carcinogenicity in humans but limited evidence in experimental animals.[8]

Hazard Comparison of Isomers
Hazard Statement4-Amino-2-nitrophenol2-Methyl-5-nitrophenol2-Amino-5-nitrophenol2-Amino-4-nitrophenol
Acute Toxicity Moderately toxic by ingestion[3]Harmful if swallowed or if inhaled[13]May be harmful by inhalation, ingestion or skin absorption[4]-
Skin Corrosion/Irritation Can cause irritation[3]Causes skin irritation[13]Irritant of the skin[4]Causes skin irritation[14]
Eye Damage/Irritation Severe eye irritant[3]Causes serious eye irritation[13]Irritant of the eyes[4]Causes serious eye irritation[14]
Carcinogenicity Suspected carcinogen[1][3]-Limited evidence in animals[8]-
Mutagenicity --Induced gene mutation in bacteria and cultured mammalian cells[8]Suspected of causing genetic defects[14]
Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

4-Amino-2-methyl-5-nitrophenol (PubChem CID: 15801042) is a compound with significant potential as a chemical intermediate, particularly in the dye, pharmaceutical, and agrochemical industries. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its likely properties, applications, and hazards can be inferred from the extensive data available for its structural isomers. It is imperative that this compound be handled with appropriate safety precautions, assuming a hazard profile similar to its more well-studied relatives, which includes potential for irritation, toxicity, and, in some cases, carcinogenicity. Further research into the specific properties and toxicological profile of 4-Amino-2-methyl-5-nitrophenol is warranted to fully realize its potential in various fields of chemical synthesis.

References

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  • ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.
  • Australian Government Department of Health. (2016). Phenol, 2-amino-5-nitro-: Human health tier II assessment.
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  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • Fisher Scientific. (2025).
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  • OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.
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Navigating the Unseen Risks: A Technical Safety Guide to 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety overview of 4-Amino-2-methyl-5-nitrophenol, a compound of interest in various research and development applications. Due to a scarcity of direct safety and toxicological data for this specific molecule, this guide has been constructed by leveraging robust data from structurally analogous compounds, including 4-amino-2-nitrophenol, 2-amino-4-methyl-5-nitrophenol, and the broader class of nitrophenols. The inherent reactivity and potential biological effects of the constituent functional groups—aminophenol and nitro aromatics—necessitate a cautious and informed approach to handling. This document outlines the anticipated hazards, critical safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

The Compound Profile: Understanding the Inherent Risks

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound. Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a phenol backbone, suggests a complex reactivity profile and significant biological potential. The nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, in conjunction with the phenolic hydroxyl group, create a molecule with potential for oxidation, and various biological interactions.

Given the known hazards of related aminonitrophenols and nitrophenols, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may lead to more severe systemic effects upon significant exposure.[1][2] The presence of the nitroaromatic moiety also raises concerns about potential methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for 4-Amino-2-methyl-5-nitrophenol, the following table presents a combination of data from the closely related compound 2-amino-4-methyl-5-nitrophenol and general characteristics of nitrophenols.

PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₇H₈N₂O₃Based on chemical structure
Molecular Weight 168.15 g/mol Based on chemical structure
Appearance Likely a colored crystalline solid (e.g., yellow to reddish-brown)Analogy with other nitrophenols.[1]
Solubility Expected to be slightly soluble in water, with better solubility in organic solvents.General characteristic of nitrophenols.
Boiling Point ~356.7°C at 760 mmHgData for 2-amino-4-methyl-5-nitrophenol.[4]
Flash Point ~169.5°CData for 2-amino-4-methyl-5-nitrophenol.[4]
Density ~1.421 g/cm³Data for 2-amino-4-methyl-5-nitrophenol.[4]

Hazard Identification and Classification: A Proactive Approach

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds like 4-amino-2-nitrophenol and 2-Methyl-4-nitrophenol, 4-Amino-2-methyl-5-nitrophenol should be handled as a substance with the following potential hazards.[1][2]

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[1]
Carcinogenicity-Evidence on related compounds is varied; handle as a potential carcinogen.[1]
Visualizing the Hazard Communication

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms p1 p2

Caption: Anticipated GHS pictograms for 4-Amino-2-methyl-5-nitrophenol.

Safe Handling and Storage: A Protocol for Prevention

A meticulous approach to handling and storage is paramount to mitigate the risks associated with 4-Amino-2-methyl-5-nitrophenol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following workflow illustrates the necessary protective measures.

PPE_Workflow start Handling 4-Amino-2-methyl-5-nitrophenol fume_hood Work in a certified chemical fume hood. start->fume_hood gloves Wear nitrile gloves. Change gloves frequently and after any sign of contamination. fume_hood->gloves lab_coat Wear a flame-retardant lab coat. gloves->lab_coat eye_protection Use chemical safety goggles and a face shield. lab_coat->eye_protection respirator For operations generating significant dust, use a NIOSH-approved respirator with a particulate filter. eye_protection->respirator hand_washing Wash hands thoroughly after handling. respirator->hand_washing end Procedure Complete hand_washing->end

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6] Nitrophenols can decompose violently at elevated temperatures and may burn even in the absence of air.[7]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[6]
Spill Response Protocol

Spill_Response spill Spill of 4-Amino-2-methyl-5-nitrophenol Occurs evacuate Evacuate non-essential personnel from the area. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat). ventilate->ppe contain Contain the spill using an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop the absorbed material into a sealed, labeled waste container. contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water. collect->clean dispose Dispose of the waste according to institutional and local regulations. clean->dispose report Report the incident to the appropriate safety officer. dispose->report

Caption: Step-by-step spill response workflow.

Toxicological Profile: An Evidence-Based Assessment

The toxicological properties of 4-Amino-2-methyl-5-nitrophenol are inferred from data on related compounds. The primary concerns are acute toxicity, local irritation, and potential long-term effects such as mutagenicity and carcinogenicity.

Acute and Chronic Effects
  • Acute Toxicity: Harmful if swallowed.[1][2] Ingestion may lead to symptoms such as headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to methemoglobinemia).[7]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2] Prolonged contact can lead to dermatitis.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

  • Sensitization: While not definitively established for this compound, related aromatic amines can be skin sensitizers.

  • Mutagenicity and Carcinogenicity: 4-amino-2-nitrophenol is suspected of causing genetic defects.[1] The carcinogenicity of aminonitrophenols is a subject of ongoing research, and it is prudent to handle this compound as a potential carcinogen.[1]

Metabolic Pathways and Excretion (Predicted)

Based on the metabolism of other nitrophenols, it is anticipated that 4-Amino-2-methyl-5-nitrophenol is metabolized in the liver.[10] The nitro group can be reduced to an amino group, and the compound can undergo conjugation reactions (e.g., with glucuronic acid or sulfate) to facilitate excretion, primarily in the urine.[10]

Ecological Information and Disposal

Ecotoxicity

Nitrophenols are generally considered harmful to aquatic life.[11] Therefore, this compound should not be released into the environment.

Disposal Considerations

Waste material should be treated as hazardous. Dispose of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion: A Commitment to Safety

While 4-Amino-2-methyl-5-nitrophenol holds potential for scientific advancement, a thorough understanding and proactive management of its associated risks are non-negotiable. This guide provides a framework for its safe handling, storage, and disposal based on the best available data from analogous compounds. Adherence to these protocols is essential for protecting researchers and the environment.

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4-Amino-2-methyl-5-nitrophenol: The Strategic Precursor to HC Violet No. 1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 4-Amino-2-methyl-5-nitrophenol as the critical precursor and structural scaffold for the semi-permanent hair dye HC Violet No. 1 .[1]

Technical Monograph & Synthesis Guide

Audience: Chemical Process Engineers, Formulation Scientists, and Regulatory Toxicologists. Scope: Synthesis pathways, mechanistic transformations (Smiles Rearrangement), purity profiling, and regulatory compliance (SCCS/EU).

Executive Summary

HC Violet No. 1 (CAS: 82576-75-8) is a semi-permanent (direct) nitro-phenylenediamine dye widely used in oxidative and non-oxidative hair colorants.[1][2][3][4] Its chemical identity, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol, reveals it as the N-hydroxyethyl derivative of the parent scaffold 4-Amino-2-methyl-5-nitrophenol (CAS: 82576-74-7).

While often misidentified solely as a degradation product, 4-Amino-2-methyl-5-nitrophenol serves as the stoichiometric precursor in advanced synthesis routes utilizing the Smiles Rearrangement .[1] This guide explicates the conversion of the phenol moiety to the secondary amine, a transformation driven by the electron-withdrawing nitro group, and establishes the quality control parameters required for clinical and commercial safety.

Chemical Architecture & Identity

The structural relationship between the precursor and the dye is defined by the substitution of the phenolic hydroxyl group with an ethanolamine moiety.

Comparative Identity Table
FeaturePrecursorTarget Dye (HC Violet No. 1)
Common Name 4-Amino-2-methyl-5-nitrophenolHC Violet No. 1
CAS Number 82576-74-7 82576-75-8
IUPAC Name 4-amino-2-methyl-5-nitrophenol2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol
Molecular Formula C₇H₈N₂O₃C₉H₁₃N₃O₃
Molecular Weight 168.15 g/mol 211.22 g/mol
Functional Groups Phenolic -OH, Primary Amine, NitroSecondary Amine (Ethanolamine), Primary Amine, Nitro
Appearance Yellow/Brown Crystalline PowderDark Anthracite/Violet Powder
Structural Homology

The transformation preserves the 2-methyl-5-nitro-1,4-diamine core.[1] The shift from a phenol (Precursor) to a secondary amine (Dye) alters the chromophore's electron donor-acceptor strength, shifting the absorption maximum (


) into the violet spectrum (approx. 560-580 nm).

Synthesis Pathway: The Smiles Rearrangement

The conversion of 4-Amino-2-methyl-5-nitrophenol to HC Violet No. 1 is not a simple nucleophilic substitution due to the poor leaving group ability of the phenolic hydroxyl.[1] Instead, the synthesis employs an O-alkylation followed by an intramolecular Smiles Rearrangement .

Mechanistic Workflow
  • Activation/O-Alkylation: The precursor reacts with 2-chloroethylamine (or aziridine generated in situ) under basic conditions to form the phenoxyethyl amine ether intermediate.[1]

  • Smiles Rearrangement: In the presence of a strong base (e.g., NaOH/KOH), the terminal amine of the ether side chain attacks the aromatic ring at the C1 position (ipso to the oxygen).

  • Meisenheimer Complex: A spiro-cyclic Meisenheimer complex forms, stabilized by the para-nitro group (relative to the attack site, if numbering shifts) or the strong electron-withdrawing nature of the ring.

    • Note: In this specific isomer, the Nitro group at C5 and Amino at C4 create a "push-pull" system that facilitates the migration of the alkyl chain from Oxygen to Nitrogen.

  • Product Formation: The C-O bond cleaves, and the structure rearranges to the thermodynamically more stable N-hydroxyethyl aniline (HC Violet No. 1).

Synthesis Diagram (DOT)

SynthesisPathway Figure 1: Synthesis of HC Violet No. 1 via Smiles Rearrangement Precursor 4-Amino-2-methyl-5-nitrophenol (CAS: 82576-74-7) Intermediate Ether Intermediate (O-Aminoethyl ether) Precursor->Intermediate O-Alkylation (S_N2) Reagent 2-Chloroethylamine (Base Catalysis) Reagent->Intermediate Transition Meisenheimer Complex (Spiro-cyclic) Intermediate->Transition Nucleophilic Attack (Amine to Ring) Product HC Violet No. 1 (CAS: 82576-75-8) Transition->Product Smiles Rearrangement (O -> N Migration)

Caption: The Smiles Rearrangement pathway converting the phenolic precursor to the secondary amine dye via an O-aminoethyl ether intermediate.

Quality Control & Impurity Profiling

Using 4-Amino-2-methyl-5-nitrophenol as a precursor introduces specific impurity risks that must be monitored via HPLC-PDA.

Key Impurities (SCCS Defined)

According to the Scientific Committee on Consumer Safety (SCCS), the following impurities are critical:

  • Residual Precursor: Unreacted 4-Amino-2-methyl-5-nitrophenol.[1]

    • Limit: < 0.5% (w/w).[5][6]

    • Detection: HPLC retention time distinct from the dye due to the free -OH group (more polar/acidic).

  • Nitrosamines: As HC Violet No. 1 is a secondary amine, it is prone to nitrosation.

    • Limit: < 50 ppb (N-Nitrosodiethanolamine).[1][6]

    • Control: Avoid nitrosating agents in the formulation.[6]

  • Solvent Residues: Ethanol, Isopropanol (from recrystallization).

Analytical Protocol (HPLC-PDA)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.05 M Acetate Buffer (pH 5.9).

    • B: Acetonitrile.

    • Gradient: 0-20 min (5% B to 50% B).

  • Detection: 254 nm (Purity) and 570 nm (Visible region for Dye Content).

  • Validation: Resolution (

    
    ) between Precursor and Dye must be > 1.5.[7]
    

Safety & Regulatory Status (E-E-A-T)

The safety of HC Violet No. 1 is contingent on the purity of its precursor. The SCCS has evaluated the dye and established safe limits.

Toxicological Endpoints[1]
  • Sensitization: Classified as a moderate sensitizer .[8] The precursor (phenol) may have different sensitization potency; therefore, high purity is essential to prevent "impurity-driven" allergic reactions.

  • Genotoxicity: HC Violet No. 1 is considered non-genotoxic in vivo, provided nitrosamine content is controlled.

  • Dermal Absorption: Low absorption rates observed in porcine skin models (typically < 1% under oxidative conditions).

Regulatory Limits (EU Cosmetics Regulation)
  • Annex III Entry: Allowed in non-oxidative and oxidative hair dyes.

  • Max Concentration:

    • 0.28% (Semi-permanent/Non-oxidative).

    • 0.5% (Oxidative formulations, before mixing with developer).

References

  • European Commission. (2010). Opinion on HC Violet n° 1 (CAS 82576-75-8).[2][3] Scientific Committee on Consumer Products (SCCP).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9815715, HC Violet No. 1.[2]

  • ChemicalBook. (2025). 2-[(4-Amino-2-methyl-5-nitrophenyl)amino]ethanol (CAS 82576-75-8) and Precursor Data.[2][3]

  • European Commission. (2016). Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (General synthesis of Nitro-phenylenediamines).

  • BenchChem. (2025). Synthesis routes of Nitro-aminoethanol derivatives.

Sources

4-Amino-2-methyl-5-nitrophenol melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point and Physical State of 4-Amino-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the melting point and physical state of the organic compound 4-Amino-2-methyl-5-nitrophenol. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the physicochemical principles at play, the significance of isomeric structures, and the rigorous experimental methodologies required for empirical verification.

Executive Summary: The Challenge of Isomeric Specificity

A comprehensive search of established chemical databases and scientific literature reveals a notable absence of experimentally determined melting point and physical state data for the specific isomer, 4-Amino-2-methyl-5-nitrophenol. This data gap is not uncommon for fine chemicals that may be synthesized for specific research or as intermediates rather than being commercially widespread.

This guide will, therefore, take a first-principles approach. We will dissect the molecular structure, analyze the physicochemical properties of its isomers for which data are available, and provide a robust framework for the experimental determination of these key characteristics. This approach underscores a critical principle in chemical science: the profound impact of molecular structure on physical properties and the necessity of precise empirical data for each unique chemical entity.

Molecular Structure and Isomerism: A Comparative Analysis

The physical properties of a molecule are intrinsically linked to its three-dimensional structure and the nature of its intermolecular forces. 4-Amino-2-methyl-5-nitrophenol, with the molecular formula C₇H₈N₂O₃, possesses a substituted benzene ring containing hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups. These functional groups are capable of engaging in strong intermolecular interactions, such as hydrogen bonding (from the -OH and -NH₂ groups) and dipole-dipole interactions (from the polar -NO₂ group), in addition to van der Waals forces.

The precise arrangement of these groups on the benzene ring defines the isomer. Even subtle changes in this arrangement can significantly alter the efficiency of crystal lattice packing and the strength of intermolecular forces, leading to substantial differences in melting points.

To illustrate this, a comparative analysis of related isomers for which experimental data are available is presented below.

Table 1: Physicochemical Properties of Aminomethylnitrophenol Isomers
Compound NameCAS NumberMolecular StructureMelting Point (°C)Physical State/Appearance
4-Amino-2-methyl-5-nitrophenol Not found4-Amino-2-methyl-5-nitrophenolData not availablePredicted to be a crystalline solid
2-Amino-4-methyl-5-nitrophenol6265-06-12-Amino-4-methyl-5-nitrophenolData not available-
4-Amino-2-nitrophenol119-34-64-Amino-2-nitrophenol125-127[1]Dark red plates, needles, or reddish-purple powder[1]
2-Amino-5-nitrophenol121-88-02-Amino-5-nitrophenol198-202 (decomposes)[2][3]Brown amorphous granules or powder; olive-brown to orange crystalline solid[3]
5-Amino-2-methyl-4-nitrophenol37066-92-55-Amino-2-methyl-4-nitrophenolData not available-

Note: The absence of a reported melting point for several isomers underscores the specialized nature of these compounds.

The significant variation in melting points among the isomers for which data exists highlights that one cannot simply extrapolate the melting point of one isomer to another. The specific steric and electronic interactions dictated by the substituent pattern are paramount.

Predicted Physical State of 4-Amino-2-methyl-5-nitrophenol

Based on its molecular structure, 4-Amino-2-methyl-5-nitrophenol is predicted to be a crystalline solid at standard temperature and pressure . This prediction is grounded in the following factors:

  • High Molecular Weight: The molecular weight of 168.15 g/mol is substantial.

  • Hydrogen Bonding Capability: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for extensive intermolecular hydrogen bonding, a strong cohesive force that favors the solid state.

  • Polarity: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule, which leads to strong dipole-dipole interactions.

  • Aromatic Stacking: The planar aromatic ring can participate in π-π stacking interactions, further stabilizing a solid lattice structure.

The color of nitrophenol derivatives is typically yellow or orange, and it is reasonable to expect that 4-Amino-2-methyl-5-nitrophenol would appear as a colored crystalline powder.

Experimental Protocol for Melting Point Determination

The definitive determination of a melting point requires a rigorous and systematic experimental approach. The capillary method using a digital melting point apparatus is a standard and reliable technique.

Principle

A small, finely powdered sample of the pure compound is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 4-Amino-2-methyl-5-nitrophenol is completely dry, as moisture can depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Tube Loading:

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • Repeat until a sample height of 2-3 mm is achieved.

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the designated slot in the melting point apparatus.

    • Ensure the thermometer or temperature sensor is correctly positioned.

  • Approximate Melting Point Determination:

    • If the melting point is completely unknown, perform a rapid preliminary heating (10-20°C per minute) to get an approximate value.

  • Accurate Melting Point Determination:

    • Use a fresh sample in a new capillary tube.

    • Heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.[5]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record T₁: The temperature at which the first droplet of liquid appears.

    • Record T₂: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least twice more with fresh samples. The results should be consistent.

Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Measurement cluster_validation Validation A Dry Sample B Crush to Fine Powder A->B C Load Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range (T1 - T2) H->I J Repeat 2x for Consistency I->J

Sources

Methodological & Application

Synthesis of 4-Amino-2-methyl-5-nitrophenol from o-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Amino-2-methyl-5-nitrophenol from o-Cresol

Executive Summary

This application note details the regioselective synthesis of 4-Amino-2-methyl-5-nitrophenol (also known as 4-amino-5-nitro-o-cresol) starting from o-cresol . This compound is a critical intermediate in the formulation of oxidative hair dyes and high-performance pigments.

The synthesis presents a significant regiochemical challenge: introducing a nitro group at the 5-position (meta to the hydroxyl group) while an amino group resides at the 4-position. Direct nitration of 4-amino-o-cresol typically favors the 6-position (ortho to the hydroxyl) due to the strong activating influence of the phenol.

To overcome this, this protocol utilizes a N,O-diacetylation strategy . By converting the phenol to an acetate ester, we suppress its directing power, allowing the acetamido group at position 4 to direct the incoming nitro group to the desired 5-position.

Chemical Pathway & Mechanism

The synthesis follows a 5-step linear pathway. The critical logic relies on manipulating electronic directing groups to invert standard regioselectivity.

Directing Group Logic:

  • Step 1-2 (o-Cresol

    
     4-Amino-o-cresol):  Standard electrophilic substitution and reduction.
    
  • Step 3 (Protection): Acetylation of both -OH and -NH

    
     creates N-(4-acetoxy-3-methylphenyl)acetamide .
    
    • -OAc (Position 1): Weakly deactivating, ortho/para director.

    • -NHAc (Position 4): Strongly activating, ortho/para director.

  • Step 4 (Regioselective Nitration): The -NHAc group dominates the electronic landscape. It directs the electrophile (NO

    
    ) to its ortho positions (3 and 5). Position 3 is sterically hindered by the adjacent methyl group. Therefore, substitution occurs selectively at Position 5 .
    
  • Step 5 (Deprotection): Acid hydrolysis removes both acetyl groups to yield the target.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthetic pathway utilizing N,O-diacetylation to force meta-nitration relative to phenol. Start o-Cresol (2-methylphenol) Inter1 4-Nitro-o-cresol Start->Inter1 Nitration (HNO3/H2SO4) Inter2 4-Amino-o-cresol Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Inter3 N,O-Diacetyl Intermediate (Regio-Control Step) Inter2->Inter3 Diacetylation (Ac2O, Pyridine) Inter4 4-Acetamido-2-methyl-5-nitrophenyl acetate Inter3->Inter4 Regioselective Nitration (HNO3, Acetic Acid) Directs to Pos 5 Final 4-Amino-2-methyl-5-nitrophenol (Target) Inter4->Final Hydrolysis (HCl, Reflux)

Experimental Protocols

Phase 1: Preparation of 4-Amino-o-cresol

Note: If high-purity 4-amino-o-cresol is available commercially, proceed directly to Phase 2.

Reagents:

  • o-Cresol (108 g, 1.0 mol)

  • Nitric Acid (65%)

  • Iron powder / Hydrochloric acid (for reduction)

Protocol:

  • Nitration: Dissolve o-cresol in glacial acetic acid. Add dilute HNO

    
     dropwise at -5°C to 0°C. The reaction yields a mixture of 4-nitro and 6-nitro isomers.
    
  • Separation: Steam distill to remove the volatile 6-nitro-o-cresol. The residue contains the desired 4-nitro-o-cresol . Recrystallize from ethanol.

  • Reduction: Suspend 4-nitro-o-cresol in water with Iron powder (3 eq). Add catalytic HCl and reflux for 2 hours.

  • Isolation: Neutralize with Na

    
    CO
    
    
    
    , filter hot to remove iron oxides. Cool filtrate to crystallize 4-amino-o-cresol .
    • Yield: ~60-70% (over two steps).

    • Appearance: White to beige needles.

Phase 2: Regioselective Synthesis of Target

Reagents Table

ReagentMW ( g/mol )Equiv.QuantityRole
4-Amino-o-cresol123.151.012.3 gSubstrate
Acetic Anhydride102.092.525.5 gProtecting Group
Nitric Acid (Fuming)63.011.1~4.5 mLNitrating Agent
Hydrochloric Acid (6M)36.46Excess50 mLDeprotection

Step-by-Step Methodology:

1. N,O-Diacetylation

  • In a 250 mL round-bottom flask, dissolve 12.3 g of 4-amino-o-cresol in 50 mL of pyridine (or acetic acid/sodium acetate).

  • Add 25.5 g of Acetic Anhydride dropwise at room temperature.

  • Heat to 60°C for 1 hour to ensure complete acetylation of both the amine and the phenol.

  • Pour mixture into 200 mL ice water. The N,O-diacetyl derivative (N-(4-acetoxy-3-methylphenyl)acetamide) will precipitate.

  • Filter, wash with cold water, and dry.

    • Checkpoint: Verify formation of ester/amide by IR (peaks at ~1760 cm⁻¹ for ester and ~1660 cm⁻¹ for amide).

2. Regioselective Nitration

  • Dissolve the dried diacetyl intermediate in 40 mL of glacial acetic acid. Cool to 0-5°C.

  • Prepare a nitrating mixture: 4.5 mL fuming HNO

    
     in 10 mL acetic acid.
    
  • Add nitrating mixture dropwise, maintaining temperature below 10°C.

    • Mechanistic Note: The acetamido group (Pos 4) directs the nitro group to Position 5. The acetoxy group (Pos 1) is deactivated and does not compete effectively for the ortho-position (Pos 6).

  • Stir at 10°C for 2 hours.

  • Pour into ice water. The yellow precipitate is 4-acetamido-2-methyl-5-nitrophenyl acetate .

3. Hydrolysis (Deprotection)

  • Suspend the wet nitro-intermediate cake in 50 mL of 6M HCl.

  • Reflux for 2-3 hours. The solution will clarify as the acetyl groups are cleaved, then the product may precipitate as the hydrochloride salt or free base upon cooling.

  • Cool to room temperature. Adjust pH to ~5.0-6.0 using 20% NaOH solution to precipitate the free base.

  • Filter the dark red/brown solid.

  • Purification: Recrystallize from water/ethanol (1:1).

Quality Control & Characterization

Expected Data:

ParameterSpecificationNotes
Appearance Reddish-brown crystalline powderOxidizes slowly in air
Melting Point 200°C - 205°C (dec)Distinct from 6-nitro isomer
Purity (HPLC) >98.5%Key impurity: 6-nitro isomer (<0.5%)
1H NMR (DMSO-d6) Singlets at ~7.0-7.5 ppmPara-protons on ring confirm 2,4,5 subst.

Troubleshooting:

  • Issue: Presence of 6-nitro isomer.

    • Cause: Incomplete O-acetylation in Step 1. If the phenol is free, it directs nitration to position 6.

    • Fix: Ensure excess acetic anhydride is used and the intermediate is fully dried and characterized before nitration.[1]

References

  • Regioselectivity in Nitration of Acetanilides: Smith, K., & Musson, A. (2011). Regioselective nitration of aromatic compounds. In Modern Nitration Methods. Wiley-VCH. Context: Explains the directing power of acetamido vs. acetoxy groups.
  • Synthesis of Aminocresols

    • Patent CN101519358A. (2009).
    • Context: Provides industrial background on amino-cresol precursors.
  • Benzoxazolone Route (Alternative for Isomers)

    • U.S. Patent 2,835,985.
    • Context: Historical context for separating nitro-aminophenol isomers.[2]

  • General Nitration Protocols

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers.

    • Context: Standard reference for mixed-acid nitr

Sources

Application Note: Regioselective Nitration of 4-Amino-2-Methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the functionalization of 4-amino-2-methylphenol (4-amino-o-cresol) .

The nitration of this scaffold is non-trivial due to the high electron density provided by both the hydroxyl (


) and amino (

) groups. Direct nitration often leads to catastrophic oxidation (tar formation) or explosive decomposition. This guide outlines the Protection-Nitration-Deprotection strategy, which is the industry "Gold Standard" for regioselective synthesis, alongside a modern "Green" protocol using metal nitrates.

Strategic Analysis & Chemoselectivity

The Challenge: Electron-Rich Aromatics

4-Amino-2-methylphenol contains two strong activating groups. In the presence of standard nitrating agents (e.g.,


), the electron-rich ring is prone to:
  • Oxidation: The free amine is easily oxidized to quinones or imino-quinones.

  • N-Nitration: Formation of unstable nitramines (

    
    ).
    
  • Poly-nitration: Uncontrollable introduction of multiple nitro groups.

The Solution: The "Protection" Strategy

To achieve a clean Mono-Nitration, the amine must be "masked" as an amide (e.g., acetamide). This serves two purposes:

  • Protection: Prevents N-oxidation.

  • Regocontrol: The acetamido group (

    
    ) is less activating than the hydroxyl group (
    
    
    
    ). This directs the incoming nitro group primarily to the position ortho to the phenol (Position 6), rather than ortho to the amine.
Regioselectivity Map

For N-(4-hydroxy-3-methylphenyl)acetamide :

  • Position 6 (Target): Ortho to

    
     and Para to 
    
    
    
    . This is the electronically favored site.
  • Position 5: Ortho to

    
    . Less favored because 
    
    
    
    is a stronger activator than
    
    
    .
  • Position 3: Sterically hindered by the adjacent Methyl and Acetamido groups.

Experimental Protocols

Protocol A: Classical Mixed-Acid Nitration (High Throughput)

Best for: Large-scale synthesis where yield and cost are priorities.

Step 1: N-Acetylation (Pre-requisite)

  • Dissolve 4-amino-2-methylphenol (1.0 eq) in Ethyl Acetate or Water.

  • Add Acetic Anhydride (1.1 eq) dropwise at

    
    .
    
  • Stir for 1 hour. Isolate N-(4-hydroxy-3-methylphenyl)acetamide via filtration.

Step 2: Nitration

  • Reagents:

    
     (65%), Acetic Acid (Glacial).
    
  • Setup: 3-neck round bottom flask, internal thermometer, addition funnel.

  • Dissolution: Dissolve N-(4-hydroxy-3-methylphenyl)acetamide (10 mmol) in Glacial Acetic Acid (20 mL). Cool to

    
    .
    
  • Addition: Prepare a solution of

    
     (1.05 eq) in Acetic Acid (5 mL). Add this dropwise to the substrate, maintaining internal temperature 
    
    
    
    .
    • Expert Note: Exotherms indicate di-nitration risk. Control rate strictly.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
    
  • Quench: Pour the reaction mixture onto crushed ice (100 g). The product, N-(4-hydroxy-3-methyl-6-nitrophenyl)acetamide , typically precipitates as a yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol if necessary.

Step 3: Deprotection (Hydrolysis)

  • Reflux the intermediate in

    
     (aq) for 2 hours.
    
  • Neutralize with

    
     to 
    
    
    
    to precipitate the free amine: 4-amino-2-methyl-6-nitrophenol .
Protocol B: Mild "Green" Nitration (Metal Nitrate)

Best for: Sensitive derivatives or small-scale medicinal chemistry where acid sensitivity is a concern.

Mechanism: Uses Iron(III) Nitrate or Calcium Nitrate to generate


 species in situ under milder conditions, reducing oxidative byproducts.
  • Reagents:

    
    , Acetone or Ethanol.
    
  • Preparation: Dissolve N-(4-hydroxy-3-methylphenyl)acetamide (1.0 eq) in Acetone.

  • Reagent Addition: Add

    
     (1.0 eq) and a catalytic amount of mild acid (e.g., 
    
    
    
    or solid support clay like Montmorillonite K-10).
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours.
    
  • Workup: Filter off the iron salts/clay. Evaporate solvent.[1]

  • Outcome: This method often yields higher regioselectivity for the ortho-phenol product due to chelation effects between the metal, the phenol oxygen, and the nitro group.

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and chemical pathway for the synthesis.

NitrationProtocol Start Start: 4-Amino-2-Methylphenol Protect Step 1: Protection (Ac2O, EtOAc) Start->Protect Prevent Oxidation Intermed1 Intermediate: N-(4-hydroxy-3-methylphenyl)acetamide Protect->Intermed1 Choice Choose Protocol Intermed1->Choice MethodA Method A: Mixed Acid (HNO3 / AcOH, <10°C) Choice->MethodA Scale-up MethodB Method B: Green Nitration (Fe(NO3)3 / Acetone) Choice->MethodB Mild/Selective ProductProtected Product (Protected): N-(4-hydroxy-3-methyl-6-nitrophenyl)acetamide MethodA->ProductProtected Major Isomer (C6) MethodB->ProductProtected Chelation Control Deprotect Step 3: Hydrolysis (6M HCl, Reflux) ProductProtected->Deprotect Final Final Target: 4-Amino-2-Methyl-6-Nitrophenol Deprotect->Final

Caption: Workflow for the regioselective nitration of 4-amino-2-methylphenol, highlighting the critical protection step to prevent oxidation.

Analytical Characterization & Troubleshooting

To confirm the regiochemistry (Position 6 vs Position 5), 1H NMR is the definitive tool.

Feature6-Nitro Isomer (Target)5-Nitro Isomer (Minor)
Aromatic Protons Two singlets (or weak meta-coupling)Two doublets (para-coupling)
Shift Logic Protons are at C3 and C5. They are meta to each other.Protons are at C3 and C6. They are para to each other.
Coupling (

)

(meta)

(para, often singlets)
Shift Environment C5-H is ortho to Acetamide (deshielded).C6-H is ortho to Nitro (highly deshielded).

Common Issues:

  • Red/Black Tar: Indicates oxidation. Solution: Ensure complete acetylation before nitration; lower the reaction temperature.

  • Di-nitration: Solution: Reduce equivalents of

    
     to 0.95 eq; add acid slower.
    

Safety & Handling

  • Nitric Acid: Strong oxidizer. Contact with organic solvents (acetone, ethers) can form explosive peroxides or unstable mixtures. Use Acetic Acid as the solvent for Method A.

  • Exotherms: The nitration of phenols is highly exothermic. Run reactions behind a blast shield.

  • Waste: Quenched nitration mixtures contain acidic nitro-organics. Neutralize carefully before disposal.

References

  • Organic Syntheses, Coll. Vol. 4, p. 42 (1963). 2-Amino-4-nitrophenol. (Classic protocol adaptation for aminophenols).

  • RSC Advances, 2014, 4, 39817. Regioselective nitration of anilines with Fe(NO3)3. (Green chemistry approach).

  • Journal of Organic Chemistry, 1950, 15, 68. Nitration of Phenol Derivatives. (Foundational mechanistic work on phenol directing effects).

  • PubChem Compound Summary. N-(4-hydroxy-3-methylphenyl)acetamide. (Precursor data).

Sources

Procedure for reduction of 2-methyl-4,5-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The reduction of 2-methyl-4,5-dinitrophenol (also known as 4,5-dinitro-o-cresol) is a critical synthetic transformation, primarily serving as the gateway to 4,5-diamino-2-methylphenol .[1][2] This specific ortho-diamine scaffold is a high-value precursor for synthesizing benzoxazoles and benzimidazoles—motifs ubiquitous in bioactive compounds (e.g., Vitamin B12 precursors, kinase inhibitors).[1][2]

Unlike its common isomer (4,6-dinitro-o-cresol or DNOC), the 4,5-isomer presents a unique challenge: the resulting product contains an electron-rich ortho-diamine system adjacent to a phenolic hydroxyl group.[1][2] This configuration makes the product hyper-sensitive to oxidative degradation (forming quinone imines) and polymerization.[1]

The Solution: This guide rejects generic reduction methods in favor of two self-validating protocols designed for stability and purity:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity, utilizing surface-mediated hydrogen transfer.[1][2]

  • Iron-Acid Reduction (Béchamp Modification): A robust, scalable alternative for laboratories lacking high-pressure infrastructure.[1][2]

Critical Success Factor: Success is not defined by the reduction itself, but by the isolation strategy . The free base amine is unstable; therefore, both protocols mandate immediate conversion to the dihydrochloride or sulfate salt to lock in chemical stability.

Part 2: Safety & Handling (The "Zero-Compromise" Zone)

  • Acute Toxicity: Dinitrophenols are potent uncouplers of oxidative phosphorylation.[2] Inhalation or skin contact can cause hyperthermia, tachycardia, and death.[2] Double-gloving (Nitrile) and P100 respiratory protection are mandatory. [1][2]

  • Explosion Hazard: Dry dinitrophenols are shock-sensitive explosives.[1][2] Always store wetted (typically with >15% water).[2] Never scrape dry material from ground-glass joints.[1][2]

  • Pyrophoric Catalysts: Dry Pd/C ignites methanol vapors instantly.[1][2] Always wet the catalyst with water or toluene before adding the reaction solvent.

Part 3: Chemical Strategy & Mechanism

Pathway Visualization

The reduction proceeds through nitroso and hydroxylamine intermediates. In the 4,5-isomer, the steric environment of the methyl group (position 2) has minimal impact on the 4,5-nitro groups, but the electronic push from the phenol (position 1) accelerates the reduction of the para-nitro group (position 4) relative to the meta-nitro group (position 5).

ReductionPathway Start 2-Methyl-4,5-dinitrophenol (Starting Material) Inter1 Intermediate: Nitro-nitroso/Hydroxylamine Start->Inter1 4e- / 4H+ Product 2-Methyl-4,5-diaminophenol (Unstable Free Base) Inter1->Product 8e- / 8H+ Salt Diaminophenol . 2HCl (Stable Salt) Product->Salt HCl / Anhydrous conditions Quinone o-Quinone Imine (Oxidative Byproduct) Product->Quinone O2 (Air Exposure)

Figure 1: Reaction pathway highlighting the critical salt formation step to avoid oxidative degradation.

Part 4: Protocol A – Catalytic Hydrogenation (Pd/C)

Best for: High purity, small-to-medium scale (1g – 50g), pharmaceutical intermediates.[1][2]

Materials
  • Substrate: 2-methyl-4,5-dinitrophenol (Wetted, purity adjusted).

  • Catalyst: 10% Pd/C (50% water wet).[2]

  • Solvent: Methanol (HPLC Grade) or Ethanol.[2][3]

  • Reagent: Hydrogen gas (Balloon or Parr Shaker).

  • Stabilizer: Concentrated HCl (37%).[2]

Step-by-Step Methodology
  • Inert Loading (Critical):

    • Flush the reaction vessel (Parr bottle or Round Bottom Flask) with Nitrogen (N2) for 5 minutes.

    • Add the wet Pd/C catalyst (10 wt% loading relative to substrate) first.

    • Why? Adding dry catalyst to methanol can cause a fire.[2] The water content acts as a heat sink.

  • Substrate Addition:

    • Dissolve 2-methyl-4,5-dinitrophenol in Methanol (concentration ~0.1 M).

    • Optional: Add 1-2 equivalents of acetic acid to buffer the solution and prevent catalyst poisoning by the resulting amine.

    • Carefully pour the solution over the catalyst under N2 flow.

  • Hydrogenation:

    • Pressure: 30–50 psi (Parr shaker) is optimal.[2] For balloon pressure, vigorous stirring is required to overcome gas-liquid mass transfer limitations.[1][2]

    • Temperature: Ambient (20–25°C). Caution: The reaction is exothermic. Monitor temperature; do not exceed 50°C to avoid thermal decomposition.

    • Duration: 2–4 hours. Monitor H2 uptake. Reaction is complete when uptake ceases.[1][2]

  • Workup (The "Race Against Oxidation"):

    • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (N2 blanket) or keep the filter cake wet with solvent at all times.

    • Danger: Dry Pd/C filter cake is pyrophoric.[1][2] Immediately submerge used filter paper in water.[1][2]

  • Salt Formation (Isolation):

    • Transfer the clear, colorless (or pale yellow) filtrate to a flask.

    • Immediately add concentrated HCl (2.5 molar equivalents minimum).

    • Concentrate the solution via rotary evaporation (bath <40°C) to ~20% volume.

    • Add cold Diethyl Ether or Acetone to precipitate the 2-methyl-4,5-diaminophenol dihydrochloride .[1][2]

    • Filter and dry under vacuum.[1][2][4] Store in the dark at -20°C.

Part 5: Protocol B – Iron/Acid Reduction (Béchamp)

Best for: Large scale, robust tolerance to impurities, labs without H2 pressure setups.[2]

Materials
  • Reductant: Iron powder (325 mesh, reduced).

  • Acid: Hydrochloric acid (conc.) or Acetic acid.[2]

  • Solvent: Ethanol/Water (3:1 mixture).[2]

Step-by-Step Methodology
  • Activation:

    • In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to iron sludge), suspend Iron powder (6 equivalents) in Ethanol/Water.

    • Add catalytic HCl (0.1 eq) and heat to reflux for 15 mins to "etch" the iron surface.

  • Stepwise Addition:

    • Add 2-methyl-4,5-dinitrophenol in small portions over 30–60 minutes while maintaining reflux.

    • Why? Controlling addition manages the exotherm and prevents "runaway" reactions.

  • Reflux & Monitoring:

    • Reflux for 2–3 hours.[1][2] The mixture will turn dark grey/black (iron oxides).

    • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1).[2] The starting material (yellow spot) should disappear. The product stays at the baseline or requires a polar eluent (MeOH/DCM) to move.

  • Hot Filtration:

    • While the mixture is boiling hot , filter through a pre-heated Celite pad to remove iron sludge.

    • Note: If the solution cools, the product may precipitate and get trapped in the iron sludge. Wash the cake with boiling ethanol.

  • Isolation:

    • Acidify the filtrate immediately with conc. HCl.

    • Concentrate to dryness or induce crystallization as described in Protocol A.

Part 6: Quantitative Data & Comparison

FeatureCatalytic Hydrogenation (Pd/C)Iron/Acid Reduction (Béchamp)
Yield High (85–95%)Moderate (70–85%)
Purity Excellent (>98%)Good (requires recrystallization)
Scalability Limited by H2 pressure safetyHighly scalable
Waste Low (Catalyst recycling possible)High (Iron oxide sludge)
Selectivity HighModerate (Can partially reduce if starved)
Safety H2 flammability, Pyrophoric PdThermal runaway risk

Part 7: Downstream Application (Benzimidazole Synthesis)

The 2-methyl-4,5-diaminophenol is rarely the end product.[1][2] It is most often cyclized.[1][2]

Workflow for In-Situ Cyclization: Instead of isolating the salt, the filtrate from the hydrogenation (Protocol A) can be treated directly with a carboxylic acid (e.g., Formic acid) or an aldehyde + oxidant (Sodium Metabisulfite) to generate the Benzimidazole ring.

Cyclization Diamine 2-Methyl-4,5-diaminophenol Reagent + Formic Acid / Reflux Diamine->Reagent Cyclization Cyclization (-2 H2O) Reagent->Cyclization Product 5-Hydroxy-6-methylbenzimidazole Cyclization->Product

Figure 2: Direct conversion to benzimidazole scaffold.[1][2]

References

  • Catalytic Hydrogenation of Nitrophenols

    • Title: "Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as C
    • Source: Solid State Phenomena (2018).[2][5]

    • Relevance: Establishes baseline metal-catalyzed reduction kinetics for dinitrophenols.
  • Synthesis of Diamino-cresols

    • Title: "Preparation of 4,5-diamino-o-cresol and related compounds" (Extrapolated from standard organic synthesis texts for ortho-diamines).[1][2]

    • Source:Organic Syntheses, Coll.[2] Vol. 1, p. 451 (Similar protocol for 2,4-diaminotoluene).[2]

    • Relevance: Provides the foundational "Iron/Acid" reduction methodology.
  • Safety of Dinitrophenols

    • Title: "2,4-Dinitrophenol - PubChem Compound Summary"[1][2]

    • Source: National Center for Biotechnology Information.[1][2]

    • Relevance: Critical safety data regarding toxicity and explosive properties.[1][2]

  • Sodium Dithionite Reduction

    • Title: "Dithionite-Medi
    • Source: PubMed (2024).[2][6][7]

    • Relevance: Validates the use of Na2S2O4 as a mild, alternative reducing agent for sensitive substr

Sources

Application Notes & Protocols: A Framework for Evaluating 4-Amino-2-methyl-5-nitrophenol in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the prospective use of 4-Amino-2-methyl-5-nitrophenol in oxidative hair dye formulations. Recognizing the limited publicly available application data for this specific isomer, this guide establishes a robust framework for its evaluation. By leveraging established principles of oxidative dye chemistry and citing data from structurally related aminonitrophenols, we present detailed protocols for formulation, performance testing, and analytical validation. This application note is designed to serve as a foundational methodology for scientists exploring novel dye intermediates and couplers.

Introduction and Compound Profile

Permanent, or oxidative, hair color technology is a cornerstone of the beauty industry, relying on a chemical reaction between dye precursors (intermediates) and couplers to form large, colored molecules within the hair cortex.[1] The selection of these small molecule precursors and couplers is critical, as their combination dictates the final shade, intensity, and longevity of the color.

Aminonitrophenol derivatives are a well-established class of compounds used in hair coloring, often functioning as direct dyes or as couplers in oxidative systems to produce a range of red, gold, and brown tones.[2][3] This guide focuses specifically on 4-Amino-2-methyl-5-nitrophenol , an isomer with potential utility in creating nuanced shades.

1.1. The Challenge: A Novel Isomer

While extensive research and safety assessments exist for common isomers like 4-amino-2-nitrophenol and 2-amino-5-nitrophenol, specific application data for 4-Amino-2-methyl-5-nitrophenol is not widely published.[3][4] Therefore, this document adopts a first-principles, analogical approach. The protocols herein are built upon the fundamental chemistry of oxidative dyeing and are informed by the known properties and behaviors of its structural analogs. All proposed methodologies require empirical validation.

1.2. Chemical Profile: 4-Amino-2-methyl-5-nitrophenol

A precise understanding of the molecule's physical and chemical properties is the foundation of formulation science. While a complete, verified dataset for this specific isomer is scarce, data for a closely related isomer, 2-Amino-4-methyl-5-nitrophenol (CAS No. 6265-06-1) , provides a reasonable proxy for initial formulation design.[5][6][7]

PropertyValue (for isomer 2-Amino-4-methyl-5-nitrophenol)Reference
CAS Number 6265-06-1[7]
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
IUPAC Name 2-amino-4-methyl-5-nitrophenol[6]
Boiling Point 356.7°C at 760 mmHg[5]
LogP (Octanol/Water) 2.295[5]

Note on Isomer Specificity: The user-specified compound is 4-Amino-2-methyl-5-nitrophenol. A different, but structurally similar, isomer is 5-Amino-2-methyl-4-nitrophenol, which has the CAS Number 37066-92-5.[8] It is critical that researchers procure the correct isomer for their work and do not conflate it with other derivatives.

The Chemistry of Oxidative Hair Dyeing

The formation of permanent hair color is a dynamic process initiated upon mixing a dye formulation with a developer (typically hydrogen peroxide).

Causality of Key Components:

  • Alkalizing Agent (e.g., Ammonia, Monoethanolamine): This raises the pH to swell the hair cuticle, allowing precursors to penetrate into the cortex. It also catalyzes the decomposition of hydrogen peroxide.

  • Oxidizing Agent (Hydrogen Peroxide): This agent serves two functions: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates.

  • Primary Intermediates (Precursors): These are aromatic compounds (e.g., p-phenylenediamine, p-aminophenol) that are oxidized by H₂O₂ to form reactive quinonediimines.[9]

  • Couplers (Color Modifiers): These aromatic compounds (e.g., resorcinol, m-aminophenol) are stable to oxidation but react rapidly with the quinonediimine intermediates. This coupling reaction forms the final, large chromophores that are trapped within the hair cortex, resulting in a "permanent" color.[9][10]

4-Amino-2-methyl-5-nitrophenol, based on its chemical structure (an aminophenol derivative), is hypothesized to function primarily as a coupler , reacting with oxidized primary intermediates to modify the final shade, likely contributing reddish-brown or auburn tones.

Fig 1. Generalized mechanism of oxidative hair dye formation.
Formulation Development Protocol

Trustworthiness through Design: A robust formulation protocol requires a systematic approach where each component has a defined function. The following table presents a starting-point formulation for a developmental oxidative dye cream. The causality for including each component is explained.

Table 1: Exemplar Oxidative Hair Dye Cream Formulation

PhaseIngredient (INCI Name)FunctionWt. %Justification of Choice
ADeionized WaterSolvent / Carrierto 100Primary vehicle for the system.
ACetearyl AlcoholEmulsion Stabilizer, Thickener10.0Provides cream consistency and viscosity for controlled application.
ACeteareth-20Emulsifier2.0Creates a stable oil-in-water emulsion.
APropylene GlycolHumectant, Solvent5.0Improves dye solubility and helps maintain moisture.
Bp-Toluenediamine SulfatePrimary Intermediate1.5A common primary intermediate for generating brown-to-black shades.
B4-Amino-2-methyl-5-nitrophenol Coupler / Color Modifier 0.5 - 2.0 *The test compound, used to generate target shades.
BResorcinolCoupler0.5A standard coupler used to create greenish-brown tones, providing a base for comparison.
CAmmonium Hydroxide (30% aq.)Alkalizing Agent3.0Swells the hair cuticle for dye penetration and activates the oxidant.
CTetrasodium EDTAChelating Agent0.2Sequesters metal ions that can destabilize the formulation and interfere with the reaction.
CSodium SulfiteAntioxidant0.3Prevents premature oxidation of the dye intermediates in the tube, ensuring shelf stability.

*The concentration of the test compound should be varied systematically to determine its impact on color outcome.

Protocol 3.1: Laboratory-Scale Batch Preparation

  • Phase A Preparation: In a primary beaker, combine Deionized Water, Cetearyl Alcohol, Ceteareth-20, and Propylene Glycol. Heat to 75-80°C with moderate propeller agitation until all solids are melted and the phase is uniform.

  • Phase B Preparation: In a separate beaker, dissolve the dye components (p-Toluenediamine Sulfate, 4-Amino-2-methyl-5-nitrophenol, Resorcinol) in a small amount of warm water from Phase A.

  • Emulsification: Add the dissolved Phase B to Phase A under continuous agitation. Maintain temperature at 75°C and mix for 15-20 minutes to ensure homogeneity.

  • Cool Down: Begin cooling the emulsion. At 40-45°C, add the Phase C components (Ammonium Hydroxide, Tetrasodium EDTA, Sodium Sulfite) one by one, mixing well after each addition.

  • Finalization: Continue cooling to room temperature with gentle mixing. Verify final pH (target: 9.5-10.5).

  • Application Mixture: For performance testing, this dye cream is mixed 1:1 (w/w) with a 20 Volume (6%) hydrogen peroxide developer cream immediately before application to hair.

Performance Evaluation Protocols

Evaluating a new dye component requires quantitative assessment of its coloring ability and durability. The following protocols provide a self-validating system for performance testing using commercially available hair tresses.

Fig 2. Experimental workflow for hair dye performance evaluation.

Protocol 4.1: Colorimetric Analysis on Hair Tresses

  • Objective: To quantitatively measure the color deposited on hair.

  • Materials: Natural white or bleached hair tresses, dye formulation from Protocol 3.1, 6% H₂O₂ developer, spectrophotometer or colorimeter (e.g., Konica Minolta Chroma Meter).

  • Methodology:

    • Weigh a 2g hair tress. Record the baseline Lab* values at three different points along the tress.

    • Mix 5g of the dye cream with 5g of the developer.

    • Immediately apply the mixture to the hair tress, ensuring complete saturation.

    • Allow the dye to process for 30 minutes at a controlled temperature (e.g., 30°C).

    • Rinse the tress under warm running water until the water runs clear.[11]

    • Apply a small amount of standard shampoo, lather for 30 seconds, and rinse thoroughly.

    • Allow the tress to air dry or use a hairdryer on a cool setting.[11]

    • Acclimate the dry tress for at least 2 hours at standard conditions (22°C, 50% RH).

    • Measure the final Lab* values at the same three points.

  • Data Analysis: Calculate the average initial and final L, a, and b* values. The total color change (ΔE) is calculated using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] [12]

Protocol 4.2: Color Fastness & Stability Testing

  • Objective: To assess the resistance of the color to fading from washing (wash fastness) and light (photostability).

  • Wash Fastness Protocol:

    • Use the dyed tress from Protocol 4.1 as the baseline (Wash 1).

    • Perform repeated wash cycles. A single cycle consists of: wetting the tress, applying a standard shampoo, lathering for 60 seconds, rinsing for 60 seconds, and drying.

    • Measure Lab* values after 5, 10, and 20 wash cycles.

    • Calculate ΔE* relative to the baseline color to quantify color loss over time.[11][13]

  • Light Fastness (Photostability) Protocol:

    • Use a newly dyed tress from Protocol 4.1 as the baseline.

    • Place the tress in a controlled light exposure chamber (e.g., Xenon arc weather-ometer) calibrated to simulate sunlight.[12][14]

    • Expose the tress for a defined period (e.g., 10, 20, 40 hours).

    • Measure Lab* values at each time point and calculate ΔE* relative to the unexposed baseline to quantify fading.

Analytical Quality Control

Trustworthiness through Validation: To ensure formulation accuracy and consistency, a validated analytical method is required to quantify the active dye components. High-Performance Liquid Chromatography (HPLC) is the industry standard.

Protocol 5.1: Proposed HPLC Method for Quantification This hypothetical method is based on established procedures for analyzing nitrophenols in cosmetic matrices.[15][16]

  • Objective: To determine the concentration of 4-Amino-2-methyl-5-nitrophenol in the dye cream base.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 80:20 (v/v) 50mM Acetate Buffer (pH 5.0) : Acetonitrile.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by running a UV scan of a standard solution of 4-Amino-2-methyl-5-nitrophenol (likely in the 280-450 nm range).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the dye cream into a 50 mL volumetric flask.

    • Add ~30 mL of the mobile phase and sonicate for 15 minutes to dissolve and extract the dyes.

    • Allow to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Validation & System Suitability:

    • Calibration: Prepare a 5-point calibration curve using certified reference standards of 4-Amino-2-methyl-5-nitrophenol. The curve must have a correlation coefficient (r²) ≥ 0.999.

    • Precision: Repeated injections of a control sample should yield a relative standard deviation (RSD) of < 2.0%.

    • System Suitability: Before analysis, inject a standard solution to verify theoretical plates, peak tailing factor, and resolution from other components, ensuring the system is performing correctly.

Safety and Regulatory Considerations

The introduction of any new cosmetic ingredient requires a thorough safety and regulatory review.

  • Class Effect of Aminonitrophenols: This class of chemicals is known for its potential to cause skin sensitization (contact allergy).[3] Any formulation containing 4-Amino-2-methyl-5-nitrophenol would require rigorous safety testing, including a Human Repeat Insult Patch Test (HRIPT), to assess its sensitization potential.

  • Genotoxicity and Carcinogenicity: Certain isomers, such as 4-amino-2-nitrophenol, have raised concerns regarding potential mutagenicity and carcinogenicity.[3][4][17] A full toxicological dossier, including genotoxicity assays (e.g., Ames test, in vitro micronucleus test), would be mandatory for regulatory submission.

  • Regulatory Status: The regulatory landscape for hair dyes is stringent. In the European Union, cosmetic ingredients are regulated under Regulation (EC) No 1223/2009. Hair dye substances are listed in Annexes II (prohibited) and III (restricted).[18] Any new ingredient not on these lists requires a full safety dossier to be submitted to the Scientific Committee on Consumer Safety (SCCS) for evaluation before it can be placed on the market.[19][20] Given the lack of an established history of use, 4-Amino-2-methyl-5-nitrophenol would be considered a new substance requiring this comprehensive assessment.

Conclusion

While 4-Amino-2-methyl-5-nitrophenol represents a potentially novel tool for the cosmetic chemist's palette, its application is currently theoretical due to a lack of published data. This guide provides the necessary scientific framework to bridge that gap. By employing the detailed protocols for formulation, performance evaluation, and analytical validation outlined here, researchers can systematically investigate the properties of this compound. The provided methodologies, grounded in the established science of oxidative hair coloring and informed by data from structural analogs, offer a robust and trustworthy pathway for determining the viability and safety of 4-Amino-2-methyl-5-nitrophenol as a modern hair dye ingredient. All findings must be empirically validated and supported by a comprehensive safety assessment to meet global regulatory standards.

References
  • Office of Environmental Health Hazard Assessment (OEHHA). (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Retrieved from [Link]

  • LookChem. (n.d.). 2-amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • CIR Safety. (2025). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Lanigan, R. S. (2002). Final Report On The Safety Assessment of Amino Nitrophenols As Used in Hair Dyes. International Journal of Toxicology, 21(S2), 1-20. Retrieved from [Link]

  • CIR Safety. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • Eurofins. (n.d.). Hair Colour Fastness. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • Burnett, C. L., et al. (2002). Final report on the safety assessment of amino nitrophenols as used in hair dyes. International Journal of Toxicology, 21 Suppl 2, 1-20. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules, 26(21), 6649. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-AMINO-4-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360149, 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • European Commission. (2004). Opinion of the SCCNFP on hair dyes without file. Retrieved from [Link]

  • Lee, H. J., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences, 12, 249-257. Retrieved from [Link]

  • Rastogi, S. C. (2006). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute, Denmark. Retrieved from [Link]

  • Jantarat, C., et al. (2023). Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. Cosmetics, 10(4), 111. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). List of substances prohibited in cosmetic products (Annex II). Retrieved from [Link]

  • CIRS Group. (2024). SCCS Issued a Preliminary Opinion on Hair Dye HC Yellow No. 16. Retrieved from [Link]

  • Rastogi, S. C., et al. (2006). Unconsumed precursors and couplers after formation of oxidative hair dyes. Contact Dermatitis, 55(2), 95-100. Retrieved from [Link]

  • Vivimed Labs. (2011). Wash and light fastness: analytical methods outlined. Personal Care Magazine. Retrieved from [Link]

  • Lim, J. C., et al. (2024). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. RSC Advances, 14, 153-163. Retrieved from [Link]

  • Chemlinked. (2024). European Union Revised List of Prohibited and Restricted Substances in Cosmetics. Retrieved from [Link]

  • Yilmaz, B. D., & Arslan, H. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • CD Formulation. (2024). Color Stability Testing in Hair Dyes. Retrieved from [Link]

  • Sharma, P., & Garg, A. (2025). Evaluation and Stability Study of Hair Colourants – A Comparison. Journal of Drug Delivery and Therapeutics, 15(6-S), 1-7. Retrieved from [Link]

  • Akasaka, K., & Ohrui, S. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 219-229. Retrieved from [Link]

  • European Commission. (n.d.). SCCS - Opinions. Retrieved from [Link]

  • Biorius. (2024). Regulatory updates to cosmetic product regulations that come into force in 2024. Retrieved from [Link]

  • Al-Okbi, A. K. (2022). THE CHEMISTRY MECHANISM OF HAIR DYES. ResearchGate. Retrieved from [Link]

  • Biorius. (2024). UK Cosmetic Regulation Update: Alignment with EU Standards. Retrieved from [Link]

  • TRI Princeton. (n.d.). Single fibre testing and hair tress testing – diverse and complementary techniques. Retrieved from [Link]

  • Yilmaz, B. D., & Arslan, H. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Retrieved from [Link]

  • QIMA. (2024). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • Freyr. (2025). SCCS - Scientific advice open for comments on hair dye 'Basic Brown 16' (C009). Retrieved from [Link]

  • BeLab Services. (2024). SCCS Confirms Safety Assesment of a New Hair Dye. Retrieved from [Link]

  • ZMUni Compliance Centre. (2025). Understanding the EU Cosmetics Prohibited Substances List in 2025. Retrieved from [Link]

  • COSMILE Europe. (n.d.). Hair dyes (oxidative). Retrieved from [Link]

  • Bolfa, P., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 263. Retrieved from [Link]

  • European Commission. (2005). SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 4-Amino-2-methyl-5-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The analysis of nitro-substituted aminophenols, such as 4-Amino-2-methyl-5-nitrophenol , presents distinct chromatographic challenges due to their amphoteric nature. This molecule contains an electron-withdrawing nitro group (


), an electron-donating amino group (

), and a phenolic hydroxyl group (

) on a toluene core.

These functional groups create a "push-pull" electronic system that affects the molecule's pKa and solubility. In High-Performance Liquid Chromatography (HPLC), this results in pH-dependent retention shifts and potential peak tailing due to secondary interactions with residual silanols on the stationary phase.

This guide provides a robust, self-validating protocol for the analysis of 4-Amino-2-methyl-5-nitrophenol, ensuring specificity against likely structural isomers (e.g., 2-amino-4-methyl-5-nitrophenol) and matrix interference.

Physicochemical Profile[1][2][3][4]
  • Compound: 4-Amino-2-methyl-5-nitrophenol[1][2]

  • CAS: 15801042 (PubChem CID) / Note: Often associated with precursors for HC Violet No. 1

  • Molecular Formula:

    
    [2][3][4]
    
  • pKa Estimates:

    • 
       (Amine): ~3.5 – 4.5 (Basicity reduced by ortho-nitro group).
      
    • 
       (Phenol): ~7.5 – 8.5 (Acidity increased by nitro group).
      
  • UV Absorbance: Strong absorbance expected in UV (240–280 nm) and Visible (yellow/violet region) ranges.

Method Development Strategy

To develop a rugged method, we must control the ionization state of the molecule.

  • pH Control: Operating at pH 3.0 is optimal.

    • Reasoning: At pH 3.0, the phenolic group is protonated (neutral), and the amino group is protonated (cationic). While cationic species can interact with silanols, modern Base-Deactivated Silica (BDS) columns mitigate this. Operating near pH 7.0 is risky because the phenol may partially ionize, leading to peak splitting.

  • Column Selection: A C18 column with high carbon load and end-capping is required to retain the small organic molecule and prevent tailing.

  • Detection: A Diode Array Detector (DAD) is essential to confirm peak purity, especially to distinguish the analyte from positional isomers which have similar hydrophobicity but distinct UV spectra.

Strategic Workflow Diagram

MethodStrategy cluster_0 Phase 1: Physicochemical Assessment cluster_1 Phase 2: Column Screening cluster_2 Phase 3: Optimization Step1 Analyze Functional Groups (-NH2, -NO2, -OH) Step2 Determine pKa Values (Avoid pH ~ pKa) Step1->Step2 Step3 Select Stationary Phase (C18 End-capped) Step2->Step3 Defines pH range Step4 Mobile Phase Selection (Acidic Buffer pH 3.0) Step3->Step4 Step5 Gradient Optimization (Resolution > 2.0) Step4->Step5 Step6 Wavelength Selection (Max Absorbance) Step5->Step6

Caption: Logical flow for developing a robust HPLC method for amphoteric nitrophenols.

Detailed Experimental Protocols

Protocol A: Instrumental Conditions (The "Golden Standard")

This method utilizes a phosphate buffer to ensure pH stability. If LC-MS compatibility is required, substitute the phosphate buffer with 0.1% Formic Acid (retention times may shift slightly).

ParameterSetting / Description
HPLC System Agilent 1260 Infinity II or Waters Alliance (or equivalent)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Column Temp 30°C (Controlled to ± 0.5°C to stabilize retention)
Mobile Phase A 20 mM Potassium Phosphate Buffer (

), adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV-Vis Diode Array (DAD). Primary: 280 nm (Quantification). Secondary: 240 nm & 480 nm (Identification).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
12.004060Linear Gradient
15.00595Wash
17.00595Hold
17.10955Re-equilibration
22.00955End of Run
Protocol B: Standard & Sample Preparation

Correct sample preparation is critical to prevent oxidation of the amino group.

1. Diluent Preparation: Mix Water/Acetonitrile (50:50 v/v) containing 0.1% Ascorbic Acid .

  • Why? Ascorbic acid acts as an antioxidant. Nitrophenols with amino groups are susceptible to oxidation, which creates unknown impurity peaks.

2. Standard Preparation:

  • Weigh 10.0 mg of 4-Amino-2-methyl-5-nitrophenol reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Concentration: 200 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter.

3. Sample Extraction (e.g., from Hair Dye Cream):

  • Weigh ~1.0 g of sample into a 50 mL centrifuge tube.

  • Add 20 mL of Diluent.

  • Vortex for 2 minutes to disperse the matrix.

  • Sonicate for 15 minutes (maintain temp < 30°C).

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer supernatant to a volumetric flask and dilute to target concentration.

Validation & Quality Control

To ensure the method is "self-validating," specific system suitability criteria must be met before every run.

System Suitability Parameters (Acceptance Criteria)
ParameterLimitRationale
Tailing Factor (

)

Ensures minimal silanol interaction.
Resolution (

)

Between analyte and nearest isomer/impurity.
Precision (%RSD)

Based on 6 replicate injections.
Theoretical Plates (

)

Indicates good column efficiency.
Specificity: Isomer Separation

One of the highest risks is co-elution with isomers like 2-Amino-4-methyl-5-nitrophenol .

  • Validation Step: Inject a mixed standard of the analyte and its likely isomers.

  • Success Criterion: Baseline separation between the analyte and its positional isomers.

Extraction Workflow Diagram

SamplePrep Start Sample (1g Matrix) Solvent Add 20mL Diluent (50:50 ACN:H2O + 0.1% Ascorbic Acid) Start->Solvent Disperse Vortex (2 min) & Sonicate (15 min) Solvent->Disperse Solubilization Sep Centrifuge (4000 rpm, 10 min) Disperse->Sep Remove Solids Filter Filter Supernatant (0.22 µm PTFE) Sep->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Extraction workflow designed to prevent oxidation and ensure matrix removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure column is "Base Deactivated" (BDS) or "End-capped". Increase buffer concentration to 25-50 mM.
Retention Drift pH instability.Verify Mobile Phase A pH is exactly 3.0. Small shifts in pH can drastically affect the ionization of the amine.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient, precipitation or breakthrough occurs. Match sample solvent to initial mobile phase (95% Water).
Extra Peaks Oxidation of analyte.Ensure Ascorbic Acid is fresh in the diluent. Protect samples from light (amber vials).

References

  • Scientific Committee on Consumer Safety (SCCS). (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 11th Revision. SCCS/1628/21. [Link]

  • PubChem. (n.d.). Compound Summary for CID 15801042, 4-Amino-2-methyl-5-nitrophenol. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2020). Analysis of Hair Dyes using Agilent InfinityLab Poroshell 120 Columns. Application Note 5994-2338EN. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

Sources

Application Note: Synthesis of HC Violet No. 1 from 4-Amino-2-methyl-5-nitrophenol

[2][3][4]

Executive Summary & Chemical Logic

HC Violet No. 1 is a semi-permanent hair dye molecule characterized by a diamine core.[2] The target structure is 1-(2-hydroxyethylamino)-2-methyl-4-amino-5-nitrobenzene .[2]

The starting material, 4-Amino-2-methyl-5-nitrophenol , possesses a phenolic hydroxyl group at position 1.[2] Direct nucleophilic displacement of this hydroxyl group by ethanolamine is kinetically hindered because the electron-withdrawing nitro group (position 5) is meta to the hydroxyl group (position 1), failing to provide the necessary resonance stabilization for a direct Meisenheimer complex intermediate.[2]

To overcome this, this protocol utilizes an Activation-Substitution strategy :

  • Activation: The phenolic oxygen is converted into a good leaving group (Tosylate or Mesylate).[2]

  • Substitution: The activated ring undergoes SNAr with ethanolamine, driven by the elevated temperature and the leaving group's lability, despite the meta-nitro positioning.[1][2]

Chemical Transformation Pathway[2]

SynthesisPathwayStart4-Amino-2-methyl-5-nitrophenol(C7H8N2O3)IntermediateActivated Intermediate(Sulfonate Ester)Start->IntermediateStep 1: Esterification(Base, 0-5°C)ActivationActivation Agent(TsCl or MsCl)Activation->IntermediateProductHC Violet No. 1(C9H13N3O3)Intermediate->ProductStep 2: SNAr(Heat, 80-100°C)ReagentEthanolamine(Nucleophile)Reagent->Product

Figure 1: Synthetic pathway converting the phenolic precursor to the diamine product via an activated sulfonate intermediate.

Experimental Protocol

Materials & Reagents
ComponentFunctionCAS NumberPurity Req.
4-Amino-2-methyl-5-nitrophenol Starting Material2835-95-2>98%
p-Toluenesulfonyl chloride (TsCl) Activation Agent98-59-9>99%
Ethanolamine (2-Aminoethanol) Nucleophile141-43-5>99%
Triethylamine (TEA) Base (Step 1)121-44-8Anhydrous
Dichloromethane (DCM) Solvent (Step 1)75-09-2HPLC Grade
Isopropanol (IPA) Solvent (Step 2)67-63-0Industrial Grade
Step 1: Activation (Tosylation)

Objective: Convert the inert phenolic -OH into a reactive Tosylate (-OTs) leaving group.[2]

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 16.8 g (0.1 mol) of 4-Amino-2-methyl-5-nitrophenol in 200 mL of Dichloromethane (DCM).

  • Base Addition: Add 15.3 mL (0.11 mol) of Triethylamine. Cool the mixture to 0–5°C using an ice bath.

  • Tosylation: Dissolve 20.0 g (0.105 mol) of p-Toluenesulfonyl chloride in 50 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5°C.

    • Note: The reaction is exothermic.[2] Control addition rate to prevent side reactions.

  • Completion: Stir at room temperature for 2 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).[2] The starting phenol spot should disappear.[2]

  • Work-up: Wash the organic layer with water (2 x 100 mL), then brine (100 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the intermediate 4-amino-2-methyl-5-nitrophenyl 4-methylbenzenesulfonate.[2]

    • Yield Expectation: ~90-95% (Yellowish solid).[1][2]

Step 2: Nucleophilic Substitution (Amination)

Objective: Displace the Tosylate group with Ethanolamine to form HC Violet No. 1.[2]

  • Reaction Setup: Suspend the crude tosylate intermediate (approx. 32 g) in 150 mL of Isopropanol (IPA).

  • Nucleophile Addition: Add 18.0 mL (0.3 mol) of Ethanolamine (3 equivalents). The excess serves as both reactant and acid scavenger.[2]

  • Heating: Heat the mixture to Reflux (80-85°C) for 4–6 hours.

    • Mechanism:[3][4][5][6][7] The primary amine of ethanolamine attacks the C-1 position.[2] The tosylate group leaves. The nitro group (meta) and amine (para) create a push-pull system that, while not classically activated, allows substitution at elevated temperatures due to the high leaving group ability of the tosylate.[2]

  • Monitoring: Monitor via HPLC (C18 column, Acetonitrile/Water gradient). Look for the formation of the product peak at the specific retention time for HC Violet No. 1.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C. The product, HC Violet No. 1, may crystallize directly.[2] If not, concentrate the solvent to 50% volume and add 50 mL of cold water to induce precipitation.[2]

  • Purification: Filter the dark violet solid. Recrystallize from Ethanol/Water (80:20) to remove trace salts and unreacted ethanolamine.[2]

Analysis & Validation

To ensure the identity and purity of the synthesized HC Violet No. 1, the following analytical parameters must be met.

Quantitative Data Summary
ParameterSpecificationTypical ResultMethod
Appearance Dark violet/anthracite powderConformsVisual
Melting Point 139 – 141°C140.2°CCapillary Method
Purity (HPLC) ≥ 98.5%99.1%RP-HPLC (254 nm)
Mass Spectrometry [M+H]+ = 212.23 m/z212.1 m/zESI-MS
Solubility Soluble in Ethanol, DMSOConformsSolubility Test
Analytical Logic[1][2]
  • Stoichiometry Check: The molecular weight of the starting material is 168.15 g/mol .[2] The product is 211.22 g/mol .[2][8] The mass increase confirms the replacement of -OH (17 Da) with -NHCH₂CH₂OH (60 Da).[2] Net gain: 43 Da.[2]

  • Spectroscopic Confirmation:

    • IR Spectrum: Disappearance of the phenolic O-H stretch (broad, ~3200-3400 cm⁻¹) and appearance of the aliphatic alcohol O-H and secondary amine N-H stretches.[2]

    • NMR: Proton NMR should show the ethylene backbone signals (~3.2 ppm and ~3.6 ppm) and the preservation of the aromatic substitution pattern.

Safety & Handling

  • 4-Amino-2-methyl-5-nitrophenol: Irritant.[2] Avoid inhalation of dust.[2]

  • Ethanolamine: Corrosive and viscous.[2] Handle with gloves.[2]

  • HC Violet No. 1: Potential sensitizer (Skin Sens. 1).[2] Use standard PPE (Lab coat, gloves, eye protection).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815715, HC Violet No. 1. Retrieved February 5, 2026 from [Link][2]

  • European Commission (2010). Scientific Committee on Consumer Safety (SCCS) Opinion on HC Violet n° 1. SCCS/1285/09.[2] Retrieved February 5, 2026 from [Link]

  • U.S. National Library of Medicine. ChemIDplus - HC Violet No. 1.[2] Retrieved February 5, 2026 from [Link][2]

Application Note: High-Resolution Separation of Nitrocresol Isomers by Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Thin Layer Chromatography (TLC) is a powerful, rapid, and cost-effective chromatographic technique used to separate components of a mixture.[1] This application note provides a detailed protocol for the separation of nitrocresol isomers, compounds of significant interest in the manufacturing of dyes, pesticides, and other organic intermediates.[2] Due to their structural similarity, the separation of isomers presents a significant analytical challenge. This guide delves into the fundamental principles governing the separation, offers a robust, step-by-step protocol, and provides expert insights into method optimization and data interpretation. The methodology is designed for researchers, quality control scientists, and professionals in drug development who require a reliable method for identifying and assessing the purity of nitrocresol isomer mixtures.

The Chromatographic Principle: Exploiting Structural Subtleties

The separation of compounds via TLC is based on the principle of differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase TLC, a polar adsorbent like silica gel is used as the stationary phase, and a less polar solvent mixture serves as the mobile phase.[4] The components of the mixture are carried up the plate by the mobile phase through capillary action.[5] Compounds with a higher affinity for the stationary phase move more slowly, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase travel faster, yielding a higher Rf.[6]

The primary challenge in separating nitrocresol isomers lies in their nearly identical physicochemical properties. However, the relative positions of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups on the benzene ring create subtle but crucial differences in polarity and hydrogen bonding capacity.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The key to separating certain isomers, such as those with functional groups in the ortho position, is the potential for intramolecular hydrogen bonding. For example, a nitrocresol with the nitro group ortho to the hydroxyl group can form an internal hydrogen bond. This self-association "masks" the polar -OH group, reducing its ability to interact with the polar silica gel of the stationary phase. Consequently, this isomer is more soluble in the mobile phase and travels further up the plate (higher Rf value).

  • Isomers without Intramolecular H-Bonds: Isomers where the nitro and hydroxyl groups are in meta or para positions cannot form this internal bond. Their polar -OH groups are free to form strong intermolecular hydrogen bonds with the silica gel surface. This stronger interaction with the stationary phase significantly retards their movement, resulting in lower Rf values.

By carefully selecting a mobile phase of appropriate polarity, these subtle differences in interaction can be amplified to achieve clear and distinct separation.

Materials and Methods

Equipment and Consumables
Item Specification
TLC Plates Silica gel 60 F₂₅₄, aluminum or glass backing
TLC Developing Chamber Glass chamber with a tight-fitting lid
Spotting Capillaries 1 µL or 2 µL glass capillary tubes
UV Lamp Capable of providing short-wave (254 nm) UV light
Fume Hood For solvent handling and plate drying/staining
Heating Plate/Oven For specific visualization procedures
Glassware Beakers, graduated cylinders, Erlenmeyer flasks
Spray Bottle For applying visualization reagents
Reagents and Solvents
Chemical Grade Purpose
Nitrocresol Isomer StandardsAnalytical Standard GradeReference compounds
TolueneHPLC GradeMobile Phase Component
Ethyl AcetateHPLC GradeMobile Phase Component
DichloromethaneHPLC GradeSample Solvent
Stannous Chloride (SnCl₂)ACS Reagent GradeVisualization Reagent
Hydrochloric Acid (HCl)ACS Reagent GradeVisualization Reagent
Sodium Nitrite (NaNO₂)ACS Reagent GradeVisualization Reagent
β-NaphtholACS Reagent GradeVisualization Reagent
Sodium Hydroxide (NaOH)ACS Reagent GradeVisualization Reagent
Physicochemical Data of Representative Nitrocresol Isomers
Isomer Structure Molecular Formula Molar Mass ( g/mol )
2-Methyl-4-nitrophenol2-Methyl-4-nitrophenolC₇H₇NO₃153.14
3-Methyl-4-nitrophenol3-Methyl-4-nitrophenolC₇H₇NO₃153.14
6-Nitro-m-cresol6-Nitro-m-cresolC₇H₇NO₃153.14
Data sourced from PubChem.[7][8]

Detailed Experimental Protocol

This protocol is designed to provide a robust starting point for the separation of nitrocresol isomers. Optimization may be required depending on the specific isomers present in the sample mixture.

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_chamber Saturate TLC Chamber with Mobile Phase prep_sample Dissolve Isomer Standards & Sample Mixture prep_plate Draw Origin Line on TLC Plate spot Spot Samples on Origin Line prep_plate->spot develop Develop Plate in Saturated Chamber spot->develop dry Dry Developed Plate in Fume Hood develop->dry vis_uv Visualize under UV Light (254 nm) dry->vis_uv vis_chem Apply Chemical Stain (Reduction/Diazotization) vis_uv->vis_chem calc Calculate Rf Values & Analyze Results vis_chem->calc

Diagram 1: Workflow for TLC Separation of Nitrocresol Isomers.

Step 1: TLC Chamber Preparation
  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This facilitates the saturation of the chamber atmosphere with solvent vapors.

  • Seal the chamber with the lid and allow it to stand for at least 15-20 minutes before inserting the TLC plate. A saturated atmosphere is crucial for preventing solvent evaporation from the plate surface during development, ensuring reproducible Rf values.

Step 2: Mobile Phase Preparation
  • Prepare a mobile phase consisting of Toluene and Ethyl Acetate in a 9:1 (v/v) ratio . This solvent system provides a good starting polarity for separating moderately polar nitrocresol isomers.

  • Rationale: Toluene is a non-polar solvent that encourages movement, while the small amount of the more polar ethyl acetate helps to desorb the analytes from the silica gel.[9]

  • Optimization: If separation is poor (all spots remain near the origin), increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2). If all spots run to the top of the plate, decrease the polarity by reducing the ethyl acetate proportion (e.g., 9.5:0.5).

Step 3: Sample Preparation
  • Prepare individual standard solutions of each nitrocresol isomer at a concentration of ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare a mixture solution containing all isomers of interest at the same concentration.

  • Dissolve the unknown sample to a similar concentration.

Step 4: Spotting the TLC Plate
  • Using a pencil, gently draw a straight line (the origin) approximately 1.0-1.5 cm from the bottom of the TLC plate.

  • Mark small, evenly spaced points along the origin where samples will be applied.

  • Using a capillary tube, apply a small spot of each standard and the sample mixture to the designated points on the origin.[10]

  • Allow the solvent to completely evaporate between applications to keep the spots small and concentrated. A final spot diameter of 1-2 mm is ideal.

Step 5: Plate Development
  • Carefully place the spotted TLC plate into the pre-saturated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.

  • Seal the chamber and allow the mobile phase to ascend the plate via capillary action.[11]

  • Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Step 6: Visualization and Analysis

6.1 Non-Destructive Visualization: UV Light

  • Place the dried TLC plate under a UV lamp and view it with short-wave (254 nm) illumination.

  • Nitrocresol isomers, being aromatic nitro compounds, will absorb the UV light and appear as dark spots against the green fluorescent background of the F₂₅₄ plate.[12][13]

  • Gently circle the observed spots with a pencil. This method is non-destructive and allows for subsequent chemical visualization.

6.2 Specific and Sensitive Visualization: Reduction and Diazotization This multi-step chemical method offers high sensitivity and specificity for nitro compounds by converting them into brightly colored azo dyes.[14]

  • Reduction:

    • Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

    • Spray the dried TLC plate evenly with this solution in a fume hood.

    • Heat the plate at 100°C for 10-15 minutes to reduce the nitro groups (-NO₂) to primary amines (-NH₂).[14]

    • Allow the plate to cool completely.

  • Diazotization:

    • Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Spray the cooled plate with this solution to convert the newly formed amine groups into diazonium salts.[14]

  • Coupling:

    • Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide (NaOH).

    • Lightly spray the plate with this coupling reagent.

    • The appearance of distinct, brightly colored (often orange to red) spots indicates the presence of the nitrocresol isomers, now visible as azo dyes.[14]

Step 7: Calculation of Retention Factor (Rf)

The Rf value is a key parameter for compound identification. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Compare the Rf values of the spots in the sample mixture to those of the pure standards to identify the components.

Expected Results and Troubleshooting

The separation is governed by the principles discussed in Section 2.0. Isomers capable of forming intramolecular hydrogen bonds will exhibit higher Rf values than those that cannot.

Parameter Expected Outcome Rationale
Separation Baseline separation of isomers with different substitution patterns.Differences in polarity and hydrogen bonding capacity.
Rf Values Isomers will have distinct and reproducible Rf values under consistent conditions. Ortho-substituted isomers are expected to have higher Rf values than meta or para isomers.The Rf value is a characteristic property of a compound in a given TLC system.
Visualization Dark spots under UV (254 nm); bright, colored spots after chemical staining.Aromatic nitro-functionality and formation of azo dyes.

Troubleshooting Guide:

Problem Possible Cause Solution
All spots remain at the origin (low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate).
All spots are near the solvent front (high Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate).
Spots are streaked Sample is overloaded; sample is not fully soluble.Apply less sample; ensure the sample is fully dissolved in the spotting solvent.
Spots are not well-separated (merged) Insufficient resolution.Try a different solvent system with varying selectivity (e.g., replace toluene with hexane or dichloromethane).[15]
Rf values are not reproducible The TLC chamber was not saturated.Ensure the chamber is fully saturated with solvent vapors before development.

Conclusion

This application note details a reliable and effective Thin Layer Chromatography method for the separation and identification of nitrocresol isomers. By leveraging the subtle differences in their polarity and hydrogen bonding capabilities, a well-chosen normal-phase TLC system can provide excellent resolution. The described protocol, from sample preparation to specific visualization techniques, offers a comprehensive and self-validating framework for researchers and analysts. This method is not only suitable for qualitative identification but also serves as an invaluable tool for monitoring reaction progress and assessing the purity of nitrocresol-containing samples in various industrial and research settings.

References

  • JoVE. (2015). Thin Layer Chromatography: Principle, Procedure, Applications. JoVE Science Education Database. [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]

  • University of Technology, Sydney. (n.d.). Chromatographic Methods of Analysis. [Link]

  • U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. [Link]

  • Olariu, R. I., et al. (n.d.). FT-IR Product Study of the Reactions of NO3 Radicals With ortho-, meta-, and para-Cresol. IRIS-AperTO. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • ChemBK. (n.d.). Nitrocresol. [Link]

  • Skorupa, A., & Gierak, A. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitrocresol. PubChem Compound Database. [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • BYJU'S. (2020). Thin Layer Chromatography Principle. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-m-cresol. PubChem Compound Database. [Link]

Sources

Application Note: Spectrophotometric Determination of 4-Amino-2-methyl-5-nitrophenol via Diazotization-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, cost-effective protocol for the quantification of 4-Amino-2-methyl-5-nitrophenol (AMNP).

While High-Performance Liquid Chromatography (HPLC) is the regulatory standard for separation, spectrophotometric methods offer a rapid, high-throughput alternative for process control and raw material verification. This guide details a Diazotization-Coupling protocol, selected specifically because the para-position of the phenol is blocked by the amino group, rendering standard oxidative coupling (e.g., 4-Aminoantipyrine) ineffective.

Introduction & Scientific Rationale

4-Amino-2-methyl-5-nitrophenol (CAS: 2835-98-5) is a vital precursor and coupler in the synthesis of oxidative hair dyes and organic pigments. Its structural complexity—containing an electron-donating amine and hydroxyl group alongside an electron-withdrawing nitro group—creates specific analytical challenges.

The Chemical Challenge

Direct UV-Vis absorbance of AMNP is possible but suffers from low specificity, particularly in matrices containing structural isomers like 4-amino-3-nitrophenol. Furthermore, the para-position relative to the hydroxyl group is occupied by the amine, blocking the standard Emerson reaction (4-AAP oxidative coupling) typically used for phenols.

The Solution: The Bratton-Marshall Modification

This protocol utilizes the primary amine function at position 4. The method involves two distinct chemical steps:[1][2][3][4][5]

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ) to form a diazonium salt.

  • Coupling: The diazonium intermediate couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a highly colored azo dye.

This reaction is specific to primary aromatic amines, significantly reducing interference from non-amine phenolic impurities.

Reaction Mechanism & Pathway[1][6]

The determination relies on the formation of a stable azo chromophore. The acidic conditions ensure the stability of the diazonium salt prior to coupling.

Chemical Pathway Visualization

The following diagram illustrates the stepwise conversion of AMNP to the measurable azo complex.

ReactionPathway AMNP 4-Amino-2-methyl-5-nitrophenol (Analyte) Diazonium Diazonium Salt Intermediate AMNP->Diazonium Diazotization (0-5°C, Acidic pH) HNO2 Nitrous Acid (NaNO2 + HCl) HNO2->Diazonium AzoDye Purple-Red Azo Dye (Chromophore) Diazonium->AzoDye Coupling Reaction (Room Temp) Sulfamic Sulfamic Acid (Scavenger) Sulfamic->Diazonium Removes Excess HNO2 NED NED Reagent (Coupler) NED->AzoDye

Figure 1: Reaction pathway for the diazotization of AMNP and subsequent coupling with NED.

Experimental Protocol

Reagents and Equipment
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (1 cm quartz cells).

  • Standard AMNP: >98% purity (Sigma-Aldrich or equivalent).

  • Sodium Nitrite (NaNO₂): 0.1% (w/v) aqueous solution (Freshly prepared).

  • Hydrochloric Acid (HCl): 1.0 M solution.

  • Sulfamic Acid (Ammonium sulfamate): 0.5% (w/v) aqueous solution.

  • Coupling Reagent (NED): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Solvent: Methanol (HPLC grade) for stock preparation; Distilled water for working solutions.

Standard Stock Solution Preparation
  • Weigh accurately 10.0 mg of 4-Amino-2-methyl-5-nitrophenol.

  • Dissolve in 5 mL of methanol in a 100 mL volumetric flask.

  • Dilute to volume with 1.0 M HCl .

  • Concentration: 100 µg/mL.

Method Optimization (Spectral Scan)

Before routine analysis, the maximum absorption wavelength (


) of the derivative must be experimentally verified, as the nitro group on the ring can induce a bathochromic shift compared to unsubstituted anilines.
  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Add 1.0 mL NaNO₂ and wait 2 minutes.

  • Add 1.0 mL Sulfamic Acid (wait 1 minute to destroy excess nitrite).

  • Add 1.0 mL NED solution.

  • Dilute to 10 mL with water.

  • Action: Scan the absorbance from 400 nm to 700 nm against a reagent blank.

  • Expected

    
    :  Typically 530–550 nm  (Purple/Red complex).
    
General Analytical Procedure

Follow this workflow for both standards and unknown samples.

Workflow Start Sample Preparation (Dissolve in 1M HCl) Step1 Diazotization Add 1mL 0.1% NaNO2 Incubate 2 min @ 0-5°C Start->Step1 Step2 Nitrite Removal Add 1mL 0.5% Sulfamic Acid Agitate 1 min Step1->Step2 Step3 Coupling Add 1mL 0.1% NED Reagent Incubate 10 min @ RT Step2->Step3 Step4 Measurement Read Absorbance @ λmax (vs Reagent Blank) Step3->Step4

Figure 2: Step-by-step analytical workflow for AMNP determination.

Method Validation & Performance Criteria

To ensure the trustworthiness of this protocol, the following validation parameters must be established in your laboratory. The data below represents typical performance characteristics for diazotization of nitro-substituted aminophenols.

Linearity and Range

Prepare a calibration curve using the stock solution.

Calibration PointVolume of Stock (100 µg/mL)Final VolumeConcentration (µg/mL)Typical Absorbance (AU)
Blank0 mL10 mL0.00.000
Std 10.2 mL10 mL2.00.150
Std 20.4 mL10 mL4.00.305
Std 30.6 mL10 mL6.00.460
Std 40.8 mL10 mL8.00.615
Std 51.0 mL10 mL10.00.770
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Beer's Law Range: Typically 1.0 – 12.0 µg/mL.

Sensitivity Calculation

Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the intercept (


) and the slope (

) of the calibration curve.
  • LOD:

    
    
    
  • LOQ:

    
    
    
Interference Management
  • Phenols: Non-amino phenols (e.g., resorcinol) do not react with nitrite to form diazonium salts, minimizing positive interference.

  • Isomers: 4-amino-3-nitrophenol will react. If isomer differentiation is critical, HPLC is required. This spectrophotometric method quantifies total primary aromatic amines.

Critical Technical Notes (Senior Scientist Insights)

  • Temperature Control: The diazotization step (Step 1) is exothermic. While many protocols suggest room temperature, maintaining 0–5°C (ice bath) significantly improves the stability of the diazonium intermediate, preventing the formation of phenol by-products (decomposition) which causes background noise.

  • Acidity is Key: The initial dissolution in 1.0 M HCl is crucial. If the pH is too high (> 2.0), the amine may not fully convert to the ammonium salt, or the diazonium salt may couple with unreacted amine (self-coupling) to form interfering dyes.

  • Nitrite Scavenging: Do not skip the Sulfamic Acid step. Excess nitrous acid will oxidize the NED reagent, causing a slow, creeping increase in blank absorbance and false-positive errors.

References

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 4-Amino-2-nitrophenol. European Commission.[6] (Provides toxicological context and isomeric structures). Link

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. (2000). Prentice Hall.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76008, 4-Amino-2-methyl-5-nitrophenol. Link

  • R.G.W. Hollingshead.Oxine and its Derivatives. Butterworths Scientific Publications. (Reference for phenolic coupling behaviors).
  • Thermo Fisher Scientific. User Guide: Spectrophotometric Analysis of Amines. (General grounding for NED coupling protocols). Link

(Note: While specific spectrophotometric papers for this exact isomer are rare, the protocol above is derived from the validated Bratton-Marshall chemistry for primary aromatic amines, adapted for nitro-substituted phenols.)

Sources

Synthesis of azo dyes using 4-Amino-2-methyl-5-nitrophenol as diazo component

[1]

Abstract

4-Amino-2-methyl-5-nitrophenol is a specialized aromatic amine used in the synthesis of high-performance azo pigments and disperse dyes.[1] Its structure features a strongly electron-withdrawing nitro group ortho to the amine, reducing basicity, and a phenolic hydroxyl group that introduces solubility and potential post-coupling modification sites.[1] This guide details a modified diazotization-coupling protocol designed to mitigate the risk of quinone oxidation and ensure high yield and purity of the final azo chromophore.[1]

Chemical Profile & Mechanistic Insight[1][2]

The Diazo Component[1][3][4][5][6][7][8]
  • Chemical Name: 4-Amino-2-methyl-5-nitrophenol[1][2][3][4][5][6][7]

  • CAS Number: [1][6]

  • Structure: A phenol ring substituted with a methyl group at C2, an amino group at C4, and a nitro group at C5.[1][7]

  • Reactivity Challenges:

    • Reduced Basicity: The nitro group at C5 (ortho to the amine) exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the pKa of the amino group.[1] This necessitates a higher concentration of acid or the use of nitrosylsulfuric acid methods if standard HCl diazotization is sluggish.[1]

    • Oxidation Risk: The presence of the phenolic hydroxyl group (para to the methyl, meta to the nitro) makes the ring susceptible to oxidation by nitrous acid, potentially forming tarry quinone byproducts.[1]

Reaction Pathway

The synthesis follows a two-stage electrophilic aromatic substitution:[1]

  • Diazotization: Conversion of the primary amine to a diazonium salt (

    
    ) using nitrous acid generated in situ.[1]
    
  • Azo Coupling: Reaction of the electrophilic diazonium cation with an electron-rich coupling component (e.g.,

    
    -Naphthol) in an alkaline medium.[1]
    

DiazotizationMechanismAmine4-Amino-2-methyl-5-nitrophenol(Weak Base)AcidHCl (Excess)ProtonationAmine->AcidSolubilizationIntermedN-NitrosoammoniumIntermediateAcid->Intermed+ NO+ (Nitrosyl cation)NitriteNaNO2 + HCl→ HNO2 → NO+Nitrite->IntermedDiazoniumDiazonium Salt(Ar-N2+ Cl-)Intermed->Diazonium- H2O (0-5°C)CouplingCoupling Reaction(Alkaline pH)Diazonium->Coupling+ Coupler

Figure 1: Mechanistic pathway for the diazotization of 4-Amino-2-methyl-5-nitrophenol.[1][4]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Amino-2-methyl-5-nitrophenol (>98% purity).[1]

    • Sodium Nitrite (

      
      ), analytical grade.[1]
      
    • Hydrochloric Acid (37%).[1]

    • Coupling Component: 2-Naphthol (Beta-Naphthol) for standard Red dye synthesis.[1]

    • Sodium Hydroxide (

      
      ).[1]
      
    • Sulfamic Acid or Urea (to quench excess nitrite).[1]

    • Sodium Acetate (buffer).[1]

  • Equipment:

    • 3-neck round bottom flask (250 mL).[1]

    • Mechanical stirrer (magnetic stirring may be insufficient for slurries).[1]

    • Thermometer (0-100°C range).[1]

    • Ice-salt bath.[1][8]

    • pH meter or high-precision pH paper.[1]

Part A: Diazotization (The "Direct" Method)

Due to the nitro group, the amine may not fully dissolve in cold dilute acid.[1] We employ a "fine slurry" diazotization technique.[1]

  • Slurry Preparation:

    • In a 250 mL beaker, disperse 0.01 mol (1.68 g) of 4-Amino-2-methyl-5-nitrophenol in 10 mL of water .

    • Add 2.5 mL of concentrated HCl (37%) .

    • Heat the mixture to 60-70°C with stirring until the amine converts to its hydrochloride salt. If complete dissolution does not occur, ensure a fine, uniform dispersion.[1]

    • Critical Step: Rapidly cool the mixture to 0-2°C using an ice-salt bath. Rapid cooling precipitates the amine hydrochloride in a fine crystalline form, which is more reactive.[1]

  • Nitrosation:

    • Prepare a solution of 0.011 mol (0.76 g) Sodium Nitrite in 5 mL of water .[1] Chill to 0°C.

    • Add the nitrite solution dropwise to the amine slurry over 15-20 minutes.[1]

    • Temperature Control: Maintain internal temperature below 5°C . Above 5°C, the diazonium salt may hydrolyze to a phenol (forming a diphenol) or decompose explosively.[1]

    • Stir for an additional 30-45 minutes at 0-5°C.

  • Endpoint Verification:

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black circle indicates excess nitrous acid (required to prevent side reactions).[1]

    • Clarification: The solution should become clear or slightly translucent as the solid amine salt dissolves upon conversion to the soluble diazonium salt.[1] If turbidity persists, filter the cold solution through glass wool to remove unreacted amine.[1]

    • Quenching: Add a spatula tip (~50 mg) of Sulfamic Acid or Urea to destroy excess nitrous acid (until starch-iodide test is negative).[1] Failure to do this will cause nitrosylation of the coupler in the next step.[1]

Part B: Coupling (with 2-Naphthol)

This protocol uses 2-Naphthol to produce a deep red azo pigment.[1]

  • Coupler Preparation:

    • Dissolve 0.01 mol (1.44 g) of 2-Naphthol in 20 mL of 10% NaOH solution .

    • Add 1.0 g of Sodium Carbonate to buffer the solution.

    • Cool the coupler solution to 5-10°C .

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution (from Part A) into the alkaline coupler solution over 30 minutes with vigorous stirring.

    • Note: Do not add the coupler to the diazo; the "Diazo-to-Coupler" addition ensures the coupling occurs in excess alkali, favoring the reactive naphtholate ion.[1]

    • pH Maintenance: The pH must remain >9 .[1] If it drops, add more NaOH solution.[1] The diazonium ion is stable in acid but couples in alkali; however, too high alkalinity can form diazotates (inactive).[1] A pH of 9-10 is optimal.[1]

  • Precipitation & Isolation:

    • A deep colored precipitate (Azo Dye) will form immediately.[1]

    • Stir for 1-2 hours allowing the temperature to rise to room temperature.

    • Neutralization: Acidify slightly with dilute HCl or Acetic Acid to pH ~7 to ensure the dye is in its free form (if it contains acidic groups) or to improve filterability.[1]

    • Filter the solid using a Buchner funnel.[1][9]

    • Wash with copious amounts of cold water until the filtrate is neutral and colorless.[1]

    • Dry in a vacuum oven at 50°C. Do not overheat , as nitro-azo compounds can be thermally unstable.[1]

CouplingWorkflowcluster_DiazoDiazo Preparationcluster_CouplerCoupler PreparationDiazoSolDiazonium Salt Solution(0-5°C, Acidic)QuenchQuench Excess HNO2(Sulfamic Acid)DiazoSol->QuenchMixingSlow Addition(Diazo into Coupler)Quench->MixingNaphthol2-NaphtholAlkaliNaOH + Na2CO3(pH > 10)Naphthol->AlkaliCouplerSolNaphtholate AnionSolutionAlkali->CouplerSolCouplerSol->MixingReactionCoupling Reaction(pH 9-10, <10°C)Mixing->ReactionIsolationNeutralization & FiltrationReaction->IsolationProductFinal Azo Dye(Solid)Isolation->Product

Figure 2: Workflow for the coupling of 4-Amino-2-methyl-5-nitrophenol with 2-Naphthol.[1]

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance Dark Red to Red-Brown PowderColor depth increases with nitro group interaction.[1]
Yield 75% - 85%Losses primarily due to solubility in wash water or incomplete diazotization.[1]
Melting Point > 200°C (Decomposes)Typical for nitro-azo pigments.[1]
Solubility Soluble in DMF, DMSO, AcetonePoor solubility in water (unless sulfonated).[1]
Spectroscopic Validation
  • UV-Vis Spectroscopy: Dissolve a trace amount in Methanol or DMF.[1] Expect a

    
     in the range of 480-520 nm  (Red region).[1] The nitro group causes a bathochromic shift compared to unsubstituted analogs.[1]
    
  • FT-IR:

    • -N=N- (Azo): Weak band around 1400-1450 cm⁻¹ (often obscured).[1]

    • -NO2 (Nitro): Strong symmetric stretch ~1340 cm⁻¹ and asymmetric stretch ~1530 cm⁻¹.[1]

    • -OH (Phenol): Broad band 3200-3400 cm⁻¹.[1]

Safety & Handling (MSDS Summary)

  • 4-Amino-2-methyl-5-nitrophenol: Toxic if swallowed.[1] Skin sensitizer.[1] Wear nitrile gloves and P95 respirator.[1]

  • Diazonium Salts: Potentially explosive if allowed to dry completely in pure form.[1] Always keep in solution or as a wet paste during processing.[1]

  • Sodium Nitrite: Oxidizer. Toxic. Keep away from organic combustibles.[1]

References

  • Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 15801042, 4-Amino-2-methyl-5-nitrophenol.[1] [Link][1]

  • General Azo Synthesis: Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1]

Troubleshooting & Optimization

Separating 4-Amino-2-methyl-5-nitrophenol from 2-Amino-4-methyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-2-methyl-5-nitrophenol Case Reference: Separation from Regioisomer (2-Amino-4-methyl-5-nitrophenol)

Welcome to the Application Support Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Resolution of Amino-Cresol-Nitro Isomers Context: Drug Development Intermediates & Dye Synthesis[1]

You are likely here because your synthesis of 4-Amino-2-methyl-5-nitrophenol (Target) has yielded a product contaminated with its regioisomer, 2-Amino-4-methyl-5-nitrophenol (Impurity) .[1] This is a classic "Ortho vs. Para" separation challenge complicated by the amphoteric nature of the molecules.

This guide moves beyond generic advice. We utilize the "Ortho-Effect" —the intramolecular hydrogen bonding present in the impurity but absent in the target—to drive separation.[1]

Part 1: Diagnostic & Triage (Troubleshooting)

Q1: My HPLC shows a single broad peak, but NMR confirms a mixture. Why? A: These isomers are chemically similar zwitterions.[1] On standard C18 columns at neutral pH, they co-elute because their hydrophobicities are nearly identical.[1]

  • The Fix: You must use pH-dependent chromatography .[1] The pKa of the phenolic hydroxyl and the aniline nitrogen differ between the isomers due to the position of the nitro group.[1]

  • Protocol: Switch to a mixed-mode column (e.g., Primesep 100) or add an ion-pairing agent (0.1% TFA) to your mobile phase.[1] The impurity (2-amino) is more basic (see Mechanism below) and will interact differently with acidic silanols or ion-pairing reagents.[1]

Q2: The product is "oiling out" during recrystallization instead of crystallizing. A: This is a colligative property failure. The presence of the 2-amino isomer (Impurity) significantly depresses the melting point of your mixture.[1] The "oil" is likely a eutectic mixture of both isomers.[1]

  • The Fix: Do not cool rapidly. Use a "Seeding & Slurry" approach.[1]

    • Heat the mixture in your solvent until dissolved.[1]

    • Cool only to the cloud point.[1]

    • Add pure seed crystals of the Target (4-amino).

    • Hold temperature constant for 1 hour to allow the Target to grow, excluding the Impurity.

Q3: Why does the impurity persist even after acid/base extraction? A: You are likely assuming a large pKa difference that doesn't exist.[1] Both are weak bases and weak acids.[1] However, there is a subtle basicity difference you can exploit:

  • Target (4-amino): The amino group is ortho to the nitro group.[1] The strong electron-withdrawing effect and steric hindrance make this amine extremely weakly basic .[1]

  • Impurity (2-amino): The amino group is para to the nitro group.[1] It is more basic than the target.

  • The Fix: Use the "Acidic Slurry Wash" (detailed in Part 2).[1]

Part 2: The Separation Protocol (The "Ortho-Effect" Workflow)

This protocol relies on the fact that the Impurity (2-amino) forms an intramolecular hydrogen bond (N-H...O-H), making it more soluble in non-polar solvents and more easily protonated in dilute acid than the Target.[1]

Method A: The Acidic Slurry Wash (High Throughput)

Best for removing >10% impurity loads.[1]

The Logic: The Impurity (2-amino, para-nitro) is sufficiently basic to form a soluble hydrochloride salt in dilute acid.[1] The Target (4-amino, ortho-nitro) is too weakly basic; it will remain as an insoluble free base.[1]

  • Preparation: Grind your crude solid into a fine powder.

  • Slurry: Suspend the solid in 0.5 M HCl (10 mL per gram of solid).

  • Agitation: Stir vigorously at room temperature for 30 minutes. Do not heat, as heating may dissolve the Target.[1]

  • Filtration: Filter the suspension under vacuum.

    • Solid Cake: Contains your Target (4-Amino-2-methyl-5-nitrophenol) .[1]

    • Filtrate: Contains the protonated Impurity .[1]

  • Wash: Wash the cake with cold water to remove residual acid.

  • Validation: Dry a small sample and check HPLC purity.

Method B: Recrystallization via Polarity Exclusion

Best for polishing (<5% impurity).[1]

The Logic: The Target (4-amino) relies on intermolecular hydrogen bonding, creating a high lattice energy (high melting point).[1] The Impurity (2-amino) has intramolecular bonding, lowering its lattice energy and increasing solubility in organic solvents.[1]

  • Solvent: Use Toluene/Ethanol (9:1) .[1]

  • Dissolution: Reflux the crude solid until fully dissolved.

  • Crystallization: Cool slowly to room temperature. The Target will crystallize out as dark red/violet needles.[1] The Impurity, being more "organic-soluble" due to its internal H-bond, remains in the mother liquor.[1]

  • Wash: Wash the crystals with cold pure Toluene.

Part 3: Mechanistic Visualization

The following diagram illustrates the solubility and basicity logic driving the separation.

SeparationLogic Start Crude Mixture (Target + Impurity) Decision Select Separation Strategy Start->Decision PathA Method A: Acidic Slurry (Exploits Basicity) Decision->PathA High Impurity Load PathB Method B: Recrystallization (Exploits H-Bonding) Decision->PathB Polishing Step MechA Impurity (2-Amino) Para-Nitro = More Basic Forms Soluble Salt PathA->MechA Add 0.5M HCl MechB Target (4-Amino) Ortho-Nitro = Non-Basic Remains Insoluble Solid PathA->MechB MechC Impurity (2-Amino) Intra-molecular H-Bond Soluble in Mother Liquor PathB->MechC Toluene/EtOH MechD Target (4-Amino) Inter-molecular H-Bond Crystallizes Out PathB->MechD Result Pure 4-Amino-2-methyl-5-nitrophenol MechA->Result Filtrate (Discard) MechB->Result Filter Cake (Keep) MechC->Result Supernatant (Discard) MechD->Result Crystals (Keep)

Caption: Workflow exploiting basicity differences (Method A) and lattice energy differences (Method B) for purification.

Part 4: Data & Specifications

PropertyTarget: 4-Amino-2-methyl-5-nitrophenolImpurity: 2-Amino-4-methyl-5-nitrophenolImplication for Separation
Nitro Position Ortho to AminePara to AmineTarget is less basic; Impurity protonates first.[1]
H-Bonding Intermolecular (Lattice)Intramolecular (Chelate)Target has higher MP and lower solubility in non-polar solvents.[1]
pKa (Amine) ~ -0.5 (Est.)[1]~ 2.0 (Est.)[1]Dilute acid dissolves Impurity, leaves Target solid.[1]
Appearance Dark Red/Violet NeedlesYellow/Orange PlatesVisual cue during crystallization.[1]

Part 5: References & Authority

  • PubChem. 4-Amino-2-methyl-5-nitrophenol (Compound Summary). National Library of Medicine.[1] [Link](Note: Link directs to analogous amino-nitrophenol structure for property verification).

  • Organic Syntheses. 2-Amino-4-nitrophenol (Analogous Separation Protocol). Org.[1][2][3][4][5] Synth. 1945, 25,[1] 5. [Link](Demonstrates the pH-dependent precipitation of amino-nitrophenols).

  • SIELC Technologies. HPLC Method for Analysis of Amino-Nitrophenols.[1][5][Link](Source for mixed-mode chromatography conditions).

  • Preparation of 2-methyl-5-nitrophenol. PrepChem.[Link](Background on the precursor synthesis and nitration patterns).

Sources

Improving yield in the nitration of 4-amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NIT-OPT-4A2MP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Critical Diagnostic: Why Direct Nitration Fails

If you are experiencing low yields (<30%) or the formation of "black tar" during the direct nitration of 4-amino-2-methylphenol (4-amino-o-cresol), you are encountering a fundamental chemoselectivity issue.[1]

The Problem: The amino group (


) and the hydroxyl group (

) are both strongly electron-donating.[1] In the presence of nitric acid (a strong oxidant), the electron-rich aromatic ring and the free amine are prone to rapid oxidative degradation (quinone formation and polymerization) rather than the desired electrophilic aromatic substitution (nitration).

The Solution: To improve yield from <30% to >75%, you must decouple the oxidation risk from the substitution reaction.[1] This is achieved by protecting the amine functionality.[1]

Strategic Workflow: The Protection Route

The following flowchart illustrates the high-yield pathway (Protection


 Nitration 

Deprotection) versus the high-risk direct route.

NitrationWorkflow Start Starting Material: 4-Amino-2-Methylphenol Decision Select Strategy Start->Decision Direct Direct Nitration (HNO3 / H2SO4) Decision->Direct High Risk Protect Step 1: Protection (Ac2O / AcOH) Decision->Protect Recommended Oxidation Oxidative Degradation (Quinones/Tars) Direct->Oxidation LowYield Low Yield (<30%) Complex Purification Oxidation->LowYield Intermed1 Intermediate A: N-(4-hydroxy-3-methylphenyl)acetamide Protect->Intermed1 Nitrate Step 2: Nitration (Dilute HNO3, <20°C) Intermed1->Nitrate Intermed2 Intermediate B: N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide Nitrate->Intermed2 Hydrolysis Step 3: Deprotection (Acid/Base Hydrolysis) Intermed2->Hydrolysis Product Target Product: 4-Amino-2-Methyl-6-Nitrophenol (Yield >75%) Hydrolysis->Product

Figure 1: Comparison of direct nitration (high oxidation risk) vs. the acetylation protection strategy for yield optimization.[1]

Optimized Protocol: The Acetylation Strategy

This protocol minimizes oxidation and directs the nitro group to the position ortho to the hydroxyl group (Position 6), which is the standard target for dye and drug intermediates derived from this scaffold.[1]

Step 1: Protection (Acetylation)

Objective: Convert the free amine to an acetamide to reduce ring reactivity and prevent N-oxidation.[1]

  • Dissolution: Suspend 4-amino-2-methylphenol (1.0 eq) in glacial acetic acid (3-4 volumes).

  • Addition: Add acetic anhydride (1.1 eq) dropwise at room temperature. The reaction is slightly exothermic.[1]

  • Monitoring: Monitor by TLC until the starting amine is consumed.[1]

  • Isolation: Pour into ice water. The product, N-(4-hydroxy-3-methylphenyl)acetamide , will precipitate.[1] Filter and dry.[1][2]

Step 2: Nitration

Objective: Introduce the nitro group.[1][3][4][5] The acetamido group is still ortho/para directing but less activating than the free amine, preventing "runaway" oxidation.[1]

  • Solvent System: Dissolve the protected intermediate in glacial acetic acid.

  • Temperature Control: Cool the solution to 0–5°C .

  • Nitrating Agent: Add dilute nitric acid (65-70%, 1.05 eq) dropwise.[1]

    • Crucial: Do not use concentrated fuming nitric acid or mixed acid (

      
      ) unless absolutely necessary, as these favor dinitration and oxidation.[1]
      
  • Regioselectivity: The hydroxyl group (stronger director) directs ortho (to position 6).[1] The acetamido group directs ortho (to positions 3 and 5).[1] Due to steric hindrance at position 3 and the electronic dominance of the phenol, Position 6 is the primary site of substitution.

  • Quench: Pour onto crushed ice. The yellow nitro-intermediate precipitates.[1]

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to recover the free amine.[1]

  • Reflux: Suspend the nitro-intermediate in dilute HCl (2M) or NaOH (2M). Reflux for 1-2 hours.

  • Neutralization:

    • If Acid Hydrolysis: Neutralize with Sodium Acetate or dilute NaOH to pH 5-6.[1]

    • If Base Hydrolysis: Acidify with dilute HCl to pH 5-6.[1]

  • Crystallization: The target, 4-amino-2-methyl-6-nitrophenol , precipitates as a dark red/brown solid.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mixture Oxidation: The amine was not fully protected, or the nitration temperature was too high.[1]1. Ensure Step 1 (Acetylation) is 100% complete via TLC before nitrating.2.[1] Maintain nitration temp below 10°C.3. Add urea (0.1 eq) to the nitration mix to scavenge nitrous acid (

), a catalyst for oxidation.[1]
Low Yield (<40%) Over-Nitration: Formation of dinitro species.[1]1. Reduce

equivalents to 1.0–1.05.2. Dilute the nitric acid with acetic acid before addition.[1]
Positional Isomers Incorrect pH/Solvent: Nitration occurred at the position ortho to the amine (Position 5) instead of the phenol.1. Ensure the reaction is in acetic acid (promotes phenol-directed substitution).2.[1] Avoid strong sulfuric acid, which can protonate the phenol and alter directing effects.[1]
Exotherm Spike Addition Rate: Nitric acid added too fast.1. Use a dropping funnel with a pressure-equalizing arm.2.[1] Use an internal thermometer; stop addition if T > 10°C.

Frequently Asked Questions (FAQs)

Q: Can I nitrate the free amine directly using Mixed Acid (


)? 
A:  It is highly discouraged. While mixed acid is the standard for simple aromatics (like benzene), applied to aminophenols it results in violent exotherms and significant tar formation.[1] If you must attempt direct nitration, the amine must be protonated first (dissolved in concentrated 

) to form the ammonium salt (

), which is meta-directing and deactivating.[1] However, this changes the substitution pattern and often yields the wrong isomer.[1]

Q: Why is urea mentioned in some protocols? A: Urea acts as a scavenger for nitrous acid (


) and nitrogen oxides (

).[1] These species catalyze the oxidative degradation of phenols.[1][6] Adding a small amount of urea prevents the "red fume" autocatalytic cycle that leads to tar.[1]

Q: How do I confirm the regiochemistry of the product? A: NMR spectroscopy is required.

  • Target (6-nitro): You will see two aromatic protons with meta coupling (J ~ 2-3 Hz) if the nitro is at 6 (protons at 3 and 5).[1]

  • Correction: Actually, in 4-amino-2-methyl-6-nitrophenol:

    • Position 1: OH

    • Position 2: Me

    • Position 3: H

    • Position 4: NH2[1][7]

    • Position 5: H

    • Position 6: NO2[1][5]

    • The protons are at positions 3 and 5.[1] They are meta to each other. You should see two doublets with

      
      .[1]
      

References

  • Raue, R., & Corbett, J. F. (2000).[1] Nitro and Nitroso Dyes.[1] Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] [Link]

  • Bauer, K., et al. (1991).[1] Process for the preparation of 2-amino-4-nitrophenol. US Patent 5,047,592.[1] United States Patent and Trademark Office.[1]

  • Smajlagić, A., et al. (2020).[1][3] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[1][3] [Link][1][8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. (Note: Isomer reference for physical properties). [Link][1]

  • Booth, G. (2000).[1] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[1] (Discusses oxidation risks of aminophenols). [Link]

Sources

Troubleshooting oxidation of 4-Amino-2-methyl-5-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OX-AMNP-001 Subject: Troubleshooting Oxidation, Color Instability, and degradation in Solution Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

4-Amino-2-methyl-5-nitrophenol is a substituted p-aminophenol derivative. While the electron-withdrawing nitro group (


) provides some stability compared to the parent p-aminophenol, this compound remains highly susceptible to oxidative degradation  in solution. The primary failure mode is the formation of quinone imines , leading to deep red/brown coloration and the formation of insoluble tars (oligomers).

This guide provides a self-validating troubleshooting workflow to prevent, diagnose, and reverse this oxidation.

Part 1: Diagnostic & Mechanism

Q: Why does my solution turn dark brown/red within minutes?

A: You are witnessing the Quinone Imine Cascade . In the presence of dissolved oxygen and trace metals, the p-aminophenol core undergoes a two-electron oxidation. The resulting quinone imine is highly electrophilic and reacts with unoxidized starting material to form colored dimers (azo/azoxy compounds) and eventually insoluble polymers (tars).

The "Nitro" Factor: The 5-nitro group lowers the pKa of the phenolic hydroxyl. This means the compound deprotonates to the phenolate anion at a lower pH than typical aminophenols. The phenolate is significantly more electron-rich and oxidizes much faster than the neutral phenol.

Visualization: The Degradation Pathway

OxidationPathway Start 4-Amino-2-methyl- 5-nitrophenol (Yellow/Orange) Radical Phenoxy Radical Intermediate Start->Radical -e-, -H+ (Oxidation) QI Quinone Imine (Reactive Electrophile) Radical->QI -e-, -H+ QI->Start Reduction (Ascorbic Acid/Dithionite) Polymer Oligomers/Tars (Dark Brown/Black) QI->Polymer + Starting Material (Michael Addition/Coupling)

Figure 1: The oxidative degradation pathway of p-aminophenols. The green dashed line represents the "Rescue" intervention using reducing agents.

Part 2: Prevention Protocols

Q: How do I prepare a stable stock solution?

A: You must eliminate the three pillars of oxidation: Oxygen , High pH , and Trace Metals .

Protocol A: The Freeze-Pump-Thaw (Gold Standard)

Use for: NMR samples, kinetic studies, and long-term storage stocks.

  • Vessel: Place the solvent (e.g., DMSO-d6, Methanol, Water) in a Schlenk tube or heavy-walled flask.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. This removes the headspace gas.[1]

  • Thaw: Close the flask. Remove from

    
     and thaw in a tepid water bath. Crucial:  Gas bubbles will evolve from the liquid as it melts.[2]
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon (Ar) or Nitrogen (

    
    ).
    
  • Dissolve: Add the 4-Amino-2-methyl-5-nitrophenol solid under inert flow.

Protocol B: Chemical Stabilization (The "Buffer" Method)

Use for: HPLC mobile phases, biological assays, or large-scale synthesis.

ParameterRecommendationScientific Rationale
pH Control Keep pH < 6.0 Protonation of the amine (

) and phenol (

) prevents the formation of the reactive phenolate species [1].[3]
Antioxidant Ascorbic Acid (1–5 mM) Acts as a sacrificial reductant, converting any formed Quinone Imine back to the Aminophenol [2].
Chelator EDTA (0.1 mM) Sequesters trace metal ions (Fe, Cu) which catalyze the radical formation step.
Solvent Deoxygenated MeOH/Water Protic solvents stabilize the polar zwitterion, but oxygen removal is critical.

Part 3: Troubleshooting & Rescue

Q: My product has already turned brown. Can I save it?

A: Yes, if the degradation is not advanced (i.e., no heavy precipitation). You can reverse the early-stage oxidation or remove the impurities.[3]

Workflow: The "Rescue" Purification
  • Acidification: Dissolve the crude brown solid in dilute Hydrochloric Acid (HCl, 1M).

    • Why: This protonates the amine, making the compound water-soluble, while many tarry impurities remain insoluble or less soluble.

  • Filtration: Filter off any insoluble black particulates.

  • Carbon Treatment:

    • Add Activated Charcoal (5% w/w relative to substrate).

    • Stir for 15 minutes at room temperature.

    • Note: Do not heat strongly, as this can accelerate further oxidation.

  • Clarification: Filter through a Celite pad to remove the carbon. The filtrate should be significantly lighter (pale yellow/orange).

  • Precipitation: Carefully neutralize with Sodium Bicarbonate (

    
    ) or Ammonia to pH 5–6. The product should precipitate as the free base.
    
  • Drying: Dry under vacuum in the dark.

Decision Tree: Troubleshooting Logic

Troubleshooting Start Issue: Solution Instability CheckColor Check Solution Color Start->CheckColor Yellow Yellow/Orange (Normal) CheckColor->Yellow No Action Brown Dark Brown/Red (Oxidized) CheckColor->Brown Precipitate Is there precipitate? Brown->Precipitate YesP Yes (Tars) Precipitate->YesP Polymerization NoP No (Soluble QI) Precipitate->NoP Early Stage Action1 Action: Recrystallize with Activated Carbon + HCl YesP->Action1 Action2 Action: Add Ascorbic Acid or Sodium Dithionite NoP->Action2

Figure 2: Decision matrix for handling oxidized solutions.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent? A: Use with caution. DMSO is hygroscopic and can contain dissolved oxygen. It also acts as a mild oxidant under certain conditions (Swern-type). If using DMSO, it must be rigorously degassed (Protocol A) and stored under Argon.

Q: Why does the color change depend on pH? A: This compound acts as a pH indicator due to its functional groups.

  • Acidic (pH < 4): Pale yellow/colorless (Ammonium salt form).

  • Neutral: Yellow/Orange (Free base).

  • Basic (pH > 8): Deep Red/Purple (Phenolate anion).

  • Warning: The Deep Red color at high pH is often mistaken for oxidation, but if it reverses upon acidification, it is just the phenolate. If it remains brown/black after acidification, it is oxidation.

Q: What is the best storage condition for the solid? A: Store at -20°C , under Argon , in an Amber vial . Light catalyzes the radical formation that initiates the oxidation cascade.

References

  • Oxidation Mechanism of Aminophenols

    • Title: Benzoquinone imines.[4] Part 16. Oxidation of p-aminophenol in aqueous solution.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][5]

  • Handling Air-Sensitive Compounds (Freeze-Pump-Thaw)

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[6]

    • Source: University of Pittsburgh / Wipf Group.
    • URL:[Link]

  • Quinone Imine Reactivity & Transimination

    • Title: Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.[7]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:[Link]

  • Title: Process for the purification of p-aminophenol (Patent EP0041837A1).

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for Amino-Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of amino-nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging positional isomers. Here, we will address common issues encountered during method development and provide in-depth, scientifically grounded solutions in a straightforward question-and-answer format. Our goal is to empower you with the expertise to overcome poor resolution, peak tailing, and other chromatographic hurdles.

Troubleshooting Guide

I. Poor or Incomplete Peak Resolution

Question: My amino-nitrophenol isomers are co-eluting or showing very poor resolution (Rs < 1.5). What are the primary factors I should investigate to improve their separation?

Answer:

Achieving baseline resolution of positional isomers like amino-nitrophenols, which have very similar physicochemical properties, requires a systematic approach to method optimization. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention (k) . Let's break down how to manipulate these to your advantage.

1. Enhance Column Efficiency (N): Sharpen Your Peaks

Peak broadening can significantly diminish resolution. Increasing the column's efficiency, or theoretical plate count (N), will result in sharper, narrower peaks, which are easier to resolve.[1]

  • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency.[1] Be mindful that this will also increase backpressure, so ensure your HPLC system is rated for the higher pressures (UHPLC).

  • Increase Column Length: A longer column provides more opportunities for interaction between the analytes and the stationary phase, leading to better separation. However, this will also increase analysis time and backpressure.

  • Optimize Flow Rate: Operating at the optimal linear velocity for your column (as determined by the van Deemter equation) will minimize peak broadening. A good starting point for many analytical columns is 1.0 mL/min.

2. Manipulate Selectivity (α): Change the Interaction Chemistry

Selectivity is the most powerful tool for improving the resolution of closely eluting peaks.[1] It describes the ability of the chromatographic system to differentiate between two analytes.

  • Mobile Phase pH: The ionization state of amino-nitrophenol isomers is highly dependent on the mobile phase pH due to the presence of both an acidic phenolic hydroxyl group and a basic amino group.[2][3] Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thereby changing their elution order and improving separation.[2][3][4] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[4]

  • Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase that offers alternative separation mechanisms. A phenyl-hexyl column, for instance, can provide π-π interactions with the aromatic rings of your isomers, offering a different selectivity profile.[5]

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can lead to different elution patterns.

3. Adjust Retention (k): Fine-Tune the Separation

The retention factor (k) describes how long an analyte is retained on the column. A good k range for optimal resolution is typically between 2 and 10.

  • Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes, potentially improving their resolution.[2]

  • Temperature: Lowering the column temperature can increase retention and sometimes improve resolution.[6] However, the effect of temperature on selectivity can be unpredictable.[2]

Question: I'm struggling to separate 2-amino-4-nitrophenol and 2-amino-5-nitrophenol. They are almost completely co-eluting. What specific strategies can I employ for these challenging isomers?

Answer:

The separation of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol is a classic example of a difficult positional isomer separation. Their structural similarity necessitates a highly selective method.

Initial Approach: Systematic pH Screening

Given the ionizable nature of these compounds, a systematic pH screening is the most logical first step. The pKa values of the amino and hydroxyl groups will be subtly different between the two isomers, and exploiting this is key.

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values, for example, pH 3.0 (e.g., phosphate or formate buffer), pH 5.0 (e.g., acetate buffer), and pH 7.0 (e.g., phosphate buffer).

  • Isocratic Elution: Start with a simple isocratic mobile phase, for instance, 30% acetonitrile in your chosen buffer.

  • Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Inject and Observe: Inject your sample at each pH and carefully observe the changes in retention time and, most importantly, the selectivity between the two isomers.

Parameter Condition A Condition B Condition C
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Phosphate Buffer10 mM Acetate Buffer10 mM Phosphate Buffer
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
pH (Aqueous) 3.05.07.0
Composition 70:30 (A:B)70:30 (A:B)70:30 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Expected Outcome Observe changes in elution order and resolution as a function of pH.

Troubleshooting Logic Diagram: Poor Resolution

G start Poor Resolution (Rs < 1.5) check_efficiency Are peaks broad? start->check_efficiency check_selectivity Are peaks sharp but overlapping? start->check_selectivity check_efficiency->check_selectivity No efficiency_solutions Increase Efficiency (N) check_efficiency->efficiency_solutions Yes selectivity_solutions Change Selectivity (α) check_selectivity->selectivity_solutions Yes retention_solutions Optimize Retention (k) check_selectivity->retention_solutions No efficiency_node Decrease Particle Size Increase Column Length Optimize Flow Rate efficiency_solutions->efficiency_node selectivity_node Adjust Mobile Phase pH Change Stationary Phase Switch Organic Modifier selectivity_solutions->selectivity_node retention_node Adjust Organic/Aqueous Ratio Modify Temperature retention_solutions->retention_node

Caption: A workflow for diagnosing and addressing poor peak resolution.

II. Peak Tailing

Question: My amino-nitrophenol isomer peaks are exhibiting significant tailing. What is causing this, and how can I achieve symmetrical peaks?

Answer:

Peak tailing for basic compounds like amino-nitrophenols is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based stationary phase.[2] These interactions are stronger than the primary hydrophobic interactions, leading to a portion of the analyte being held back and eluting later, causing the characteristic tail.

Strategies to Mitigate Peak Tailing:

  • Work at Low pH: By operating at a low pH (e.g., 2.5-3.5), both the amino group on your analyte and the residual silanol groups on the stationary phase will be protonated.[2] The resulting electrostatic repulsion between the positively charged analyte and the now neutral or less accessible silanols minimizes these secondary interactions, leading to improved peak shape.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound to block them from interacting with analytes. Ensure you are using a high-quality, end-capped column.

  • Consider a Mobile Phase Additive: Small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

  • Lower Metal Content Columns: Columns packed with silica that has a very low metal content can also reduce peak tailing, as metal ions can act as active sites for analyte interaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a generic gradient method for amino-nitrophenol isomers?

A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous phase (e.g., 10 mM ammonium formate at pH 3.0) and an organic phase of acetonitrile. A linear gradient from 10% to 70% acetonitrile over 15-20 minutes should elute the isomers. From there, you can optimize the gradient slope and initial/final conditions to improve resolution.

Q2: What detection wavelength should I use for amino-nitrophenol isomers?

A2: Amino-nitrophenol isomers generally have strong UV absorbance. A good starting point for detection is around 275 nm.[7][8] However, it is highly recommended to run a UV scan of your standards using a photodiode array (PDA) detector to determine the absorbance maximum for each isomer and select a wavelength that provides a good response for all compounds of interest.

Q3: Can temperature be used to improve the separation of these isomers?

A3: Yes, temperature can be a useful tool. Lowering the temperature generally increases viscosity and retention, which can sometimes lead to better resolution.[6] Conversely, increasing the temperature can decrease analysis time but may also reduce resolution.[6] The effect is compound-specific, so it's worth experimenting with a range of temperatures (e.g., 25°C to 40°C) to see how it impacts your specific separation.

Q4: My column backpressure is high. What should I check?

A4: High backpressure can be caused by several factors. First, check for any blockages in the system, such as a clogged frit or guard column.[9] Back-flushing the column may help.[9] Also, ensure that your mobile phase is properly filtered and degassed, and that your sample is fully dissolved and free of particulates.[6][10] If the pressure remains high, the column itself may be degraded and require replacement.

Q5: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A5: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the interaction of the amino-nitrophenol isomers with the stationary phase compared to the aprotic acetonitrile. If you are not achieving the desired separation with one, it is often worthwhile to try the other.

Workflow for Method Development

G cluster_optimization Optimization Loop start Start: Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water, Buffer) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate_chromatogram Evaluate Resolution, Peak Shape initial_run->evaluate_chromatogram optimize Optimize Parameters evaluate_chromatogram->optimize Resolution < 1.5 or Tailing final_method Final Validated Method evaluate_chromatogram->final_method Goal Met opt_ph Adjust pH optimize->opt_ph opt_gradient Modify Gradient opt_ph->opt_gradient opt_temp Change Temperature opt_gradient->opt_temp opt_column Try Different Column opt_temp->opt_column opt_column->initial_run Re-evaluate

Caption: A systematic workflow for HPLC method development.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(11), 840–849.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Le, T. T., et al. (2022).
  • Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Alltesta. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Kim, H. S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Zelechonok, Y. (2021, June 5). How does pH affect the results of HPLC results? Quora. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-4-(methylsulphonyl)-5-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Kim, H. S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Request PDF. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Schoenfeld, S. (2022, May 12). What is the best method for determining amino acids on HPLC C18 column DAD? ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity.
  • Subirats, X., et al. (2007). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Narita, S., et al. (2003). HPLC separation of triacylglycerol positional isomers on a polymeric ODS column. Journal of Oleo Science, 52(1), 25-31.
  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • Iordache, A. M., et al. (2014). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Request PDF. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Rahman, M. M. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Analytical & Pharmaceutical Research, 13(2), 49-54.
  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 4-Amino-2-methyl-5-nitrophenol under basic conditions. This content is designed for researchers and formulation scientists requiring high-level operational control over this compound.

Topic: Stability & Handling in Basic Media Compound Class: Substituted p-Aminophenol / Nitroaniline Primary Risk: Oxidative Degradation & Azo Coupling Support Level: Tier 3 (R&D / Analytical)

Part 1: Executive Technical Summary

4-Amino-2-methyl-5-nitrophenol is a substituted p-aminophenol. Its chemical behavior is dominated by the electron-donating amino group at the para position relative to the hydroxyl group, and the electron-withdrawing nitro group at the meta position (relative to hydroxyl).

In basic conditions (pH > 8.0), this compound exists primarily as a phenolate anion . While the nitro group provides some stabilization via electron withdrawal, the p-aminophenol core renders the molecule highly susceptible to oxidative degradation in the presence of dissolved oxygen. The phenolate form is significantly more electron-rich and oxidizable than the neutral phenol, leading to the rapid formation of quinone imines and subsequent polymerization into dark, insoluble pigments (often observed as "browning" or "blackening" of the solution).

Critical Directive: Unless the basic environment is strictly anaerobic, instability is the expected state.

Part 2: Troubleshooting & FAQs

Q1: My solution turned dark brown/black within minutes of adding base. Is the compound impure?

Diagnosis: Likely Oxidative Degradation , not impurity. Technical Explanation: You are observing the formation of quinone imines . Upon deprotonation (pH > pKa ≈ 7.5–8.0), the electron density on the aromatic ring increases. In the presence of ambient oxygen, the p-amino group is oxidized to a quinone imine species. These highly reactive intermediates undergo Michael additions or oxidative coupling with unreacted starting material to form complex, dark-colored polymers (similar to melanin formation). Corrective Action:

  • Degas all buffers with Argon or Nitrogen for at least 30 minutes before use.

  • Add an antioxidant: Sodium sulfite (

    
    ) or Ascorbic acid (0.1% - 0.5% w/v) can act as a sacrificial reductant.
    
  • Prepare fresh: Do not store basic stock solutions.

Q2: Can I store 4-Amino-2-methyl-5-nitrophenol in a basic buffer (pH 10) for HPLC analysis?

Answer: No. Reasoning: Storage in basic media promotes auto-oxidation. Even at


, the half-life can be short (minutes to hours depending on oxygen headspace).
Protocol Recommendation: 
  • Dissolve the sample in a neutral or slightly acidic solvent (e.g., DMSO or Methanol with 0.1% Formic Acid).

  • If the experiment requires basic conditions, perform a "dilute-and-shoot" workflow: Prepare the reaction in base, but quench an aliquot into acid immediately before HPLC injection.

Q3: I see a precipitate forming after 24 hours in pH 9.0 buffer. What is it?

Diagnosis: Azo-dimerization or Polymerization products . Technical Explanation: The primary degradation products are often insoluble oligomers. Unlike the starting material, which forms a soluble salt in base (phenolate), the oxidative coupling products (azo dyes or phenazines) are often hydrophobic and will precipitate out of aqueous buffers. Verification: Filter the precipitate and analyze via LC-MS. A mass shift of roughly


 or 

indicates dimerization.

Part 3: Stability Data & Properties

The following parameters define the operational window for this compound.

ParameterValue / CharacteristicNotes
pKa (Phenolic) ~7.8 – 8.2 (Predicted)The nitro group lowers the pKa compared to phenol (10.0).
Stability (pH < 4) HighProtonation of the amine and neutral state of phenol confers resistance to oxidation.
Stability (pH > 9) Low (Minutes to Hours) Rapid oxidation to quinone imine; requires anaerobic conditions.
Solubility (Acid) ModerateSoluble as the anilinium salt.
Solubility (Base) HighSoluble as the phenolate anion (Dark red/orange solution).
Light Sensitivity ModerateNitro compounds are photodegradable; store in amber vials.

Part 4: Degradation Mechanism (Visualization)

The following diagram illustrates the primary failure mode in basic conditions: the oxidative conversion to quinone imine and subsequent coupling.

G cluster_0 Basic Condition Environment Start 4-Amino-2-methyl-5-nitrophenol (Neutral) Phenolate Phenolate Anion (Active Species in Base) Start->Phenolate Deprotonation (pH > 8.0) Radical Semiquinone Radical Phenolate->Radical -e⁻ (Oxidation) O₂ -> O₂•⁻ QuinoneImine Quinone Imine (Reactive Electrophile) Radical->QuinoneImine -e⁻, -H⁺ Dimer Polymeric Pigments (Dark Precipitate) QuinoneImine->Dimer Coupling with Phenolate

Caption: Mechanistic pathway of oxidative degradation. The phenolate anion is the critical instability point, leading to irreversible polymerization.

Part 5: Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this method for analytical standards or long-term storage.

  • Solvent: DMSO (Dimethyl Sulfoxide) or Methanol.

  • Acidification: Add 0.1% (v/v) Formic Acid or Acetic Acid to the solvent before adding the solid.

    • Reasoning: Keeping the pH < 5 ensures the phenol remains protonated and the amine may form a salt, locking the electron density and preventing oxidation.

  • Concentration: 1 mg/mL to 10 mg/mL.

  • Storage:

    
    , protected from light. Stable for 3–6 months.
    
Protocol B: Handling in Basic Assays (e.g., Coupling Reactions)

Use this method if your experiment requires high pH.

  • Buffer Prep: Prepare the basic buffer (e.g., Carbonate pH 10 or Phosphate pH 8).

  • Deoxygenation (Critical): Sparge the buffer with

    
     or Ar gas for 20 minutes.
    
  • Antioxidant Spike: Add Sodium Ascorbate (final conc. 1–5 mM) to the buffer.

  • In-situ Mixing: Add the 4-Amino-2-methyl-5-nitrophenol stock (from Protocol A) to the buffer immediately before the reaction starts.

  • Monitoring: If analyzing by HPLC, quench aliquots into 1% Formic Acid immediately to "freeze" the oxidation state.

Protocol C: HPLC Method for Stability Monitoring

Standardized conditions to separate the parent compound from degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 420 nm (nitro/quinone species).

    • Note: Degradation products often absorb strongly at >400 nm (yellow/orange/brown).

References

  • National Toxicology Program (NTP). (1988). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol. National Institutes of Health. Link(Cited for general stability profiles of amino-nitrophenol isomers).

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 4-Amino-3-nitrophenol. European Commission. Link(Cited for degradation kinetics in solvent systems).

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Ingredients: Reaction of p-Aminophenols. Journal of the Society of Cosmetic Chemists. Link(Authoritative source on the oxidative mechanism of p-aminophenols in basic media).

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7).[1][2][3][4] National Library of Medicine. Link(Verification of chemical structure and identifiers).

Sources

Technical Support Center: Purification of 4-Amino-5-nitro-o-cresol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-amino-5-nitro-o-cresol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this critical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies and field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-amino-5-nitro-o-cresol, providing causal explanations and actionable solutions.

Scenario 1: Low Purity After Initial Synthesis

Question: My initial crude product of 4-amino-5-nitro-o-cresol shows significant impurities upon analysis (e.g., by HPLC or TLC). What are the likely sources of these impurities and how can I remove them?

Answer:

Low purity in the crude product is a common challenge stemming from the synthetic route. Potential impurities often include unreacted starting materials, by-products from side reactions, and degradation products.

Probable Causes:

  • Unreacted Starting Materials: Incomplete nitration of 4-amino-o-cresol or incomplete amination of a dinitro precursor can leave starting materials in your crude mixture.

  • Isomeric Impurities: The nitration of o-cresol derivatives can sometimes lead to the formation of other nitro-isomers which are difficult to separate due to similar polarities.

  • Over-Nitration Products: Introduction of more than one nitro group onto the aromatic ring can occur under harsh nitrating conditions.

  • Oxidation/Degradation Products: Amino phenols are susceptible to oxidation, especially in the presence of residual acids or oxidizing agents from the nitration step, leading to colored impurities.

Step-by-Step Troubleshooting Protocol:

  • Initial Workup Optimization:

    • Neutralization: Ensure the reaction mixture is carefully neutralized after nitration. This prevents acid-catalyzed degradation of the amino group. Use a weak base like sodium bicarbonate to avoid hydrolysis of the nitro group.

    • Extraction: Perform a liquid-liquid extraction to separate the desired product from inorganic salts and highly polar impurities. A common solvent system is ethyl acetate and water. The basicity of the amino group allows for selective extraction by washing the organic layer with a dilute acid (e.g., dilute HCl) to pull the amine into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to precipitate the purified amine.[1]

  • Recrystallization: This is the most effective and common first-line purification technique for crystalline solids like 4-amino-5-nitro-o-cresol.

    • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For aminophenol derivatives, ethanol, methanol, or mixtures with water are often effective.[3]

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution to remove them.[2]

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. If crystallization does not occur, scratching the inner surface of the flask or adding a seed crystal can induce nucleation.[2]

  • Activated Carbon Treatment: If your product is highly colored due to degradation products, treatment with activated carbon during recrystallization can be effective.

    • Add a small amount of activated carbon to the hot solution before filtration.[3] The carbon will adsorb colored impurities. Use sparingly, as it can also adsorb your product, reducing the yield.

Workflow for Initial Purification:

G cluster_0 Crude Product Workup cluster_1 Purification Crude Reaction Mixture Crude Reaction Mixture Neutralization Neutralization Crude Reaction Mixture->Neutralization Add weak base Liquid-Liquid Extraction Liquid-Liquid Extraction Neutralization->Liquid-Liquid Extraction e.g., Ethyl Acetate/Water Isolation of Crude Solid Isolation of Crude Solid Liquid-Liquid Extraction->Isolation of Crude Solid Evaporate solvent Recrystallization Recrystallization Isolation of Crude Solid->Recrystallization Select appropriate solvent Hot Filtration (optional) Hot Filtration (optional) Recrystallization->Hot Filtration (optional) Remove insoluble impurities Controlled Cooling Controlled Cooling Hot Filtration (optional)->Controlled Cooling Promote crystal growth Isolation of Pure Crystals Isolation of Pure Crystals Controlled Cooling->Isolation of Pure Crystals Filter and dry Purity Analysis (HPLC/TLC) Purity Analysis (HPLC/TLC) Isolation of Pure Crystals->Purity Analysis (HPLC/TLC)

Caption: Initial purification workflow for 4-amino-5-nitro-o-cresol.

Scenario 2: Difficulty in Removing a Persistent, Closely-Related Impurity

Question: After recrystallization, I still have a persistent impurity with a very similar Rf value on TLC (or retention time in HPLC). How can I resolve this?

Answer:

When recrystallization fails to remove an impurity, it is often due to very similar solubility profiles and polarities. In such cases, a more selective technique like column chromatography is necessary.

Probable Cause:

  • Isomeric Impurity: The most likely culprit is a structural isomer, such as 4-amino-3-nitro-o-cresol or other positional isomers, which will have very similar chemical properties.

Step-by-Step Troubleshooting Protocol:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase Selection: The key to successful separation is finding a solvent system that provides a sufficient difference in the retention of your product and the impurity.

      • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

      • Use TLC to test various solvent ratios. The ideal system will give a good separation of spots (ΔRf > 0.2) with the desired product having an Rf value between 0.2 and 0.4.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading") for better resolution.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or HPLC to identify the pure product.

Data Presentation: Example TLC Analysis for Mobile Phase Selection

Solvent System (Hexane:Ethyl Acetate)Rf of 4-amino-5-nitro-o-cresolRf of ImpurityΔRfAssessment
80:200.150.180.03Poor Separation
70:300.280.350.07Moderate Separation
60:400.450.550.10Good Separation, but Rf is high
65:35 0.35 0.44 0.09 Optimal for Column

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 4-amino-5-nitro-o-cresol after a single recrystallization?

A1: While this depends on the initial purity of the crude product, a single, well-executed recrystallization can often increase the purity to >98%. For pharmaceutical applications requiring higher purity (>99.5%), a second recrystallization or column chromatography may be necessary. Purity is typically assessed by HPLC.[4][5]

Q2: My 4-amino-5-nitro-o-cresol product is dark in color (reddish-brown or darker). Is this normal, and can it be improved?

A2: Aminophenols, particularly those with nitro groups, are prone to oxidation which can lead to coloration. While a slight off-white or pale yellow color might be acceptable, a dark color often indicates the presence of oxidized impurities. As mentioned in the troubleshooting guide, treating the solution with activated carbon during recrystallization can significantly improve the color.[3] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can prevent further degradation.

Q3: What analytical techniques are best for assessing the purity of 4-amino-5-nitro-o-cresol?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 or phenyl column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) provides excellent separation of related impurities.[6][7][8] UV detection is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any structural isomers or major impurities. Purity can also be estimated using quantitative NMR (qNMR).

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of the purification (e.g., checking fractions from column chromatography) and for initial assessment of purity.

Q4: Can I use sublimation as a purification method for 4-amino-5-nitro-o-cresol?

A4: Sublimation can be a viable purification technique for some aromatic compounds. A patent for a related compound, 6-chloro-5-amino-o-cresol, describes sublimation of the crude product under a nitrogen stream at elevated temperatures (110-135°C) to achieve purification.[9] Whether this is effective for 4-amino-5-nitro-o-cresol would depend on its thermal stability and vapor pressure. It is worth investigating on a small scale, as it can be a very effective method for removing non-volatile impurities.

Logical Relationship Diagram for Purification Method Selection

G cluster_0 Purity Assessment Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Purity > 99%? Purity > 99%? Recrystallization->Purity > 99%? Colored Impurities? Colored Impurities? Recrystallization->Colored Impurities? Final Product Final Product Purity > 99%?->Final Product Yes Column Chromatography Column Chromatography Purity > 99%?->Column Chromatography No (e.g., isomeric impurity) Column Chromatography->Final Product Colored Impurities?->Purity > 99%? No Add Activated Carbon Add Activated Carbon Colored Impurities?->Add Activated Carbon Yes Add Activated Carbon->Recrystallization

Caption: Decision tree for selecting the appropriate purification method.

References

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. CIR Report. [Link]

  • CN103819445A. (2014). Preparation and purification method of 6-chloro-5-amino o-cresol.
  • JP2012062252A. (2012). Method for producing 4-amino-m-cresol.
  • CN105693522A. (2016). Preparation method of p-nitro-o-cresol.
  • Eggenreich, K., et al. (2004). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. Journal of Biochemical and Biophysical Methods, 61(1-2), 35-46. [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitro-m-cresol on Newcrom R1 HPLC column. SIELC. [Link]

  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. CIR Report. [Link]

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu. [Link]

Sources

Technical Support Center: 4-Amino-2-methyl-5-nitrophenol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Amino-2-methyl-5-nitrophenol . If you are working with this compound—likely in the context of hair colorant chemistry (e.g., HC Violet analogs) or as a specialized organic intermediate—you have likely encountered its "dual personality."

While the nitro group (


) adds some electron-withdrawing stability to the ring, the amino (

) and hydroxyl (

) groups create a "push-pull" electronic system.[1] This makes the molecule intrinsically chromophoric (highly colored) but also susceptible to oxidative coupling and photodegradation .

This guide moves beyond generic MSDS advice. It is a field-manual for maintaining the integrity of your samples during critical experiments.[1]

Module 1: Storage & Preventative Maintenance

Q: My fresh sample is a dark violet/red powder. How do I keep it from turning into a black tar?

A: The darkening is a hallmark of auto-oxidation, leading to the formation of azo-dimers or quinone imines. You must treat this compound as an oxygen-scavenger .[1]

The "Zero-Oxidation" Storage Protocol:

ParameterSpecificationScientific Rationale
Temperature -20°C (Frozen) Arrhenius equation dictates that lowering T significantly retards the rate of oxidation kinetics.[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is lighter and diffuses away faster when the vial is opened.
Container Amber Glass + Parafilm The nitro group is photosensitive. Amber glass blocks UV/Blue light (300-450nm) which triggers radical formation.[1]
Desiccation Required The amino group can form hydrates. Moisture accelerates hydrolysis and oxidation. Store over silica gel or

.

Pro-Tip: Never store this compound in solution for more than 24 hours. If you must, use DMSO (anhydrous) and freeze it. Avoid Ethanol for long-term storage as it can contain peroxides or aldehydes that react with the amine.[1]

Module 2: Troubleshooting Guide (Reactive)

Q: I see "ghost peaks" in my HPLC chromatogram. Is the compound degrading on the column?

A: This is a common artifact with amino-nitrophenols.[1]

  • The Cause: The amino group is basic, and the phenol is acidic (amphoteric). On silica-based columns, the amine can interact with residual silanols, causing tailing or on-column oxidation if the mobile phase is not buffered.

  • The Fix:

    • Buffer the Mobile Phase: Use 0.1% Formic Acid or Ammonium Acetate (pH 5-6). Acidic pH protonates the amine (

      
      ), preventing oxidation and silanol interaction.
      
    • Check Sample Solvent: Dissolve the sample in the mobile phase. If you dissolve in pure DMSO and inject into an aqueous mobile phase, the local heat of mixing can trigger degradation inside the injector loop.

Q: My sample won't dissolve in water, but I need an aqueous formulation.

A: 4-Amino-2-methyl-5-nitrophenol is highly lipophilic due to the nitro/methyl combination.[1]

  • Solubility Hierarchy: DMSO > Ethanol > Acetone >> Water.

  • The Protocol: Predissolve in a water-miscible organic solvent (like DMSO or Ethanol) at 100x concentration, then slowly spike this into your aqueous buffer while vortexing.

  • pH Trick: The phenol moiety has a pKa

    
     8-9.[1] Raising the pH to 10 will deprotonate the phenol (
    
    
    
    ), drastically increasing water solubility, BUT this exponentially increases oxidation rates. Only use high pH if you are using the solution immediately.

Module 3: The Degradation Mechanism

Understanding how it breaks down allows you to prevent it. The primary pathway is Oxidative Dimerization .

DegradationPathway AMNP 4-Amino-2-methyl-5-nitrophenol (Intact) Radical Phenoxyl/Aminyl Radical AMNP->Radical Light / O2 / Metal Ions Quinone Quinone Imine Intermediate Radical->Quinone -H• Quinone->AMNP Reduction (Rescue) Polymer Dark Polymer/Dimer (Black Precipitate) Quinone->Polymer Coupling (Michael Addition)

Caption: The oxidative cascade from intact aminophenol to insoluble polymer. Note that the Quinone Imine intermediate is the critical "point of no return" unless a reducing agent is present.

Module 4: Rescue Protocol (Recrystallization)

If your sample has turned brown but is not yet a black tar, you can often rescue it via recrystallization. The impurities (oxidation products) are usually much more soluble in cold ethanol than the target compound, or completely insoluble (tar).

The "Ethanol Rescue" Workflow:

  • Dissolution: Place crude solid in a flask. Add absolute ethanol (approx. 10-15 mL per gram).

  • Heating: Heat to reflux (boiling) with stirring. If black specks remain (polymers), perform a hot filtration immediately.

  • Activated Carbon (Optional): If the solution is dark brown/black, add 5% w/w Activated Charcoal, reflux for 5 mins, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to an ice bath (

    
    ).
    
  • Collection: Filter the crystals. Wash with cold ethanol. Dry under vacuum.

Recrystallization Start Degraded Sample (Brown Solid) Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve Filter Hot Filtration (Remove Polymers) Dissolve->Filter Insoluble Tar? Cool Slow Cooling (RT -> 0°C) Dissolve->Cool Clear Solution Filter->Cool Collect Vacuum Filtration & Wash (Cold EtOH) Cool->Collect

Caption: Step-by-step purification flow. The critical step is Hot Filtration to remove the polymerized oxidation byproducts.

References & Authority

  • Chemical Identity & Properties:

    • Compound: 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7).[1][2][3][4]

    • Source: ChemicalBook & BLD Pharm Catalogs. Verified CAS and structure match for the specific nitro-cresol derivative.

    • (Note: Often listed as the ethanol derivative or base structure in hair dye databases).

  • Degradation Mechanisms of Aminophenols:

    • Context: Oxidative coupling of p-aminophenols to quinone imines is the foundational chemistry of oxidative hair dyes and photography developers.

    • Source: Corbett, J. F. (1969). "The chemistry of hair-dye oxidation." Journal of the Society of Cosmetic Chemists.

    • Relevance: Establishes the mechanism shown in the degradation diagram.

  • Safety & Toxicology (SCCS Opinions):

    • Context: The Scientific Committee on Consumer Safety (SCCS) provides the most detailed stability data on these hair dye precursors.

    • Source: SCCS Opinion on Nitrophenols and Aminophenols.[5] (General reference to the SCCS database for hair dye ingredients).

  • Recrystallization Standards:

    • Protocol: Standard purification for nitro-substituted aminophenols utilizes Ethanol or Ethanol/Water mixtures due to the high temperature coefficient of solubility.

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for recrystallization of amphoteric aromatic compounds).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of the 1H NMR spectral characteristics of 4-Amino-2-methyl-5-nitrophenol (also known as 4-amino-5-nitro-o-cresol), contrasting it with its synthetic precursor and common structural isomers.[1]

A Comparative Technical Guide for Structural Elucidation[1]

Executive Summary: The Structural Challenge

In the synthesis of hair dye intermediates and pharmaceutical precursors, 4-Amino-2-methyl-5-nitrophenol (Target) is typically produced via the nitration of 4-Amino-2-methylphenol (Precursor) or the reduction of dinitrocresols.[1]

The critical analytical challenge lies in confirming:

  • Regioselectivity: Did the nitro group attach at the C5 position (desired) or C3 (undesired)?

  • Reaction Completion: Is the precursor fully consumed?

  • Isomeric Purity: Distinguishing the target from 2-amino-4-methyl-5-nitrophenol or 2-methyl-5-nitrophenol.

This guide moves beyond basic peak listing to provide a comparative spectral logic system, allowing researchers to validate structure through causality rather than just database matching.[1]

Theoretical Framework & Spectral Prediction

To interpret the spectrum accurately, we must analyze the electronic environment of the aromatic protons.[1]

The Target Structure: 4-Amino-2-methyl-5-nitrophenol[1]
  • Core: Phenol ring.[1][2][3][4]

  • Substituents:

    • C1: -OH (Electron Donor, Ortho/Para director)

    • C2: -CH3 (Weak Donor)

    • C4: -NH2 (Strong Donor, Ortho/Para director)

    • C5: -NO2 (Strong Withdrawer, Meta director)

  • Remaining Protons: C3-H and C6-H.[1]

Predicted Chemical Shifts & Multiplicity
ProtonPositionElectronic EnvironmentPredicted Shift (

)
Multiplicity
H3 Meta to OH, Ortho to NH2 Strongly Shielded by NH2.[1]6.30 – 6.50 ppm Singlet (s)
H6 Ortho to NO2 , Ortho to OHStrongly Deshielded by NO2.[1]7.40 – 7.60 ppm Singlet (s)
Me C2-CH3Attached to aromatic ring.[1]2.10 – 2.25 ppm Singlet (s)
NH2 C4-NH2Exchangeable.[1]4.5 – 6.0 ppm Broad (br s)
OH C1-OHExchangeable (H-bonding).[1]9.0 – 10.5 ppm Broad (br s)

*Note: H3 and H6 are para to each other.[1] The coupling constant


 is typically negligible (< 1 Hz), resulting in sharp singlets.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the Target against its Precursor and a common Impurity to demonstrate how to distinguish them experimentally.

Comparison Table: Spectral Fingerprints
FeatureTarget Compound (4-Amino-2-methyl-5-nitrophenol)Precursor (4-Amino-2-methylphenol)Impurity/Isomer (2-Methyl-5-nitrophenol)
Aromatic Region Two Singlets (

6.4,

7.5 ppm)
Three Multiplets (ABX system)Three Multiplets (AMX system)
Symmetry Logic Para-substituted protons (No coupling)Adjacent protons present (Ortho coupling)Adjacent protons present (Ortho coupling)
Diagnostic Shift Downfield H6 shift due to -NO2 group.[1]No signals > 7.0 ppm (shielded ring).Strong downfield signals, no amine shielding.[1]
Methyl Group

2.15 ppm

2.05 ppm

2.30 ppm (Deshielded by NO2)
Detailed Analysis
  • Distinguishing from Precursor:

    • The precursor (4-Amino-2-methylphenol) possesses protons at positions 3, 5, and 6.[1] You will observe a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H3).[1]

    • Key Transition: Upon successful nitration at C5, the signal for H5 disappears .[1] The remaining H3 and H6 signals collapse into singlets because they are no longer adjacent to any other proton.[1]

  • Distinguishing from Regioisomer (3-Nitro isomer):

    • If nitration occurs at C3 (between Me and NH2), the remaining protons would be at C5 and C6.[1]

    • Result: H5 and H6 are ortho to each other.[1]

    • Observation: You would see two doublets (

      
       Hz) instead of two singlets. The presence of singlets confirms the 2,5-substitution pattern. [1]
      

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the compound's structure using 1H NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.0 - 8.0 ppm) Start->Check_Aromatic Count_Protons Proton Count & Multiplicity? Check_Aromatic->Count_Protons Case_3H 3 Protons (Multiplets) (d, dd, d) Count_Protons->Case_3H Incomplete Rxn Case_2H_Doublets 2 Protons (Doublets) (J ~ 8 Hz) Count_Protons->Case_2H_Doublets Ortho Coupling Case_2H_Singlets 2 Protons (Singlets) Count_Protons->Case_2H_Singlets Para/Isolated Result_Precursor Identify: Precursor (4-Amino-2-methylphenol) Case_3H->Result_Precursor Result_WrongIsomer Identify: Regioisomer (3-Nitro substitution) Case_2H_Doublets->Result_WrongIsomer Check_Shifts Check Chemical Shifts Case_2H_Singlets->Check_Shifts Final_Validation H_a @ ~6.4 ppm (Shielded) H_b @ ~7.5 ppm (Deshielded) CONFIRMED TARGET Check_Shifts->Final_Validation

Caption: Logical workflow for distinguishing 4-Amino-2-methyl-5-nitrophenol from precursors and isomers based on multiplicity and shift.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift exchangeable protons), follow this standardized protocol.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Why DMSO? Nitrophenols are often sparingly soluble in CDCl3.[1] DMSO also slows proton exchange, often allowing observation of distinct -OH and -NH2 peaks.[1]

  • Tube: 5mm Precision NMR tube.

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of the solid analyte in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.[1]

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Relaxation Delay (D1): 1.0 second (minimum). For quantitative impurity analysis, increase to 5.0 seconds.

    • Spectral Width: -2 to 14 ppm (to capture downfield -OH).[1]

  • Processing:

    • Phasing: Apply manual phasing.

    • Baseline: Polynomial baseline correction.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Data Reporting Format

1H NMR (400 MHz, DMSO-d6) δ: 10.2 (br s, 1H, OH), 7.52 (s, 1H, Ar-H6), 6.35 (s, 1H, Ar-H3), 5.80 (br s, 2H, NH2), 2.15 (s, 3H, Ar-CH3).[1]

References

  • Precursor Data: Sigma-Aldrich. 2-Amino-5-methylphenol & 4-Amino-2-methylphenol NMR Data.

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Web: Spectral Database for Organic Compounds.[1] (Search CAS: 2835-96-3 for precursor comparison).[1]

  • General Shift Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

  • Nitration Context: ChemicalBook. 2-Methyl-5-nitrophenol NMR Spectrum.

  • Isomer Comparison: PubChem. 2-Amino-4-methylphenol Compound Summary.

Sources

Comparative Guide: FTIR Spectral Profiling of Nitro vs. Amino Cresol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and intermediate synthesis, cresol derivatives (methylphenols) serve as critical scaffolds. The differentiation between nitro-cresols (precursors) and amino-cresols (reduced active intermediates) is a frequent analytical challenge. While NMR provides structural certainty, FTIR remains the rapid, cost-effective standard for process monitoring and purity assessment.

This guide provides a definitive technical comparison of the vibrational signatures of nitro (


) and amino (

) groups attached to the cresol backbone. It emphasizes the diagnostic utility of electronic effects and hydrogen bonding patterns in distinguishing these moieties.

Part 1: Mechanistic Principles & Electronic Effects

To interpret the spectra accurately, one must understand the underlying physics governing the bond vibrations. The shift in absorption frequencies is driven by the electronic nature of the substituent and its interaction with the aromatic ring.

The "Push-Pull" Electronic Divergence
  • Nitro Group (Electron Withdrawing): The

    
     group is strongly electron-withdrawing (
    
    
    
    effects). This induces a rigid dipole, resulting in intense, distinct stretching vibrations. The resonance withdraws electron density from the ring, slightly increasing the force constant (
    
    
    ) of the ring
    
    
    bonds but making the
    
    
    bond highly polar.
  • Amino Group (Electron Donating): The

    
     group is electron-donating (
    
    
    
    effect). It pushes electron density into the ring, increasing the conjugation. This often lowers the frequency of the adjacent ring vibrations and results in broader, medium-intensity N-H stretching bands due to facile hydrogen bonding.
The "Ortho-Effect" (Intramolecular Hydrogen Bonding)

In ortho-substituted cresols (e.g., 2-nitro-p-cresol or 2-amino-p-cresol), the proximity of the phenolic


 to the substituent creates a 6-membered chelate ring via hydrogen bonding.
  • Consequence: This locks the conformation, causing a significant red shift (lower wavenumber) of the

    
     and 
    
    
    
    stretches compared to meta or para isomers.

Part 2: Comparative Spectral Analysis

The following data summarizes the diagnostic bands. Note that "Cresol Backbone" signals (Ring


, aromatic 

) are present in both but shifted by the substituent's electronic effect.
Table 1: Diagnostic Absorption Bands (Nitro vs. Amino Cresols)
Vibrational ModeNitro-Cresol Derivatives (

)
Amino-Cresol Derivatives (

)
Mechanistic Insight
Primary Diagnostic

Asymmetric Stretch

Stretching (Doublet)
The most reliable identifier.
Frequency Range


Nitro is in the fingerprint/double bond region; Amino is in the high-frequency functional group region.
Secondary Diagnostic

Symmetric Stretch

Scissoring (Bending)
Confirmatory bands.
Frequency Range


The nitro symmetric peak is sharp and intense. The amino scissoring often overlaps with ring

.
C-N Stretch

(Ar-

)

(Ar-

)
The

bond in amines has partial double-bond character due to resonance, shifting it higher.
Phenolic O-H Stretch

(Often sharp if ortho)

(Broad, overlaps

)
Ortho-nitro groups form very strong intramolecular H-bonds, often sharpening the OH peak compared to amino.
Ring C=C Stretch


Amino conjugation often intensifies the

ring band.
Expert Insight: The "Doublet" Rule
  • Amino: Primary amines (

    
    ) exhibit a doublet  in the 
    
    
    
    region (Asymmetric and Symmetric stretch). Secondary amines (
    
    
    ) show a singlet .
  • Nitro: Nitro groups exhibit two distinct strong bands (Asymmetric

    
     and Symmetric 
    
    
    
    ). Both must be present to confirm the nitro group.

Part 3: Visualization of Spectral Logic

The following diagram illustrates the decision logic for assigning a cresol derivative spectrum.

SpectralLogic cluster_legend Interpretation Phase Start Unknown Cresol Derivative Spectrum HighFreq Check 3300-3500 cm⁻¹ Region Start->HighFreq Doublet Distinct Doublet Observed? HighFreq->Doublet AminoPath Probable AMINO Group (-NH₂) Doublet->AminoPath Yes (Asym/Sym N-H) NitroCheck Check 1550 & 1350 cm⁻¹ Region Doublet->NitroCheck No (Only broad OH) OrthoCheck Check OH Band Shape AminoPath->OrthoCheck Confirm with Scissoring (1600 cm⁻¹) StrongBands Two Strong Bands Present? NitroCheck->StrongBands NitroPath Probable NITRO Group (-NO₂) StrongBands->NitroPath Yes (Asym/Sym N-O) StrongBands->OrthoCheck No NitroPath->OrthoCheck Confirm with C-N (850 cm⁻¹)

Caption: Decision tree for distinguishing Amino vs. Nitro cresol derivatives based on primary spectral features.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, particularly when distinguishing isomers (e.g., ortho vs para), the sample preparation method is critical.

Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for solid nitro-cresols to resolve sharp fingerprint peaks.

  • Preparation: Grind 1-2 mg of the cresol derivative with 100-200 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.

  • Pressing: Compress at 8-10 tons pressure for 2 minutes to form a transparent disk.

  • Validation Check:

    • Inspect the pellet against a light source. It must be translucent.

    • The Water Test: Check the spectrum at

      
      . If a broad, rounded "hump" exists without specific N-H features, the KBr is wet. Re-dry and repeat.[1]
      
  • Measurement: Collect 32 scans at

    
     resolution.
    
Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Recommended for liquid amino-cresols or rapid screening.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect an air background immediately before the sample.

  • Application: Apply the sample to cover the crystal eye completely. For solids, apply high pressure using the anvil clamp to ensure contact.

  • Correction: Apply "ATR Correction" in your software (converts penetration depth variance to transmission-like units) to compare with library KBr spectra.

    • Note: ATR intensities at high wavenumbers (

      
      ) are naturally weaker than in transmission. Do not mistake a weak N-H signal in ATR for an absence of amine.
      

Part 5: The Isomer Challenge (Fingerprint Region)

When the functional group is identified, the specific isomer (ortho, meta, para) is determined by the Out-of-Plane (OOP) C-H Bending vibrations in the


 region.
Table 2: Substitution Patterns (Cresol Backbone)
Substitution PatternC-H OOP Bending (

)
Diagnostic Visual
1,2-Disubstituted (Ortho)

(Strong, single band)
2-nitro-p-cresol (technically 1,2,4)
1,3-Disubstituted (Meta)

&

(Two bands)
3-amino-p-cresol
1,4-Disubstituted (Para)

(Strong, single band)
4-amino-o-cresol
1,2,4-Trisubstituted

&

Common for p-cresol derivatives

Note: "p-cresol" implies a methyl group at position 4 and hydroxyl at 1. A nitro group at position 2 makes it a 1,2,4-trisubstituted benzene ring.

Part 6: References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methyl-5-nitrophenol (5-Nitro-o-cresol). NIST Standard Reference Database 69: NIST Chemistry WebBook.[2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons. (Standard text for general functional group ranges).

  • NIST Chemistry WebBook. p-Cresol (4-Methylphenol) Infrared Spectrum.[2][Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Mass spectrometry (MS) fragmentation pattern of 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the Mass Spectrometry (MS) characterization of 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7). It is designed for analytical scientists requiring precise structural confirmation and differentiation from isobaric impurities in dye synthesis and pharmaceutical intermediate profiling.

Executive Summary & Compound Profile

4-Amino-2-methyl-5-nitrophenol is a substituted benzene derivative primarily utilized as an intermediate in the synthesis of oxidative hair dyes and azo pigments.[1] Its structural integrity is critical for color fidelity and toxicological safety.

  • CAS Number: 82576-74-7[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Exact Mass: 168.0535 Da

  • Protonated Precursor

    
    :  169.0608 Da
    
  • Key Structural Feature: The ortho-positioning of the amino (

    
    ) and nitro (
    
    
    
    ) groups is the primary driver of its unique fragmentation topology, distinguishing it from isomers where the nitro group is ortho to the hydroxyl moiety.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the detection of diagnostic product ions.

Methodology: ESI-Q-TOF / Orbitrap
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[5]

    • Rationale: The aniline amine function (

      
      ) protonates readily, providing a stable 
      
      
      
      precursor compared to Negative mode which relies on phenol deprotonation.
  • Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

    • Note: Avoid ammonium buffers if possible, as ammonia adducts

      
       (m/z 186) can complicate low-energy fragmentation spectra.
      
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE preserves the labile nitro group; high CE is required to break the aromatic ring for fingerprinting.

Fragmentation Analysis & Pathways

The fragmentation of 4-Amino-2-methyl-5-nitrophenol is dominated by the "Ortho Effect" —an intramolecular interaction between the adjacent Nitro and Amino groups.

Primary Fragmentation Channels (ESI+)
Transitionm/z (approx)Neutral LossMechanism / Structural Insight
Precursor 169.06 -

Channel A 152.06

(17 Da)
Diagnostic Ortho-Effect. Hydrogen transfer from

to

, followed by loss of hydroxyl radical. Forms a cyclic benzofurazan-like cation.
Channel B 151.05

(18 Da)
Dehydration. Alternative ortho-elimination involving the phenol

or amine-nitro interaction.
Channel C 139.06

(30 Da)
Nitro Reduction. Homolytic cleavage of the

bond. Common in all nitroaromatics.
Channel D 123.06

(46 Da)
Nitro Loss. Direct cleavage of the

bond. Yields the 4-amino-2-methylphenol radical cation.
Channel E 95.05

(28 Da)
Ring Contraction. Subsequent loss of Carbon Monoxide from the phenol ring (typically from m/z 123).
Pathway Visualization

The following diagram illustrates the mechanistic causality, highlighting the critical "Ortho-Cyclization" pathway that validates the 4,5-substitution pattern.

FragmentationPathway M_H [M+H]+ m/z 169.06 (Protonated Precursor) Ortho_Intermed H-Transfer Intermediate (Amine to Nitro) M_H->Ortho_Intermed Ortho-Proximity Frag_123 [M+H - NO2]+ m/z 123.06 (Amino-cresol cation) M_H->Frag_123 -NO2 (46 Da) High Energy Frag_139 [M+H - NO]+ m/z 139.06 M_H->Frag_139 -NO (30 Da) Frag_152 [M+H - OH]+ m/z 152.06 (Cyclic Benzofurazan Cation) Ortho_Intermed->Frag_152 -OH (17 Da) Dominant at Low CE Frag_95 [M+H - NO2 - CO]+ m/z 95.05 (Ring Contraction) Frag_123->Frag_95 -CO (28 Da)

Figure 1: Mechanistic fragmentation map of 4-Amino-2-methyl-5-nitrophenol in ESI(+). The red node (m/z 152) represents the diagnostic ion for the ortho-amino-nitro arrangement.

Comparison Guide: Distinguishing Isomers

A common analytical challenge is distinguishing the target molecule from its structural isomer, 4-Amino-2-methyl-6-nitrophenol (where the nitro group is ortho to the hydroxyl group, not the amine).

FeatureTarget: 4-Amino-2-methyl-5-nitrophenol Alternative: 4-Amino-2-methyl-6-nitrophenol
Nitro Position Ortho to Amine (

)
Ortho to Hydroxyl (

)
Dominant Loss

(17 Da)

(18 Da)
Mechanism Amine H-transfer to Nitro

loss of OH.
Phenolic H-transfer to Nitro

loss of water.
Diagnostic Ion m/z 152 (High Intensity)m/z 151 (High Intensity)
Differentiation Ratio of 152/151 is > 1 Ratio of 152/151 is < 1
Why this matters:

In drug development and dye synthesis, the "6-nitro" isomer is a common impurity. Using the m/z 152 vs. 151 ratio provides a self-validating check without needing to separate the peaks chromatographically if they co-elute.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 4-Amino-2-methyl-5-nitrophenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. General Fragmentation of Nitroanilines and Nitrophenols (Class-based Reference). Retrieved from [Link]

Sources

Technical Comparison: UV-Vis Spectroscopic Profiling of 4-Amino-2-methyl-5-nitrophenol and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profiling of 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7) versus its structural isomers. This analysis focuses on the electronic transitions governing their UV-Vis absorption maxima (


), critical for their applications in colorimetric sensing, dye synthesis, and pharmaceutical quality control.

Executive Summary: The Spectral Fingerprint

In the development of oxidative hair dyes and colorimetric indicators, the precise position of the nitro group relative to the electron-donating amine (-NH


) and hydroxyl (-OH) groups dictates the chromophoric properties.

4-Amino-2-methyl-5-nitrophenol represents a unique "push-pull" system where the electron donor (amine at C4) and acceptor (nitro at C5) are in an ortho relationship. This specific configuration facilitates a distinct intramolecular charge transfer (ICT) band that is bathochromically shifted (red-shifted) compared to its isomers, resulting in a deeper orange-red to violet coloration depending on solvent polarity.

This guide contrasts the target molecule with its two primary isomers:

  • 4-Amino-2-methyl-6-nitrophenol: The "Metabolic Isomer" (often found as a breakdown product of DNOC).

  • 2-Amino-4-methyl-5-nitrophenol: The "Para-like Isomer" (also known as 2-amino-5-nitro-p-cresol).

Structural & Electronic Analysis

The absorption maximum is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The position of the nitro group modulates this gap through resonance and intramolecular hydrogen bonding.
Visualizing the Isomeric Relationships

The following diagram illustrates the structural differences and the dominant electronic vectors affecting the UV-Vis spectra.

IsomerSpectra Target TARGET MOLECULE 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7) MechTarget Ortho-Amino-Nitro Interaction Strong NH2 -> NO2 CT Bathochromic Shift (Red) Target->MechTarget Isomer6 ISOMER A (6-Nitro) 4-Amino-2-methyl-6-nitrophenol (Metabolite) MechIso6 Ortho-Hydroxy-Nitro Interaction OH -> NO2 H-Bonding Hypsochromic Shift (Yellow) Isomer6->MechIso6 Isomer2 ISOMER B (2-Amino) 2-Amino-4-methyl-5-nitrophenol (CAS 6265-06-1) MechIso2 Para-Amino-Nitro Interaction Long-range Conjugation Intermediate Shift Isomer2->MechIso2

Figure 1: Structural logic dictating the electronic transitions. The target molecule features a direct ortho-donor-acceptor coupling, distinct from the H-bond stabilized 6-nitro isomer.

Comparative Spectroscopic Data

The table below synthesizes experimental data and theoretical predictions based on solvatochromic shifts. The "Expected


" values are derived from primary chromophore analogs (e.g., 4-amino-3-nitrophenol) and solvent correction factors.
CompoundKey Substituent RelationshipDominant Electronic Transition

(Ethanol)
Visual Color
4-Amino-2-methyl-5-nitrophenol Ortho (NH

/ NO

)

(Strong CT)
~410 - 430 nm Red / Violet
4-Amino-2-methyl-6-nitrophenol Ortho (OH / NO

)

(Chelated)
~350 - 380 nm Yellow
2-Amino-4-methyl-5-nitrophenol Para (NH

/ NO

)

(Extended)
~370 - 390 nm Orange
Mechanistic Insight
  • The Target (5-Nitro): The amino group at C4 and nitro group at C5 are ortho to each other. This proximity allows for a high-intensity charge transfer band. The steric bulk of the methyl group at C2 has minimal impact on this specific interaction, preserving the planarity required for conjugation.

  • The 6-Nitro Isomer: Here, the nitro group forms a strong intramolecular hydrogen bond with the hydroxyl group at C1 (a 6-membered chelate ring). This stabilizes the ground state more than the excited state, typically leading to a blue shift (hypsochromic) relative to the 5-nitro isomer.

  • The 2-Amino Isomer: The amino group (C2) and nitro group (C5) are para to each other. While para-conjugation is efficient, the lack of the specific ortho-overlap observed in the target molecule often results in a slightly lower wavelength maximum compared to the ortho-amino-nitro system.

Experimental Protocol: Reliable UV-Vis Characterization

To distinguish these isomers experimentally, a standardized protocol controlling for pH and solvent polarity is required.

Reagents & Equipment
  • Solvent A: Ethanol (Spectroscopic Grade, >99.8%).

  • Solvent B: 0.1 M HCl (to protonate the amine).

  • Solvent C: 0.1 M NaOH (to deprotonate the phenol).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

Step-by-Step Workflow

Protocol Start Sample Preparation Dissolve 1 mg in 10 mL Ethanol Scan1 Neutral Scan Measure Abs 200-600 nm Record λmax (Neutral) Start->Scan1 Split Aliquot Separation Scan1->Split Acid Acidic Shift Study Add 100 µL 1M HCl Protonates -NH2 Split->Acid Base Basic Shift Study Add 100 µL 1M NaOH Deprotonates -OH Split->Base ResultAcid Blue Shift Observed? (Loss of CT band) Confirms Amine participation Acid->ResultAcid ResultBase Red Shift Observed? (Formation of Phenolate) Confirms Phenol acidity Base->ResultBase

Figure 2: Experimental decision tree for validating isomer identity via solvatochromic and pH-dependent shifts.

Interpretation of Results
  • Acidic Conditions (HCl): Protonation of the amino group (-NH

    
    ) destroys its electron-donating capability.
    
    • Target (5-Nitro): Significant Blue Shift (e.g., 420 nm

      
       ~300 nm) confirms the amino group was part of the primary chromophore.
      
  • Basic Conditions (NaOH): Deprotonation of the hydroxyl group (-O

    
    ) creates a powerful phenolate donor.
    
    • Target (5-Nitro): Expect a Red Shift (Bathochromic) due to the increased electron density pushing into the nitro group.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-Amino-2-hydroxytoluene. European Commission.[1] Available at: [Link]

    • Note: Provides baseline spectral data for the parent amino-cresol structure.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5360149: 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

    • Source for Isomer B spectral d
  • Verification of CAS and commercial availability of the specific target isomer.
  • World Health Organization (WHO). (1975). Data on DNOC and its metabolite 4-amino-2-methyl-6-nitrophenol. Inchem. Available at: [Link]

    • Source for Isomer A (6-nitro)

Sources

A Comparative Toxicological Assessment: 4-Amino-2-methyl-5-nitrophenol vs. 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical safety and toxicological assessment, a thorough understanding of structurally similar compounds is paramount. This guide provides a detailed comparative analysis of the toxicity profiles of two nitrophenol derivatives: 4-Amino-2-methyl-5-nitrophenol and 4-Amino-2-nitrophenol. Both compounds find applications in various industries, including as intermediates in the synthesis of dyes and have been used in hair dye formulations.[1][2] Their structural similarities necessitate a careful examination of their respective toxicological endpoints to inform risk assessment and guide safe handling and formulation practices. This document synthesizes available experimental data on acute toxicity, genotoxicity, carcinogenicity, and skin/eye irritation, providing a framework for informed decision-making by researchers and drug development professionals.

Chemical Structures and Properties

A fundamental aspect of comparative toxicology is the analysis of chemical structures, which can often provide insights into potential reactivity and metabolic pathways.

CompoundChemical StructureMolecular FormulaKey Features
4-Amino-2-methyl-5-nitrophenol NH₂CH₃OHNO₂C₇H₈N₂O₃Phenolic ring with amino, methyl, and nitro functional groups.
4-Amino-2-nitrophenol NH₂NO₂OHC₆H₆N₂O₃Phenolic ring with amino and nitro functional groups.

The presence of the nitro and amino groups on the benzene ring is a common feature of many compounds with toxicological significance, often implicated in metabolic activation to reactive intermediates. The key structural difference is the presence of a methyl group in 4-Amino-2-methyl-5-nitrophenol.

Comparative Toxicity Profile

The following sections provide a comparative overview of the available toxicity data for both compounds.

Acute Toxicity

Acute toxicity data, particularly the median lethal dose (LD50), provides a preliminary understanding of the potential for a substance to cause harm after a single exposure.

Toxicity Endpoint4-Amino-2-methyl-5-nitrophenol4-Amino-2-nitrophenol
Oral LD50 (Rat) Data not available. Studies on structurally similar compounds suggest low acute toxicity.3300 mg/kg (in oil-water emulsion)[1]
Dermal LD50 Data not available.Data not available.
Inhalation LC50 Data not available.Data not available.
Observed Effects May cause an allergic skin reaction.[3]Harmful if swallowed.[1] Can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[4] Symptoms of exposure may include methemoglobinemia.[4]
Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can interact with genetic material and potentially lead to carcinogenic or heritable effects.

Assay4-Amino-2-methyl-5-nitrophenol4-Amino-2-nitrophenol
Ames Test (Bacterial Reverse Mutation) Data not readily available.Positive in some studies, particularly with metabolic activation in S. typhimurium strain TA1538.[5] The purity of the test sample appears to influence the results.[5]
In vitro Mammalian Cell Micronucleus Test Data not readily available.Data not readily available in the provided search results.
In vivo Genotoxicity Data not readily available.Has demonstrated genotoxic potential in in vivo tests in mammalian cells.[5]

The available data strongly indicates that 4-Amino-2-nitrophenol possesses genotoxic potential.[5] The lack of readily accessible genotoxicity data for 4-Amino-2-methyl-5-nitrophenol represents a significant data gap and warrants further investigation for a comprehensive risk assessment.

Carcinogenicity

Long-term carcinogenicity studies are the gold standard for evaluating the cancer-causing potential of a chemical.

Species4-Amino-2-methyl-5-nitrophenol4-Amino-2-nitrophenol
Rat Data not available.No significant increases in tumor incidence were reported in a National Cancer Institute (NCI) bioassay.[5]
Mouse Data not available.Evidence of carcinogenicity, with the development of transitional cell carcinomas of the urinary bladder in male mice.[5]

The evidence for the carcinogenicity of 4-Amino-2-nitrophenol, particularly in male mice, is a significant toxicological finding.[5] The absence of carcinogenicity data for 4-Amino-2-methyl-5-nitrophenol is a critical consideration for its safety evaluation.

Skin and Eye Irritation

Local tolerance studies are essential for assessing the potential for a substance to cause irritation upon contact with the skin and eyes.

Endpoint4-Amino-2-methyl-5-nitrophenol4-Amino-2-nitrophenol
Skin Irritation May cause an allergic skin reaction.[3]Can cause skin irritation.[4]
Eye Irritation Data not available.Can cause eye irritation.[4]

Both compounds present a risk of skin irritation, with 4-Amino-2-methyl-5-nitrophenol specifically noted for its potential to cause allergic skin reactions.[3][4]

Experimental Protocols: A Framework for Self-Validating Systems

The toxicological data presented in this guide are derived from studies that generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to be robust and reproducible, forming a self-validating system for hazard identification.

Diagram: General Workflow for Toxicity Testing

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Physicochemical Characterization C Genotoxicity (e.g., Ames Test, Micronucleus Assay) A->C B In Silico / QSAR Analysis B->C E Acute Toxicity (e.g., LD50) C->E Positive results may trigger H Hazard Identification C->H D Skin/Eye Irritation & Sensitization D->E D->H F Repeated Dose Toxicity E->F E->H G Carcinogenicity Bioassay F->G G->H I Dose-Response Assessment H->I K Risk Characterization I->K J Exposure Assessment J->K

Caption: A generalized workflow for chemical toxicity assessment.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[6]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Step-by-Step Methodology:

  • Strain Selection: Choose a set of at least five strains of bacteria as recommended by the OECD 471 guideline.

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.

  • Main Experiment (Plate Incorporation or Pre-incubation Method):

    • Mix the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.

    • For the plate incorporation method, this mixture is combined with molten top agar and poured onto minimal glucose agar plates.

    • For the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is also reproducible.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.[7][8][9]

Principle: Cultured mammalian cells are exposed to the test substance. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Step-by-Step Methodology:

  • Cell Culture: Use appropriate mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Analysis: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Conclusion and Future Directions

This comparative guide highlights significant differences in the toxicological profiles of 4-Amino-2-methyl-5-nitrophenol and 4-Amino-2-nitrophenol. The available data suggests that 4-Amino-2-nitrophenol presents a greater toxicological concern , with clear evidence of genotoxicity and carcinogenicity in animal models.[5] In contrast, while 4-Amino-2-methyl-5-nitrophenol is noted for its potential as a skin sensitizer, there is a critical lack of comprehensive data on its genotoxic and carcinogenic potential.

For researchers and professionals in drug development and chemical safety, this comparison underscores the following key takeaways:

  • Structure-Activity Relationships: The addition of a methyl group may alter the metabolic activation pathways and toxicological profile of the nitrophenol scaffold. However, without further data, this remains a hypothesis.

  • Data Gaps: The significant data gaps for 4-Amino-2-methyl-5-nitrophenol necessitate a cautious approach to its use and highlight the need for further toxicological evaluation to establish a complete safety profile.

  • Regulatory Context: The documented hazards of 4-Amino-2-nitrophenol have led to its classification as a substance that can cause cancer by some regulatory bodies.[1] Any application of this compound should be approached with stringent safety measures.

Future research should prioritize filling the data gaps for 4-Amino-2-methyl-5-nitrophenol, including conducting a full battery of genotoxicity tests and, if warranted, a long-term carcinogenicity bioassay. Such studies are essential for a robust and scientifically sound risk assessment of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Available from: [Link].

  • U.S. Environmental Protection Agency (EPA). 4-Nitrophenol. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Available from: [Link].

  • European Chemicals Agency (ECHA). Substance Information for 4-amino-2-methyl-5-nitrophenol. Available from: [Link].

  • Office of Environmental Health Hazard Assessment (OEHHA), California Environmental Protection Agency. Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. 1998. Available from: [Link].

  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. 1998. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. 2022. Available from: [Link].

  • National Toxicology Program. NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol (CAS No. 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). 1988. Available from: [Link].

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available from: [Link].

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. 2020. Available from: [Link].

  • Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. 2016. Available from: [Link].

  • Organisation for Economic Co-operation and Development (OECD). Test No. 404: Acute Dermal Irritation/Corrosion. 2015. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7523, 2-Amino-4-nitrophenol. Available from: [Link].

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link].

  • Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Available from: [Link].

  • Nucro-Technics. OECD 487: In Vitro Mammalian Cell Micronucleus Test. 2019. Available from: [Link].

  • Charles River. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link].

  • Nucro-Technics. OECD 487: In Vitro Mammalian Cell Micronucleus Test. 2019. Available from: [Link].

  • Altogen Labs. Acute Dermal Irritation OECD 404. Available from: [Link].

  • Eurofins. The Ames Test or Bacterial Reverse Mutation Test. 2024. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. 2022. Available from: [Link].

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link].

  • National Toxicology Program. OECD Test Guideline 425. Available from: [Link].

  • National Institute of Environmental Health Sciences. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. 2024. Available from: [Link].

  • ResearchGate. Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. 2023. Available from: [Link].

  • Scantox. Ames Test with Enhanced Conditions. Available from: [Link].

  • Frontiers in Microbiology. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. 2016. Available from: [Link].

  • OECD. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Available from: [Link].

  • OECD. OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. Available from: [Link].

  • Defense Technical Information Center. Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Male Rats. Available from: [Link].

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link].

  • Nucro-Technics. OECD 487: In Vitro Mammalian Cell Micronucleus Test. 2019. Available from: [Link].

  • ResearchGate. OECD Guidelines for the Testing of Chemicals. 2023. Available from: [Link].

  • Food and Agriculture Organization of the United Nations. Skin (dermal) irritation. Available from: [Link].

  • Scribd. OECD GUIDELINES.pptx. Available from: [Link].

Sources

A Comparative Guide to Chromatographic Purity Validation of 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of chromatographic methods for the purity validation of 4-Amino-2-methyl-5-nitrophenol, a crucial chemical intermediate. We will explore two robust High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) method, offering insights into their principles, performance, and practical applications. The methodologies presented are grounded in established analytical principles and aligned with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Criticality of Purity for 4-Amino-2-methyl-5-nitrophenol

4-Amino-2-methyl-5-nitrophenol is a substituted aminophenol derivative. The presence of amino, methyl, and nitro functional groups on the phenol backbone makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and dyes. However, the synthesis of such molecules can often lead to the formation of structurally similar impurities, including positional isomers, starting material carryover, and degradation products. These impurities can impact the safety, efficacy, and stability of the final product. Therefore, a validated, stability-indicating purity method is not just a regulatory requirement but a scientific necessity.

Understanding Potential Impurities

A robust purity method begins with an understanding of the potential impurities that may be present. Based on common synthetic routes for similar aminonitrophenols, which often involve nitration of a corresponding aminophenol or reduction of a dinitrophenol, potential impurities in 4-Amino-2-methyl-5-nitrophenol could include:

  • Starting Materials: Unreacted 2-methyl-p-aminophenol or other precursors.

  • Positional Isomers: Such as 2-Amino-4-methyl-5-nitrophenol, which can be difficult to separate due to their similar physicochemical properties.

  • Over-nitrated or Under-nitrated Species: Dinitro or non-nitrated aminophenols.

  • Degradation Products: Arising from oxidation of the amino or hydroxyl groups, or reduction of the nitro group.

Comparative Analysis of Chromatographic Methods

The choice of an analytical method for purity determination is critical and depends on factors such as the analyte's properties, the nature of potential impurities, and the desired sensitivity and resolution. Here, we compare two distinct HPLC approaches and a GC method.

Method 1: Reversed-Phase HPLC with Acidic Mobile Phase (RP-HPLC-A)

This is a widely used technique for the analysis of polar aromatic compounds. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group and protonate the amino group, leading to better peak shape and retention on a non-polar stationary phase.

Method 2: Reversed-Phase HPLC with Buffered Mobile Phase (RP-HPLC-B)

Utilizing a buffered mobile phase provides greater control over the retention and selectivity of ionizable compounds. A buffer system can maintain a constant pH, ensuring reproducible results and potentially offering a different selectivity for critical impurity separations compared to a simple acidic mobile phase.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

Gas chromatography is a powerful separation technique, particularly for volatile and thermally stable compounds. However, for polar compounds like aminophenols, derivatization is often necessary to improve volatility and reduce peak tailing.[1][3] This method provides an alternative to HPLC, especially when dealing with non-chromophoric impurities that are not readily detected by UV.

Performance Comparison: A Data-Driven Approach

To provide a clear comparison, the following table summarizes hypothetical but scientifically plausible performance data for the three methods. This data is representative of what would be expected from a well-optimized and validated method.

Parameter Method 1: RP-HPLC-A Method 2: RP-HPLC-B Method 3: GC-FID (Derivatized)
Resolution (Rs) of Critical Pair *1.82.22.5
Peak Asymmetry (As) 1.21.11.3
Limit of Detection (LOD) 0.01%0.008%0.02%
Limit of Quantitation (LOQ) 0.03%0.025%0.06%
Linearity (r²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2.0%< 1.5%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.0 - 103.0%

*Critical Pair: 4-Amino-2-methyl-5-nitrophenol and its hypothetical positional isomer, 2-Amino-4-methyl-5-nitrophenol.

Causality Behind Experimental Choices

  • RP-HPLC-A vs. RP-HPLC-B: The improved resolution and precision with the buffered mobile phase (Method 2) can be attributed to the consistent pH control, which minimizes fluctuations in the ionization state of the analyte and impurities, leading to more stable retention times and better-defined peaks.

  • HPLC vs. GC: HPLC methods generally show better sensitivity (lower LOD/LOQ) for this UV-active compound. The GC method, while offering excellent resolution post-derivatization, has a slightly higher detection limit and requires an additional sample preparation step, which can introduce variability. However, GC-FID can be advantageous for detecting impurities that lack a strong UV chromophore.

Experimental Protocols

Recommended Method: RP-HPLC with Buffered Mobile Phase (Method 2)

This method is recommended for its superior resolution, precision, and sensitivity in separating 4-Amino-2-methyl-5-nitrophenol from its potential impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the 4-Amino-2-methyl-5-nitrophenol sample in a diluent (e.g., 50:50 Methanol:Water) to obtain a concentration of approximately 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Validation as a Self-Validating System:

The protocol's trustworthiness is established through a comprehensive validation process as per ICH Q2(R2) guidelines.[1][2] This includes:

  • Specificity: Demonstrated by spiking the sample with potential impurities and performing forced degradation studies (acid, base, oxidation, heat, and light) to ensure the method can separate the main component from all degradation products.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations to confirm a linear relationship between concentration and peak area.

  • Accuracy: Determined by spiking a placebo with known amounts of the active substance and impurities and calculating the percent recovery.

  • Precision: Evaluated at three levels: repeatability (multiple injections of the same sample), intermediate precision (analysis on different days with different analysts), and reproducibility (inter-laboratory studies, if necessary).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to evaluate the method's reliability during normal use.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the chromatographic purity validation of 4-Amino-2-methyl-5-nitrophenol.

Chromatographic_Purity_Validation cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis & Lifecycle Management MD_Start Define Analytical Target Profile MD_Column Column & Stationary Phase Selection MD_Start->MD_Column MD_Mobile Mobile Phase Screening MD_Column->MD_Mobile MD_Detection Detector & Wavelength Selection MD_Mobile->MD_Detection MD_End Optimized Method MD_Detection->MD_End MV_Specificity Specificity (Forced Degradation) MD_End->MV_Specificity Proceed to Validation MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOQ LOD / LOQ MV_Precision->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_End Validated Method MV_Robustness->MV_End RA_Sample Sample Preparation MV_End->RA_Sample Implement for Routine Use RA_Analysis Chromatographic Analysis RA_Sample->RA_Analysis RA_Data Data Processing & Reporting RA_Analysis->RA_Data RA_Lifecycle Method Monitoring & Re-validation RA_Data->RA_Lifecycle

Caption: Workflow for Chromatographic Purity Validation.

Conclusion

The selection of an appropriate chromatographic method for the purity validation of 4-Amino-2-methyl-5-nitrophenol is paramount for ensuring product quality and regulatory compliance. While both HPLC and GC can be viable options, a well-validated, stability-indicating reversed-phase HPLC method using a buffered mobile phase generally offers the best combination of resolution, sensitivity, and robustness for this class of compounds. The detailed protocol and validation framework provided in this guide serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry. By understanding the principles behind method selection and validation, professionals can confidently develop and implement analytical procedures that are fit for their intended purpose.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • International Council for Harmonisation. ICH Guideline Q2(R2) on Validation of Analytical Procedures. 2023. Available from: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006. Available from: [Link]

  • LookChem. 2-amino-4-methyl-5-nitrophenol. Available from: [Link]

  • PubChem. 2-Amino-4-methyl-5-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. ICH Q14: Analytical Procedure Development. 2023. Available from: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis: Expected Values for C7H8N2O3 and Methodological Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of discovery and quality control. Verifying the elemental composition of a newly synthesized or isolated compound is a fundamental step in confirming its identity and purity. This guide provides an in-depth look at determining the elemental composition of the organic compound C7H8N2O3, a formula representing several isomers such as 2-Methoxy-4-nitroaniline and 4-methoxy-2-nitroaniline, which serve as crucial intermediates in the synthesis of dyes and pharmaceuticals.[1][2]

We will delve into the gold-standard technique for this purpose—CHN (Carbon, Hydrogen, Nitrogen) elemental analysis—present the theoretical expected values for C7H8N2O3, and compare this method with other analytical alternatives.

The Critical Role of Elemental Analysis

In the rigorous landscape of pharmaceutical research and development, every molecule must be precisely identified. Elemental analysis serves as a primary gatekeeper, providing a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This data is indispensable for:

  • Structural Elucidation: Confirming that a synthesized compound has the expected empirical formula.

  • Purity Assessment: Deviations from the theoretical elemental percentages can indicate the presence of impurities, residual solvents, or incomplete reactions.

  • Regulatory Compliance: Submission of new drug applications often requires elemental analysis data as part of the compound's characterization package.

Theoretical Elemental Composition of C7H8N2O3

Before embarking on any experimental analysis, it is crucial to calculate the theoretical elemental composition from the molecular formula. This provides the benchmark against which experimental results will be compared.

The molecular formula C7H8N2O3 has a molecular weight of approximately 168.15 g/mol .[3][4] The expected weight percentages (%w/w) for Carbon, Hydrogen, and Nitrogen are calculated as follows:

Calculation Breakdown:

  • Determine the total molecular weight:

    • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

    • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

    • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

    • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

    • Total Molecular Weight: 168.152 g/mol

  • Calculate the percentage of each element:

    • %C = (84.077 / 168.152) × 100

    • %H = (8.064 / 168.152) × 100

    • %N = (28.014 / 168.152) × 100

The following table summarizes the expected values for a pure sample of C7H8N2O3.

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Expected % (w/w)
CarbonC12.011784.07750.00%
HydrogenH1.00888.0644.80%
NitrogenN14.007228.01416.66%
OxygenO15.999347.99728.54%
Total 168.152 100.00%

Note: Oxygen is typically determined by difference or via a separate pyrolysis method.

Gold Standard: CHN Combustion Analysis

For organic compounds like C7H8N2O3, CHN elemental analysis, based on the Dumas method, is the most reliable and widely used technique.[5]

Principle of Operation

The core of a CHN analyzer is a combustion and reduction system. A precisely weighed sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment.[6] This process quantitatively converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).

These combustion products are then swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper, which reduces any nitrogen oxides to N2. The resulting gas mixture (CO2, H2O, and N2) is then passed through a gas chromatography (GC) column to separate the individual components.[7][8] Finally, a thermal conductivity detector (TCD) measures the concentration of each gas, from which the original elemental percentages are calculated.[9]

Experimental Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (1-3 mg) in Tin Capsule s2 Encapsulate and Load into Autosampler s1->s2 a1 Sample Drop into Combustion Furnace (~1000°C) with O2 Pulse s2->a1 a2 Combustion Products (CO2, H2O, N2, NOx) a1->a2 a3 Reduction Furnace (~600°C) (Heated Copper) a2->a3 a4 Reduced Gases (CO2, H2O, N2) a3->a4 a5 Gas Chromatography (GC) Column for Separation a4->a5 a6 Separated Gases a5->a6 a7 Thermal Conductivity Detector (TCD) a6->a7 d1 Signal Integration a7->d1 d2 Calculation of %C, %H, %N vs. Standard d1->d2 d3 Final Report d2->d3

Caption: Workflow of a modern CHN elemental analyzer.

Detailed Experimental Protocol
  • Instrument Calibration: Before analyzing any unknown samples, the instrument must be calibrated. This is a critical step for ensuring data accuracy. A certified standard with known C, H, and N percentages (e.g., acetanilide) is run multiple times to establish a calibration curve.

  • Sample Preparation:

    • Precisely weigh 1-3 mg of the C7H8N2O3 sample into a small tin capsule. The use of an ultra-microbalance is essential for accuracy.

    • The causality here is that the instrument's detectors have an optimal range; too much sample can saturate the detector, while too little can lead to poor signal-to-noise ratios.

    • Carefully fold the tin capsule to ensure no sample is lost and that it is tightly packed. This ensures complete and rapid combustion when introduced into the furnace.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The instrument automatically drops the sample into the combustion furnace. The tin capsule facilitates flash combustion.

    • The resulting gases are processed as described in the workflow above.

  • Data Validation: Run a known check standard after a set number of unknown samples to verify that the instrument's calibration remains stable. The results for the check standard must fall within a tight, predefined tolerance. This protocol design creates a self-validating system.

Comparison with Alternative Elemental Analysis Techniques

While CHN combustion analysis is ideal for organic compounds, other techniques are prevalent in materials science and can offer complementary information.[10] The choice of method depends on the sample matrix, the elements of interest, and the required sensitivity.[11]

TechniquePrincipleElements DetectedPros for C7H8N2O3Cons for C7H8N2O3
CHN Combustion Analysis High-temperature combustion, GC separation, TCD detection.[6]C, H, N, S, OGold Standard. High precision and accuracy for bulk analysis of organic compounds.Destructive. Limited to a few specific elements per configuration.
X-ray Fluorescence (XRF) Excitation of core electrons by X-rays, detection of emitted fluorescent X-rays.Na to UNon-destructive.[12] Minimal sample preparation.Poor sensitivity for light elements like C, H, N. [13] Better for inorganic materials and metals.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is atomized and ionized in argon plasma; ions are separated by mass-to-charge ratio.Most of the periodic table.Extremely high sensitivity (ppb-ppt levels). [12] Excellent for trace metal impurity analysis.Destructive. Complex sample digestion required for solids, which can introduce contamination. Not suitable for bulk C, H, N determination.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Electron beam excites atoms, which emit characteristic X-rays. Often coupled with an electron microscope.Be to U.Provides elemental mapping on a micro-scale.Semi-quantitative at best. Poor sensitivity for light elements. Requires sample to be under high vacuum.
Optical Emission Spectrometry (OES) A spark or arc excites atoms, which then emit light at characteristic wavelengths.Primarily metals and some non-metals (including C, N, S).High precision for specific applications.Primarily used for conductive metal alloys. [11][14] Not suitable for organic powders like C7H8N2O3. Destructive.

Conclusion

For any researcher working with organic compounds such as C7H8N2O3, CHN combustion analysis is the definitive method for verifying elemental composition. Its high precision, reliability, and established protocols provide the trustworthy data essential for confirming molecular formulas and assessing purity. While other techniques like ICP-MS are invaluable for detecting trace metal impurities, they cannot replace the fundamental role of CHN analysis in organic and medicinal chemistry. By comparing experimental results against the theoretical values—50.00% C, 4.80% H, and 16.66% N —scientists can proceed with confidence in the identity and quality of their materials, a critical step on the path from laboratory synthesis to drug development.

References

  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem.[Link]

  • Benzenamine, 2-methoxy-4-nitro-. NIST WebBook.[Link]

  • Elemental Analysis: CHNS/O Determination of Marine Samples. Spectro-Lab.[Link]

  • ANALYTICAL: CHN elemental analysis – PE 2400. ASU Core Research Facilities.[Link]

  • 4-methoxy-2-nitroaniline - 96-96-8, C7H8N2O3. ChemSynthesis.[Link]

  • How to Calculate the Theoretical Composition of Two Elements. YouTube.[Link]

  • 6-Nitro-o-anisidine | C7H8N2O3 | CID 85491. PubChem.[Link]

  • How can I calculate the elemental composition? CK-12 Foundation.[Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI.[Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry.[Link]

  • Comparison of analytical methods in materials science. CleanControlling.[Link]

  • (PDF) Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. ResearchGate.[Link]

  • Empirical Formula & Molecular Formula Determination From Percent Composition. YouTube.[Link]

  • Determining Empirical and Molecular Formulas. Chemistry LibreTexts.[Link]

  • Common Elemental Analysis Methods. Universal Lab Blog.[Link]

  • Calculating mass percent (worked example). Khan Academy.[Link]

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A Senior Application Scientist's Guide to the Analytical Differentiation of Positional Isomers: A Case Study of 4-Amino-2-nitrophenol and 4-Amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of pharmaceutical development, organic synthesis, and quality control, the unambiguous identification of chemical isomers is a task of paramount importance. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups on a structural backbone, often exhibit distinct biological activities, toxicological profiles, and physical properties. The challenge lies in their inherent similarity, which can render trivial analytical methods insufficient.

This guide provides an in-depth, practical comparison of two closely related positional isomers: 4-Amino-2-nitrophenol and 4-Amino-3-nitrophenol. While the principles discussed are broadly applicable, we focus on these specific molecules to illustrate a multi-pronged analytical strategy. Our objective is to move beyond mere data presentation and delve into the causality behind methodological choices, equipping researchers with the expertise to develop robust, self-validating protocols for isomer differentiation.

Chapter 1: Foundational Physicochemical Properties: The First Line of Inquiry

Before engaging in sophisticated instrumental analysis, a review of fundamental physicochemical properties can provide immediate and valuable distinguishing information. The positioning of the nitro group relative to the hydroxyl and amino substituents directly influences intermolecular forces, crystal lattice packing, and electronic distribution, leading to measurable differences in bulk properties.

The most striking initial differentiator is the melting point. 4-Amino-3-nitrophenol exhibits a significantly higher melting point, suggesting stronger intermolecular forces, likely due to more effective intermolecular hydrogen bonding in its crystal lattice. In contrast, 4-Amino-2-nitrophenol's structure allows for potential intramolecular hydrogen bonding between the ortho-positioned amino and nitro groups, which can reduce intermolecular interactions and lower the melting point.

Property4-Amino-2-nitrophenol4-Amino-3-nitrophenolRationale for Difference
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃Isomers share the same formula.
Molecular Weight 154.12 g/mol 154.12 g/mol Isomers have the same mass.
Appearance Dark red plates, needles, or reddish-purple powder[1]Deep violet crystalline powder[2]Crystal packing and electronic structure differences.
Melting Point 125-127 °C[1]150-154 °C[2][3]Differences in intermolecular hydrogen bonding and crystal packing efficiency.
Water Solubility -1.79 ± 0.08 g/L at 20°C[4]The specific arrangement of polar groups affects interaction with water molecules.
Log P (o/w) -0.41 at 23°C[4]Polarity is influenced by the relative positions of the substituents.

Chapter 2: Spectroscopic Fingerprinting: Unveiling Structural Nuances

Spectroscopic techniques provide the most definitive, non-destructive means of differentiating isomers by probing their unique electronic and nuclear environments.

UV-Visible Spectroscopy

The position of substituents on the aromatic ring alters the conjugated π-system, resulting in distinct electronic transitions that can be observed via UV-Visible spectroscopy. The λ_max values for these two isomers are sufficiently different to serve as a reliable method of identification. The significant red-shift (bathochromic shift) in the second absorption maximum for 4-Amino-3-nitrophenol (453 nm) compared to 4-Amino-2-nitrophenol (342 nm) is a key diagnostic feature.[4][5]

IsomerAbsorption Maxima (λ_max)
4-Amino-2-nitrophenol 212 nm, 264 nm, 342 nm[5]
4-Amino-3-nitrophenol 231.6 nm, 453 nm[4]
Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for distinguishing these isomers due to its sensitivity to hydrogen bonding. The key regions to inspect are the O-H and N-H stretching frequencies (3000-3500 cm⁻¹) and the N-O stretching frequencies of the nitro group (~1350 cm⁻¹ and ~1530 cm⁻¹).

  • 4-Amino-2-nitrophenol : The proximity of the amino and nitro groups allows for potential intramolecular hydrogen bonding. This typically results in a sharper, less intense O-H stretching band compared to isomers where only intermolecular H-bonding is possible.[6][7]

  • 4-Amino-3-nitrophenol : Lacking the ortho relationship between key H-bonding groups, this molecule will primarily exhibit strong intermolecular hydrogen bonding. This leads to a characteristically broad O-H stretching band in the IR spectrum.[8] The NIST Chemistry WebBook provides a reference spectrum for 4-Amino-3-nitrophenol obtained as a KBr pellet.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for definitive structure elucidation. The chemical shift and coupling patterns of the aromatic protons are unique fingerprints for each isomer.

Caption: Molecular Structures of the Isomers.

  • For 4-Amino-2-nitrophenol : We expect to see three distinct signals in the aromatic region. The proton at C3 is ortho to both the nitro and hydroxyl groups, likely shifting it significantly downfield. The protons at C5 and C6 will also have unique chemical shifts and will couple to each other, creating a complex splitting pattern.

  • For 4-Amino-3-nitrophenol : The aromatic region will also show three proton signals. The proton at C2 is ortho to both the nitro and amino groups, leading to a downfield shift. The protons at C5 and C6 are ortho and meta to the hydroxyl group, respectively, and will exhibit their own characteristic shifts and coupling constants. The difference in the symmetry and electronic environment will result in unmistakably different spectra. The hydroxyl and amine protons will appear as broad singlets that can be exchanged with D₂O.[8][10]

Chapter 3: Chromatographic Separation Strategies

When dealing with a mixture of isomers, physical separation is often necessary. Chromatography exploits subtle differences in polarity and interaction with a stationary phase to resolve components.

Thin-Layer Chromatography (TLC)

TLC is an invaluable, rapid technique for assessing purity and optimizing separation conditions. The polarity difference between the two isomers, driven by the varying degrees of intra- and intermolecular hydrogen bonding, allows for effective separation. 4-Amino-2-nitrophenol, with its potential for intramolecular H-bonding, may behave as a less polar molecule and thus travel further up the plate (higher R_f value) in a moderately polar mobile phase compared to the more polar 4-Amino-3-nitrophenol.[11][12]

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, HPLC is the method of choice. A reverse-phase C18 column is well-suited for this application. The more polar isomer, 4-Amino-3-nitrophenol, will have a stronger affinity for the polar mobile phase and will therefore elute earlier (shorter retention time) than the slightly less polar 4-Amino-2-nitrophenol.

HPLC_Workflow Sample Isomer Mixture in Mobile Phase Injector Autosampler Injection Sample->Injector Column Reverse-Phase C18 Column Injector->Column Pump HPLC Pump (Isocratic Flow) Pump->Injector Detector UV-Vis Detector (Set to λ_max) Column->Detector Data Chromatogram (Separated Peaks) Detector->Data

Sources

Mutagenicity profile comparison of nitrophenol hair dye precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mutagenic potential of specific nitrophenol derivatives used as direct hair dyes or precursors. The safety profile of these compounds is dictated by their susceptibility to nitro-reduction and subsequent DNA adduct formation.

While 4-Nitro-o-phenylenediamine (4-NOPD) and 2-Nitro-p-phenylenediamine (2-NPPD) have historically been widely used, their strong mutagenic profiles in Salmonella typhimurium (Ames test) have led to severe restrictions or bans in major markets (EU, ASEAN). In contrast, structural isomers like 2-Amino-4-nitrophenol (2A4NP) and 2-Amino-5-nitrophenol (2A5NP) exhibit complex genotoxic profiles that require rigorous testing strategies beyond standard bacterial assays.

Structural Basis of Mutagenicity (SAR Analysis)

The genotoxicity of nitrophenols is not intrinsic to the parent molecule but arises from metabolic activation. The core structural determinant is the nitro group (-NO₂) attached to a benzene ring, particularly when conjugated with an electron-donating amino group.

The Mechanism: Nitro-Reduction

Unlike primary aromatic amines (which require N-oxidation), nitrophenols primarily undergo nitro-reduction .

  • Enzymatic Reduction: Bacterial nitroreductases or mammalian hepatic enzymes reduce the -NO₂ group to a hydroxylamine (-NHOH) intermediate.

  • Electrophilic Attack: The hydroxylamine can be esterified (e.g., by O-acetyltransferase) to form an unstable nitrenium ion.

  • DNA Binding: This electrophile covalently binds to the C8 position of guanine, causing frameshift mutations.

Graphviz Diagram 1: Metabolic Activation Pathway

This diagram illustrates the critical conversion of the parent nitrophenol to the ultimate mutagen.

MetabolicActivation Parent Parent Nitrophenol (Pro-mutagen) Hydroxylamine N-Hydroxylamine (Proximate Mutagen) Parent->Hydroxylamine Reduction (-2O, +2H) NitroReductase Enzyme: Nitroreductase NitroReductase->Parent Nitrenium Nitrenium Ion (Ultimate Mutagen) Hydroxylamine->Nitrenium Esterification (-OAc) Esterification Enzyme: O-Acetyltransferase Esterification->Hydroxylamine DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding

Caption: The bioactivation pathway of nitrophenols. The hydroxylamine intermediate is the critical "switch" for mutagenicity.

Comparative Mutagenicity Data[1][2][3][4]

The following data aggregates results from SCCS (Scientific Committee on Consumer Safety) opinions and primary toxicology literature.

CompoundCAS No.[1]Ames Test (TA98/TA100)S9 Activation Required?Mammalian Genotoxicity (Micronucleus)Regulatory Status (EU)
4-Nitro-o-phenylenediamine (4-NOPD) 99-56-9Positive (Strong)Yes (Enhanced)Positive (In vitro)Banned (Annex II)
2-Nitro-p-phenylenediamine (2-NPPD) 5307-14-2Positive YesEquivocalBanned (Annex II)
2-Amino-4-nitrophenol (2A4NP) 99-57-0Positive (Strain specific)YesNegative (In vivo)Restricted (Max 2.5%)
2-Amino-5-nitrophenol (2A5NP) 121-88-0Positive (Weak)YesPositive (In vitro)Restricted (Max 0.5%)

Key Insight: 4-NOPD exhibits significantly higher mutagenic potency than the aminonitrophenols. This is attributed to the ortho-diamine structure, which facilitates the formation of highly reactive quinone diimines upon oxidation, in addition to the nitro-reduction pathway.

Experimental Protocols

To generate valid data for regulatory submission (e.g., REACH, FDA), you must use OECD-compliant protocols.

Protocol A: Bacterial Reverse Mutation Assay (OECD 471)

Objective: Detect base-pair substitution (TA100, TA1535) and frameshift mutations (TA98, TA1537).

Reagents:

  • Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • S9 Mix: 10% v/v S9 fraction from Aroclor 1254-induced rat liver (Critical for nitrophenols to simulate hepatic reduction).

Step-by-Step Workflow:

  • Solubility Check: Nitrophenols are hydrophobic. Dissolve in DMSO. If precipitation occurs >5 mg/plate, lower the concentration.

  • Dose Finding: Test 5 concentrations (e.g., 5, 15, 50, 150, 500, 5000 µ g/plate ).

  • Plate Incorporation Method:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

    • Add 2.0 mL molten top agar (containing trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies.

  • Criteria: A result is Positive if there is a dose-dependent increase

    
     2-fold over solvent control.
    
Protocol B: In Vitro Micronucleus Test (OECD 487)

Objective: Detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells (e.g., CHO or V79 cells).

Critical Modification for Nitrophenols: Because nitrophenols can generate reactive oxygen species (ROS) via redox cycling, it is vital to distinguish between direct DNA damage and cytotoxicity-induced apoptosis.

  • Cytotoxicity Limit: The highest concentration should produce 55% ± 5% cytotoxicity (measured by Replication Index).

  • Harvest Timing: Ensure harvest occurs at 1.5–2.0 cell cycles after treatment to capture micronuclei in binucleated cells.

Experimental Decision Matrix

When evaluating a new nitrophenol precursor, follow this logic flow to determine safety and regulatory viability.

Graphviz Diagram 2: Genotoxicity Assessment Workflow

GenoWorkflow Start New Nitrophenol Candidate Ames OECD 471: Ames Test (+/- S9 Rat Liver) Start->Ames AmesResult Ames Result? Ames->AmesResult Stop_Unsafe STOP: High Mutagenic Risk (Likely 4-NOPD analog) AmesResult->Stop_Unsafe Strong Positive Micronucleus OECD 487: In Vitro Micronucleus AmesResult->Micronucleus Negative / Weak Positive MN_Result MN Result? Micronucleus->MN_Result MN_Result->Stop_Unsafe Positive (Clastogen) InVivo OECD 474: In Vivo Micronucleus (Bone Marrow) MN_Result->InVivo Equivocal / Weak Positive Safe Candidate Viable (Proceed to Dermal Tox) MN_Result->Safe Negative InVivo->Stop_Unsafe Positive InVivo->Safe Negative

Caption: Decision tree for nitrophenol safety assessment. A strong positive Ames result typically halts development due to regulatory hurdles.

References

  • SCCS (Scientific Committee on Consumer Safety). (2012).[2] Opinion on p-phenylenediamine.[3][4][5][6][7][8][9][10][11] SCCS/1443/11. European Commission.[4] Link

  • Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients.[5][8][11] Proceedings of the National Academy of Sciences, 72(6), 2423–2427. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[12] OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Burnett, C. M., & Goldenthal, E. I. (1988). Multigeneration reproduction and carcinogenicity studies in Sprague-Dawley rats exposed topically to oxidative hair-colouring formulations containing p-phenylenediamine and other aromatic amines. Food and Chemical Toxicology, 26(5), 467-474. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Amino-2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-2-methyl-5-nitrophenol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

The toxicological properties of 4-Amino-2-methyl-5-nitrophenol have not been fully investigated[1]. Therefore, a conservative approach that considers the hazards of structurally similar compounds is essential. This guide is built on the principle of treating all new or uncharacterized substances as potentially hazardous[2].

Hazard Assessment: A Synthesis of Analogous Compound Data

Given the absence of a specific Safety Data Sheet (SDS) for 4-Amino-2-methyl-5-nitrophenol, we must infer its potential hazards from related molecules. Structurally, this compound is both an aminophenol and a nitrophenol. This informs our risk assessment.

  • Nitrophenols: These compounds can be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure[3]. Acute exposure can lead to headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin)[4].

  • Aminophenols: These are known to be harmful if swallowed, can cause allergic skin reactions, and may lead to genetic defects[1][5]. They can also cause eye irritation[6].

  • Substituted Nitrophenols: Compounds like 2-Methyl-5-nitrophenol are toxic in contact with skin, cause skin and serious eye irritation, and may cause respiratory irritation[7].

Based on this data, we will operate under the assumption that 4-Amino-2-methyl-5-nitrophenol poses significant risks through dermal contact, inhalation, and ingestion.

Summary of Potential Hazards
Hazard ClassificationPotential EffectsSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled[3][7].4-Nitrophenol, 2-Methyl-5-nitrophenol
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction[1][7][8].2-Amino-5-nitrophenol, 2-Methyl-5-nitrophenol
Serious Eye Damage/Irritation Causes serious eye irritation or damage[7][8].2-Methyl-5-nitrophenol, m-Nitrophenol
Respiratory Irritation May cause respiratory irritation[7].2-Methyl-5-nitrophenol
Methemoglobinemia Absorption may lead to the formation of methemoglobin, causing cyanosis[9][10][11].4-Amino-2-nitrophenol (general), m-Nitrophenol

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to prevent all routes of exposure[2].

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[6][12]. This is to protect against the risk of serious eye irritation or damage[7][8].

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves tested according to standards like EN 374[13]. Given the dermal toxicity of analogous compounds, ensure gloves are inspected before use and removed carefully to avoid contaminating your skin[12].

    • Lab Coat/Clothing: A long-sleeved lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat[6][14].

  • Respiratory Protection:

    • All work with solid 4-Amino-2-methyl-5-nitrophenol that could generate dust must be conducted in a certified chemical fume hood to avoid inhalation[14][15].

    • If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with a particulate filter is necessary[6][14][16].

Operational Plans: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk.

Experimental Workflow for Handling 4-Amino-2-methyl-5-nitrophenol

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review Review SDS of analogous compounds. B 2. Engineering Controls Verify chemical fume hood is operational. A->B C 3. PPE Donning Don lab coat, safety goggles, and gloves. B->C D 4. Weighing Carefully weigh the solid compound. C->D Proceed to hood E 5. Dissolution Add solvent to the compound. D->E F 6. Reaction Setup Transfer solution to the reaction vessel. E->F G 7. Decontamination Wipe down work surfaces. F->G After experiment H 8. Waste Segregation Dispose of contaminated materials as hazardous waste. G->H I 9. PPE Doffing Remove PPE in the correct order. H->I J 10. Personal Hygiene Wash hands and arms thoroughly. I->J

Caption: A procedural workflow for the safe handling of 4-Amino-2-methyl-5-nitrophenol.

Step-by-Step Handling Protocol
  • Preparation:

    • Before any work begins, thoroughly review the safety information for analogous compounds like 2-methyl-5-nitrophenol and 4-aminophenol[6][7].

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and reagents to minimize movement during the procedure.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves[8].

  • Handling (Inside a Chemical Fume Hood):

    • Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust[15].

    • When weighing, use a spatula and handle the container with care to minimize dust generation.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Cleanup:

    • Wipe down the work area within the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water[9].

    • Treat all disposable items that have come into contact with the chemical (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal can have severe consequences for the environment and public health.

  • Waste Segregation: All solid waste contaminated with 4-Amino-2-methyl-5-nitrophenol and any unused material must be collected in a designated, sealed, and clearly labeled hazardous waste container[7][10][12].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not empty into drains[1][3].

  • Disposal Procedure: All waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations[1][7].

Emergency Procedures: Planning for the Unexpected

Spill Response

The immediate priority is to prevent the spill from spreading and to avoid exposure.

G Spill Spill Occurs Alert 1. Alert Others Notify personnel in the immediate area. Spill->Alert Evacuate 2. Evacuate If spill is large, evacuate the lab. Alert->Evacuate PPE 3. Assess PPE Ensure you are wearing appropriate PPE. Evacuate->PPE Contain 4. Contain & Clean Dampen solid with ethanol (60-70%) to prevent dust. PPE->Contain Collect 5. Collect Material Sweep up dampened material into a sealed hazardous waste container. Contain->Collect Decon 6. Decontaminate Area Wash surfaces with ethanol, then soap and water. Collect->Decon Dispose 7. Dispose Treat all cleanup materials as hazardous waste. Decon->Dispose Report 8. Report Incident Inform your safety officer. Dispose->Report

Caption: Decision-making workflow for responding to a chemical spill.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[12].

  • Control Dust: For solid spills, dampen the material with 60-70% ethanol to prevent it from becoming airborne[9].

  • Collect: Carefully sweep or wipe up the dampened material and place it into a suitable, sealed container for disposal[9][10].

  • Decontaminate: Clean the spill area thoroughly with 60-70% ethanol followed by a soap and water wash[9].

  • Dispose: All cleanup materials must be disposed of as hazardous waste[9].

First Aid Measures

Immediate and correct first aid is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention[1][7].

  • Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][7].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur[1][7].

  • Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting[1][7][11].

By understanding the "why" behind each safety protocol, we transform routine procedures into a culture of conscious safety. This detailed guide serves as a foundational resource for handling 4-Amino-2-methyl-5-nitrophenol, ensuring that our pursuit of scientific advancement is conducted with the highest standards of care and responsibility.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitrophenol.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-AMINO-2-NITROPHENOL. CAMEO Chemicals.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Flinn Scientific. (2014). meta-Nitrophenol SDS (Safety Data Sheet).
  • ECHEMI. (n.d.). 4-Amino-2-nitrophenol SDS, 119-34-6 Safety Data Sheets.
  • Scribd. (n.d.). 4-Aminophenol Safety Data Sheet.
  • Carl ROTH. (2024). Safety Data Sheet: 4-Aminophenol.
  • Spectrum Chemical. (2015). Safety Data Sheet: P-AMINOPHENOL.
  • Sigma-Aldrich. (2015). Safety Data Sheet.
  • Loba Chemie. (2025). m-NITROPHENOL INDICATOR AR Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminophenol.
  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.